Product packaging for Diethyl glutarate(Cat. No.:CAS No. 68989-31-1)

Diethyl glutarate

Cat. No.: B7803786
CAS No.: 68989-31-1
M. Wt: 188.22 g/mol
InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
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Description

Diethyl glutarate (CAS 818-38-2) is a high-purity (>98.0% ), cell-permeable diethyl ester form of glutaric acid. It is a colorless to almost colorless liquid with a boiling point of approximately 230-237 °C, a specific gravity of 1.022 g/mL, and a refractive index of 1.423 . In research, this compound is rapidly hydrolyzed intracellularly to yield glutarate, a metabolite endogenous to activated CD8+ T cells . A landmark 2023 study published in Nature Metabolism identified glutarate as a significant immunometabolite. The research demonstrates that this compound regulates T cell metabolism and differentiation through two primary mechanisms: by acting as a competitive inhibitor for α-ketoglutarate-dependent dioxygenases (αKGDDs) and by inducing post-translational modification (glutarylation) of metabolic enzymes . Specifically, glutarylation of the pyruvate dehydrogenase E2 subunit directly modulates T cell metabolism. Treatment with this compound in experimental models was shown to alter CD8+ T cell differentiation, enhance cytotoxicity against target cells, and increase the population of central memory-like T cells, both peripherally and within tumors . This positions this compound as a critical research tool with potential for improving T cell immunotherapy. It is strictly for use in fundamental research, metabolic studies, and investigative immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B7803786 Diethyl glutarate CAS No. 68989-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pentanedioate
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InChI

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
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InChI Key

OUWSNHWQZPEFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID5061162
Record name Diethyl glutarate
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Molecular Weight

188.22 g/mol
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CAS No.

818-38-2, 68989-30-0, 68989-31-1
Record name Diethyl glutarate
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Foundational & Exploratory

Diethyl glutarate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Glutarate

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as diethyl pentanedioate, is the diethyl ester of glutaric acid. It is a colorless liquid with a mild, fruity odor.[1][2]

IUPAC Name: diethyl pentanedioate[2] Synonyms: Glutaric acid diethyl ester, Diethyl pentanedioate, Ethyl glutarate[2][3] CAS Number: 818-38-2[2][3] Molecular Formula: C₉H₁₆O₄[2] SMILES: CCOC(=O)CCCC(=O)OCC[2]

Below is a 2D structural representation of this compound.

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 188.22 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Odor Mild, fruity[1][2]
Boiling Point 226-237 °C[1][4]
Melting Point -28 °C[1]
Density 1.022 g/mL at 25 °C[4]
Solubility Slightly soluble in water; miscible with organic solvents like ethanol (B145695) and ether.[1][2][4]
Flash Point 96 - 111 °C (closed cup)[1][5]
Refractive Index (n20/D) 1.423[4]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[3][6] The following protocol is a representative procedure.

fischer_esterification_workflow Workflow for this compound Synthesis start Start: Combine Reactants reflux Heat to Reflux (e.g., 4-6 hours) start->reflux Add Acid Catalyst cool Cool Reaction Mixture reflux->cool extract Work-up: Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Pure this compound purify->end

Figure 2: General workflow for the synthesis and purification of this compound.

Materials:

  • Glutaric acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glutaric acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[7]

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8][9]

Equipment:

  • Claisen flask or round-bottom flask

  • Short path distillation head with a condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle while stirring.

  • Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at the appropriate boiling point for the applied pressure (the boiling point of this compound is 226-237 °C at atmospheric pressure and will be significantly lower under vacuum).[1][4]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).[10]

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Typical MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference spectrum.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

¹H NMR (300 MHz, CDCl₃):

  • Expected Chemical Shifts (δ):

    • ~4.12 ppm (quartet, 4H, -O-CH₂-CH₃)

    • ~2.35 ppm (triplet, 4H, -CO-CH₂-CH₂-)

    • ~1.95 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

    • ~1.25 ppm (triplet, 6H, -O-CH₂-CH₃)

¹³C NMR (75 MHz, CDCl₃):

  • Expected Chemical Shifts (δ):

    • ~172.8 ppm (C=O)

    • ~60.3 ppm (-O-CH₂-)

    • ~33.5 ppm (-CO-CH₂-)

    • ~20.1 ppm (-CH₂-CH₂-CH₂-)

    • ~14.2 ppm (-CH₃)

Reactivity and Stability

This compound is stable under normal conditions.[2] It can react with strong oxidizing agents, acids, and bases.[1] Hydrolysis of the ester groups can occur under acidic or basic conditions to yield glutaric acid and ethanol.

Safety Information

  • Hazards: May cause skin and eye irritation.[1]

  • Precautions: Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[1]

References

Technical Guide: Physical Data of Diethyl Glutarate (CAS 818-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate (CAS 818-38-2), also known as diethyl pentanedioate, is a diester of glutaric acid and ethanol.[1][2] It presents as a clear, colorless to light yellow liquid with a fruity odor.[2] This compound serves primarily as a solvent and an intermediate in organic synthesis, including for pharmaceuticals.[2] Its utility in various applications necessitates a thorough understanding of its physical and chemical properties. This guide provides a comprehensive overview of the core physical data for this compound, outlines standard experimental methodologies for their determination, and presents a logical visualization of its key attributes.

Molecular and Chemical Identity

A clear definition of the compound is fundamental to any technical analysis.

IdentifierValueSource
Chemical Name This compound[3]
Synonyms Diethyl pentanedioate, Glutaric acid diethyl ester[4][5]
CAS Number 818-38-2
Molecular Formula C₉H₁₆O₄[3]
Molecular Weight 188.22 g/mol [3]
InChI Key OUWSNHWQZPEFEX-UHFFFAOYSA-N[6]
Canonical SMILES CCOC(=O)CCCC(=O)OCC[6]

Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. These values are critical for handling, process design, and safety assessments.

3.1. Thermodynamic and Physical State Properties

PropertyValueConditionsSource
Appearance Colorless to almost colorless clear liquidAmbient[2][6]
Boiling Point 237 °Cat 101.3 kPa (760 mmHg)[1][3]
Melting Point -24.1 °C[1][3]
Density 1.022 g/mLat 25 °C[1][3]
Refractive Index (n_D) 1.423at 20 °C[1][3]
Vapor Pressure 0.0472 mmHgat 25 °C[4]

3.2. Safety and Flammability Data

PropertyValueMethodSource
Flash Point 95.56 °C (204.0 °F)Closed Cup[7]
Flash Point 96 °C (205 °F)[3][8][9]
Storage Class 10 - Combustible liquids[7]

3.3. Solubility Profile

SolventSolubilitySource
Water Slightly soluble[1]
Ether Soluble[1]
Alcohol Soluble

Visualization of Physical Properties

The following diagram illustrates the logical relationship between this compound and its primary physical characteristics.

G cluster_properties Physical Properties This compound This compound Boiling Point Boiling Point 237 °C This compound->Boiling Point Melting Point Melting Point -24.1 °C This compound->Melting Point Density Density 1.022 g/mL @ 25°C This compound->Density Flash Point Flash Point 95.56 °C This compound->Flash Point Refractive Index Refractive Index 1.423 @ 20°C This compound->Refractive Index Appearance Appearance Colorless Liquid This compound->Appearance

Caption: Core physical properties of this compound (CAS 818-38-2).

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods. Below are detailed overviews of the typical protocols employed for measuring key physical properties.

5.1. Boiling Point Determination (Distillation or Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this is a constant physical property at a given pressure.[10]

  • Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • A sample of this compound (typically >5 mL) is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

    • The sample is heated gradually until it boils and vapors begin to condense in the condenser.

    • The temperature is recorded when it stabilizes, which indicates the boiling point. The atmospheric pressure should also be recorded.[11]

    • Alternatively, the Thiele tube method can be used for smaller sample volumes (<1 mL).[11]

5.2. Density Measurement (Digital Density Meter Method - ASTM D4052)

Density is a fundamental property defined as mass per unit volume.[12] The ASTM D4052 standard is a common method for accurately determining the density of liquids like esters.[13][14]

  • Principle: This method uses an oscillating U-tube. A small volume of the liquid sample is introduced into the tube. The change in the oscillating frequency of the tube caused by the mass of the sample is measured. This change is used with calibration data to determine the density.[15][16]

  • Apparatus: Digital density meter with an oscillating U-tube, temperature control system, and a syringe or automated sampler for sample injection.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and high-purity water.

    • The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to stabilize.

    • Approximately 0.7-1 mL of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.[16]

    • The instrument measures the oscillation period and calculates the density.

    • The final result is reported in g/mL or kg/m ³ at the specified temperature.[16]

5.3. Flash Point Determination (Cleveland Open Cup Method - ASTM D92)

The flash point is the lowest temperature at which a substance's vapors will ignite when an ignition source is passed over it.[17][18] For liquids with flash points above 79°C, the ASTM D92 method is applicable.[19]

  • Principle: The sample is heated in an open brass cup at a constant rate. A small test flame is passed across the cup at regular temperature intervals. The flash point is the lowest liquid temperature at which the application of the test flame causes the vapors above the surface to ignite in a brief flash.[18]

  • Apparatus: Cleveland Open Cup apparatus, including a brass test cup, heating plate, test flame applicator, and thermometer.

  • Procedure:

    • The sample cup is filled with this compound to the specified filling mark.

    • The sample is heated at a controlled, steady rate (typically 5 to 6 °C per minute).[18]

    • The test flame is passed across the center of the cup at prescribed temperature intervals.

    • The temperature at which a distinct flash is observed on the surface of the liquid is recorded as the flash point.[18]

This guide provides a foundational understanding of the physical properties of this compound, essential for its safe and effective use in research and development. For all laboratory work, it is imperative to consult the full Safety Data Sheet (SDS) and follow established safety protocols.

References

An In-depth Technical Guide to the Synthesis of Diethyl Glutarate from Glutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl glutarate from glutaric acid, with a focus on the widely utilized Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in chemical synthesis and drug development.

Introduction

This compound, a diester of glutaric acid and ethanol (B145695), serves as a valuable intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its preparation from glutaric acid is a fundamental reaction in organic chemistry, typically achieved through Fischer esterification. This process involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and strategies to drive it towards the product side are crucial for achieving high yields.

Core Synthesis Pathway: Fischer Esterification

The primary route for the synthesis of this compound from glutaric acid is the Fischer esterification. This reaction involves heating a mixture of glutaric acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The excess ethanol serves to shift the reaction equilibrium towards the formation of the diethyl ester product. The removal of water, a byproduct of the reaction, can also be employed to drive the equilibrium forward.

Fischer_Esterification Glutaric_Acid Glutaric Acid Reaction_Mixture Reaction Mixture Glutaric_Acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Diethyl_Glutarate This compound Reflux->Diethyl_Glutarate Water Water Reflux->Water Workup Work-up & Purification Diethyl_Glutarate->Workup Water->Workup Final_Product Pure this compound Workup->Final_Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • Glutaric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, combine glutaric acid and a significant molar excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach completion.

  • Work-up:

    • After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.

    • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by vacuum distillation to obtain the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from glutaric acid via Fischer esterification.

ParameterValue
Reactants
Glutaric Acid1.0 molar equivalent
Ethanol5-10 molar equivalents (excess)
Catalyst
Sulfuric Acid (conc.)0.1-0.2 molar equivalents
Reaction Conditions
TemperatureReflux (~78 °C for ethanol)
Reaction Time4-8 hours
Product
This compound Yield85-95% (typical)

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Fischer_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Glutaric_Acid Glutaric Acid Protonated_Acid Protonated Glutaric Acid Glutaric_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated this compound Protonated_Intermediate->Protonated_Ester - H₂O Diethyl_Glutarate This compound Protonated_Ester->Diethyl_Glutarate - H⁺

An In-depth Technical Guide to the Biological Mechanism of Action of Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl glutarate (DEG), a cell-permeable ester, is emerging as a significant modulator of biological processes, primarily through its intracellular conversion to glutarate. This guide provides a comprehensive overview of the current understanding of DEG's mechanism of action, with a particular focus on its immunomodulatory and antimicrobial properties. In biological systems, glutarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs) and induces a novel post-translational modification, glutarylation, on key metabolic enzymes. These actions culminate in altered T-cell differentiation and enhanced anti-tumor immunity. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development.

Core Mechanism of Action: From this compound to Glutarate

The primary mechanism of action of this compound in biological systems is predicated on its rapid intracellular hydrolysis to glutaric acid (glutarate). This conversion is crucial as glutarate is the primary bioactive molecule responsible for the observed downstream effects.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs)

Glutarate, being structurally similar to the endogenous metabolite α-ketoglutarate (αKG), acts as a competitive inhibitor of αKG-dependent dioxygenases.[1] This family of enzymes plays a critical role in various cellular processes, including epigenetic regulation and hypoxia signaling.

Key αKGDDs inhibited by glutarate include:

  • Ten-eleven translocation (TET) enzymes: These enzymes are involved in DNA demethylation. Inhibition by glutarate can lead to alterations in the epigenetic landscape of cells.

  • Histone demethylases (KDMs): By inhibiting KDMs, glutarate can influence histone methylation patterns, thereby affecting gene expression.

  • Prolyl hydroxylases (PHDs): These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway.

A cell-free enzymatic assay demonstrated that glutarate inhibits recombinant TET2 with an IC50 of 2 mM.[2]

Post-Translational Modification: Glutarylation

A novel aspect of glutarate's mechanism of action is its ability to induce a post-translational modification known as glutarylation on lysine (B10760008) residues of proteins.[1] This modification involves the attachment of a glutarate molecule to a lysine residue, which can alter the function of the target protein.

A key target of glutarylation is the E2 subunit of the pyruvate (B1213749) dehydrogenase complex (PDHc). [1] Glutarylation of PDHc E2 disrupts the lipoylation of this subunit, leading to a reduction in the catalytic activity of the complex.[1]

Immunomodulatory Effects: T-Cell Differentiation and Anti-Tumor Immunity

The most well-documented biological effect of this compound is its impact on the immune system, particularly on T-cell function. Administration of DEG has been shown to alter CD8+ T-cell differentiation and enhance their cytotoxic capabilities, leading to anti-tumor effects.[1][3]

Promotion of Central Memory T-Cell (Tcm) Phenotype

Treatment of CD8+ T-cells with DEG promotes the development of a central memory T-cell (Tcm) phenotype, characterized by the expression of CD62LhiCD44hi.[3] Tcm cells are crucial for long-term immunological memory and effective recall responses.[4] In one study, treatment with 500 µM DEG for 7-10 days led to an increase in the proportion of human CD8+ T-cells expressing the Tcm markers CCR7 and CD45RO.[3]

Enhancement of T-Cell Cytotoxicity and Anti-Tumor Activity

DEG treatment has been demonstrated to enhance the cytotoxic properties of T-cells.[1] In vivo studies have shown that administration of DEG can reduce tumor growth, an effect correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T-cells.[4] In a mouse model of melanoma, intraperitoneal injections of 10 mg/kg DEG every 2-3 days resulted in a significant reduction in tumor growth.[5]

Antimicrobial Activity

This compound has been identified as a potent antimicrobial agent with activity against a range of bacteria.[4] The proposed mechanism involves the reaction of DEG with metal ions to form an insoluble film around bacterial cells, which prevents nutrient uptake.

Quantitative Data Summary

ParameterOrganism/SystemValue/EffectReference(s)
IC50 (Glutarate) Recombinant TET22 mM[2]
T-Cell Differentiation Human CD8+ T-cellsIncreased proportion of CCR7+/CD45RO+ cells with 500 µM DEG for 7-10 days.[3]
Tumor Growth Inhibition B16F10-OVA melanoma in miceSignificant reduction in tumor volume with 10 mg/kg DEG administered intraperitoneally every 2-3 days.[5]

Experimental Protocols

CD8+ T-Cell Activation and Differentiation Assay

This protocol outlines a general procedure for the in vitro activation and differentiation of CD8+ T-cells to assess the effects of compounds like this compound.

Materials:

  • Isolated primary murine or human CD8+ T-cells

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • This compound (or other test compounds)

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8, CD62L, CD44, CCR7, CD45RO)

Procedure:

  • Isolate CD8+ T-cells from splenocytes (murine) or peripheral blood mononuclear cells (human) using standard immunomagnetic separation techniques.

  • Plate the isolated CD8+ T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

  • Add this compound to the desired final concentrations (e.g., a dose-response from 100 µM to 1 mM). Include an untreated control.

  • Incubate the cells for 3-7 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and stain with fluorochrome-conjugated antibodies against T-cell differentiation markers.

  • Analyze the stained cells by flow cytometry to determine the percentage of different T-cell subpopulations (e.g., Naive, Effector Memory, Central Memory).

Western Blot for Detection of Protein Glutarylation

This protocol describes a method to detect the glutarylation of proteins, such as the PDHc E2 subunit, in cells treated with this compound.

Materials:

  • Cell lysates from DEG-treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for glutaryl-lysine

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare whole-cell lysates from cells treated with or without this compound.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-glutaryl-lysine antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Pyruvate Dehydrogenase Complex (PDHc) Activity Assay

This protocol provides a method to measure the enzymatic activity of the PDHc in cell lysates.

Materials:

  • Cell lysates from DEG-treated and control cells

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+

  • Coupling enzyme (e.g., Dihydrolipoamide dehydrogenase)

  • Substrate for the coupling enzyme (e.g., a chromogenic or fluorogenic substrate)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare cell lysates in a buffer that preserves enzyme activity.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Initiate the reaction by adding pyruvate and the necessary cofactors.

  • The production of NADH by the PDHc is coupled to the reduction of a chromogenic or fluorogenic substrate by a coupling enzyme.

  • Measure the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Calculate the PDHc activity based on the rate of change in signal.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in T-Cells

Diethyl_Glutarate_Signaling DEG This compound Glutarate Glutarate DEG->Glutarate Intracellular hydrolysis aKGDDs α-Ketoglutarate-Dependent Dioxygenases (e.g., TET, KDM) Glutarate->aKGDDs Competitive inhibition PDHc_E2 Pyruvate Dehydrogenase Complex E2 Subunit Glutarate->PDHc_E2 Glutarylation Epigenetic_Mod Epigenetic Modifications (DNA & Histone Methylation) aKGDDs->Epigenetic_Mod Alters PDHc_Activity Reduced PDHc Activity PDHc_E2->PDHc_Activity Leads to T_Cell_Diff T-Cell Differentiation (↑ Tcm Phenotype) Epigenetic_Mod->T_Cell_Diff PDHc_Activity->T_Cell_Diff Cytotoxicity Enhanced T-Cell Cytotoxicity T_Cell_Diff->Cytotoxicity Anti_Tumor Anti-Tumor Immunity Cytotoxicity->Anti_Tumor DEG_TCell_Workflow Start Start: Isolate CD8+ T-Cells Activation Activate T-Cells (anti-CD3/CD28) Start->Activation Treatment Treat with this compound (Dose-Response) Activation->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Flow_Cytometry Flow Cytometry Analysis (Differentiation Markers) Incubation->Flow_Cytometry Cytotoxicity_Assay Cytotoxicity Assay (Co-culture with Target Cells) Incubation->Cytotoxicity_Assay Western_Blot Western Blot (Glutarylation) Incubation->Western_Blot PDH_Assay PDHc Activity Assay Incubation->PDH_Assay Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Cytotoxicity_Assay->Data_Analysis Western_Blot->Data_Analysis PDH_Assay->Data_Analysis Glutarate_Dual_Mechanism Glutarate Glutarate Intracellular Metabolite Mechanism Dual Mechanism of Action Inhibition of αKGDDs Protein Glutarylation Glutarate->Mechanism Outcome Cellular Outcomes Altered Gene Expression Modified Enzyme Activity Mechanism:f0->Outcome:f0 Mechanism:f1->Outcome:f1 Biological_Effect Biological Effect Enhanced Anti-Tumor Immunity Outcome->Biological_Effect

References

Spectroscopic data for diethyl glutarate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for diethyl glutarate, a widely used chemical intermediate in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12Quartet4H-O-CH₂ -CH₃
2.35Triplet4H-CO-CH₂ -CH₂-
1.95Quintet2H-CH₂-CH₂ -CH₂-
1.25Triplet6H-O-CH₂-CH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
172.9C =O
60.4-O-C H₂-CH₃
33.7-CO-C H₂-CH₂-
20.1-CH₂-C H₂-CH₂-
14.2-O-CH₂-C H₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an ester.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2982StrongC-H stretch (alkane)
1736StrongC=O stretch (ester)
1175StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) of this compound results in fragmentation of the molecule, providing valuable structural information. The molecular weight of this compound is 188.22 g/mol .[1]

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
143[M - OCH₂CH₃]⁺
115[M - COOCH₂CH₃]⁺
114[M - CH₂COOCH₂CH₃]⁺
Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for esters. The following diagram illustrates a plausible fragmentation pathway leading to the major observed ions.

fragmentation_pathway M This compound (m/z = 188) F143 [M - OCH₂CH₃]⁺ (m/z = 143) M->F143 - OCH₂CH₃ F115 [M - COOCH₂CH₃]⁺ (m/z = 115) M->F115 - COOCH₂CH₃ F143->F115 - CO F114 [M - CH₂COOCH₂CH₃]⁺ (m/z = 114) F143->F114 - C₂H₅

Mass Spectrometry Fragmentation Pathway of this compound

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (TMS) added as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a Bruker DPX-300 spectrometer operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[2] The data was processed using standard Fourier transform algorithms.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of neat this compound was prepared by placing a drop of the sample between two potassium bromide (KBr) salt plates.[3] The spectrum was recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample was introduced into the ion source, where it was bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated by a mass analyzer to generate the mass spectrum.[4]

References

A Comprehensive Technical Guide to the Solubility of Diethyl Glutarate in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diethyl glutarate, a versatile organic compound with applications as a solvent and intermediate in various industrial processes. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and miscibility concepts to support research and development activities.

Core Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Appearance Colorless liquid[1]
Density 1.022 g/mL at 25 °C
Boiling Point 237 °C
Melting Point -24.1 °C[2]
Flash Point 95.56 °C (closed cup)
Water Solubility 8810 mg/L at 25 °C (experimental)[3]

Solubility of this compound

This compound exhibits a distinct solubility profile, characterized by its limited aqueous solubility and broad miscibility with organic solvents.

Solubility in Water

This compound is classified as slightly soluble in water. An experimental study has determined its solubility to be 8810 mg/L at 25 °C[3]. This low aqueous solubility is a critical consideration in applications involving aqueous environments, such as in drug formulation or environmental science.

Solubility in Organic Solvents

Multiple sources indicate that this compound is miscible with a range of common organic solvents, including alcohols and ethers[1][2][4][5]. Miscibility implies that the substances will mix in all proportions to form a homogeneous solution. While specific quantitative solubility limits are not typically reported for miscible liquids, for practical purposes, this compound can be considered fully soluble in these solvents.

Table of this compound Solubility in Common Solvents:

SolventClassificationSolubility DataTemperature (°C)Reference
WaterSlightly Soluble8810 mg/L25[3]
EthanolMiscibleMixes in all proportionsAmbient[2][4][5]
EtherMiscibleMixes in all proportionsAmbient[2][4][5]
AcetoneMiscible (Expected)Expected to mix in all proportionsAmbient
DichloromethaneMiscible (Expected)Expected to mix in all proportionsAmbient
Ethyl AcetateMiscible (Expected)Expected to mix in all proportionsAmbient
HexaneSoluble (Expected)Expected to be solubleAmbient
MethanolMiscible (Expected)Expected to mix in all proportionsAmbient

Note: "Miscible (Expected)" indicates that while not explicitly stated for all solvents in the literature found, based on the chemical properties of this compound as a non-polar ester, it is highly likely to be miscible with these common organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[6]. The following protocol outlines the steps for determining the solubility of this compound.

I. Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.45 µm for aqueous solutions)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)

II. Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[7].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle[7]. For colloidal suspensions, centrifugation can be employed to facilitate phase separation[7].

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid aspirating any undissolved solute, ensure the syringe tip is well above the sediment.

  • Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration[8].

    • Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Relationships

To further clarify the experimental process and the solubility characteristics of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Excess this compound equilibration Agitate at Constant Temperature (24-48 hours) prep_solute->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration sedimentation Settle Undisturbed (24 hours) equilibration->sedimentation centrifugation Centrifugation (Optional) sedimentation->centrifugation sampling Withdraw Supernatant sedimentation->sampling centrifugation->sampling filtration Filter with Syringe Filter sampling->filtration quantification Quantify Concentration (e.g., GC-FID, UV-Vis) filtration->quantification

Caption: Workflow for the shake-flask solubility determination method.

miscibility_concept cluster_solvents Solvent Classes polar_protic Polar Protic (e.g., Water) polar_aprotic Polar Aprotic (e.g., Acetone) nonpolar Nonpolar (e.g., Hexane) diethyl_glutarate Diethyl Glutarate diethyl_glutarate->polar_protic Slightly Soluble diethyl_glutarate->polar_aprotic Miscible diethyl_glutarate->nonpolar Miscible

Caption: Conceptual diagram of this compound's miscibility.

References

Thermogravimetric Analysis of Diethyl Glutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Thermogravimetric Analysis (TGA) for the characterization of diethyl glutarate. TGA is a powerful analytical technique used to determine the thermal stability of a material and its fraction of volatile components by measuring the change in mass as a function of temperature in a controlled atmosphere.[1] This guide covers the fundamental principles, a detailed experimental protocol, and the expected thermal decomposition pathway of this compound.

Introduction to Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1][2] The resulting data is typically presented as a TGA curve, which plots the percentage of weight loss against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur.[1]

Key information obtained from TGA includes:

  • Thermal stability of materials[1]

  • Composition of multicomponent systems[1]

  • Decomposition kinetics of materials[1]

  • Moisture and volatiles content[1]

Experimental Protocol for TGA of this compound

The following is a detailed protocol for conducting a thermogravimetric analysis of this compound, a liquid sample.

2.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A standard TGA instrument equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.

  • Sample Pans: Aluminum or alumina (B75360) (ceramic) crucibles are suitable.[3] For liquid samples, it is recommended to use pans that can hold a sufficient volume without spillage.[3]

  • Purge Gas: High-purity nitrogen gas is typically used to provide an inert atmosphere and prevent oxidative degradation.[3]

2.2. Sample Preparation

A representative sample of this compound should be used for the analysis. For liquid samples, it is crucial to ensure that the bottom of the pan is covered, but the liquid is not close to the edges to avoid sudden mass loss due to splashing.[3] A typical sample size for liquid analysis is between 5 and 20 mg.[4]

2.3. TGA Instrument Setup and Calibration

  • Gas Flow: Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to ensure a stable and inert atmosphere within the furnace.

  • Temperature Calibration: Calibrate the temperature sensor of the TGA instrument using certified reference materials with known melting or Curie points.

  • Balance Calibration: Calibrate the microbalance according to the manufacturer's instructions to ensure accurate mass measurements.

2.4. Measurement Procedure

  • Tare the Crucible: Place an empty sample crucible in the TGA and tare the balance.

  • Load the Sample: Carefully dispense the this compound sample into the tared crucible. The recommended sample mass is approximately 10 mg.

  • Equilibrate: Heat the sample to a starting temperature of 30°C and hold it isothermally for 5-10 minutes to allow the sample to thermally equilibrate.

  • Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the heating program.

Data Presentation

The quantitative data obtained from the TGA of this compound can be summarized in the following table. The values presented here are hypothetical and representative of what might be expected for a diethyl ester.

ParameterValueUnit
Onset Decomposition Temperature (Tonset)~ 200 - 220°C
Peak Decomposition Temperature (Tpeak)~ 230 - 250°C
Final Decomposition Temperature (Tfinal)~ 280 - 300°C
Mass Loss in Main Decomposition Step> 95%
Residual Mass at 600°C< 5%

Thermal Decomposition of this compound

The thermal decomposition of aliphatic esters that contain at least one β-hydrogen atom, such as this compound, typically proceeds through a unimolecular elimination reaction known as an ester pyrolysis or Ei (elimination, intramolecular) mechanism.[5] This reaction occurs via a cyclic, six-membered transition state, resulting in the formation of a carboxylic acid and an alkene.[6][7]

In the case of this compound, the molecule has two ester groups, and the decomposition is expected to occur in a stepwise manner or simultaneously at both ends of the molecule. The primary decomposition products are glutaric acid and two molecules of ethylene. The glutaric acid may further decompose at higher temperatures.

The proposed signaling pathway for the thermal decomposition of one of the ester groups in this compound is illustrated below.

G cluster_reactants This compound cluster_transition_state Six-Membered Transition State cluster_products Primary Decomposition Products reactant C₂H₅OOC(CH₂)₃COOC₂H₅ ts Cyclic Intermediate reactant->ts Heat (Pyrolysis) product1 Glutaric Acid HOOC(CH₂)₃COOH ts->product1 product2 Ethylene CH₂=CH₂ ts->product2

Caption: Proposed thermal decomposition pathway of this compound via a six-membered transition state.

Experimental Workflow

The general workflow for conducting a thermogravimetric analysis experiment is depicted in the following diagram.

G start Start instrument_prep Instrument Preparation (Calibration, Gas Flow) start->instrument_prep sample_prep Sample Preparation (Weighing) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_tga Run TGA Experiment (Heating Program) load_sample->run_tga data_acq Data Acquisition (Mass vs. Temperature) run_tga->data_acq data_analysis Data Analysis (TGA/DTG Curves) data_acq->data_analysis reporting Reporting (Data Tables, Graphs) data_analysis->reporting end_node End reporting->end_node

Caption: General experimental workflow for Thermogravimetric Analysis.

References

Diethyl Glutarate as a Prodrug Metabolite in Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate is a diester of glutaric acid.[1][2] While not a naturally occurring metabolite in major endogenous biochemical pathways, it serves as a crucial tool in metabolic research and drug development. Its significance lies in its role as a cell-permeable prodrug that, once inside the cell, is rapidly hydrolyzed by intracellular esterases to release its active metabolite, glutaric acid (glutarate).[3][4] This allows for the direct study of glutarate's effects on cellular processes, bypassing the limitations of glutarate's poor cell membrane permeability.

This guide provides an in-depth overview of the biochemical fate of this compound, the metabolic and signaling pathways influenced by its active form, and the experimental protocols necessary for its study.

Biochemical Conversion and Metabolic Fate

The primary metabolic event for this compound within a biological system is its rapid conversion to glutarate.

Enzymatic Hydrolysis:

Intracellular esterases, a broad class of enzymes that cleave ester bonds, are responsible for the hydrolysis of this compound.[5][6] This reaction yields two molecules of ethanol (B145695) and one molecule of glutarate. The efficiency of this conversion is high, with studies showing that this compound is processed into glutarate within minutes of cellular uptake.[3][4]

Metabolic Pathways of Glutarate:

Glutarate is a naturally occurring intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[7][8] Defects in this pathway lead to the genetic disorder glutaric acidemia type I, characterized by the accumulation of glutaric acid and its derivatives, leading to severe neurological damage.[9][10][11][12]

Recently, glutarate has been identified as a signaling molecule, particularly in the context of immunology. It has been shown to regulate T-cell function and metabolism through two primary mechanisms:

  • Inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs): Glutarate can act as a competitive inhibitor of these enzymes, which play crucial roles in epigenetic regulation and cellular signaling.[3][4]

  • Post-translational modification: Glutarate can lead to the glutarylation of proteins, such as the E2 subunit of the pyruvate (B1213749) dehydrogenase complex, thereby directly influencing cellular metabolism.[3][4]

Quantitative Data

The following tables summarize key quantitative findings related to the metabolism and effects of this compound and its active metabolite, glutarate.

Table 1: Intracellular Conversion of this compound to Glutarate

ParameterValueCell TypeReference
Conversion TimeRapid, within minutesHuman CD8+ T cells[3][4]
Intracellular DetectionThis compound is often undetectable shortly after administration due to rapid hydrolysis.Human CD8+ T cells[4]

Table 2: Effects of Glutarate on T-Cell Function and Metabolism

ParameterEffectTargetReference
T-Cell DifferentiationAlters CD8+ T-cell differentiationCD8+ T cells[3][4]
CytotoxicityIncreases cytotoxicity against target cellsCD8+ T cells[3][4]
Tumor GrowthReduces tumor growth in vivoIn vivo mouse models[3]
Pyruvate Dehydrogenase ComplexGlutarylation of the PDHE2 subunit, altering its activityPDHE2[3][4]
αKGDDsCompetitive inhibitionα-ketoglutarate-dependent dioxygenases[3][4]

Experimental Protocols

1. Protocol for Determining Esterase Activity via this compound Hydrolysis

This protocol is adapted from general esterase activity assays and can be used to measure the conversion of this compound to glutarate.[13][14]

  • Objective: To quantify the rate of glutarate production from this compound by cellular lysates or purified esterases.

  • Principle: The hydrolysis of this compound produces glutaric acid, leading to a decrease in the pH of a weakly buffered solution. This change can be monitored using a pH indicator or a pH-stat titrator.

  • Materials:

    • This compound

    • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

    • Cell lysate or purified esterase solution

    • pH indicator (e.g., phenol (B47542) red) or a pH-stat titrator

    • Spectrophotometer or pH meter

  • Procedure (Spectrophotometric Method):

    • Prepare a reaction mixture containing phosphate buffer and a pH indicator.

    • Add a known concentration of this compound to the reaction mixture.

    • Initiate the reaction by adding the cell lysate or esterase solution.

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

    • The rate of change in absorbance is proportional to the rate of glutaric acid production.

  • Procedure (Titrimetric Method):

    • Set up a reaction vessel with a known volume of weakly buffered solution containing this compound.

    • Use a pH-stat titrator to maintain a constant pH by titrating the produced glutaric acid with a standardized base (e.g., NaOH).

    • The rate of base addition required to maintain the pH is equal to the rate of this compound hydrolysis.

2. Protocol for Quantification of Glutarate in Biological Samples by LC-MS/MS

This protocol provides a general framework for the detection and quantification of glutarate in samples such as cell culture media, cell lysates, or plasma.[15][16]

  • Objective: To accurately measure the concentration of glutarate in biological matrices.

  • Principle: Stable isotope-labeled internal standards are used for accurate quantification of glutarate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Biological sample (e.g., cell lysate, plasma)

    • Stable isotope-labeled glutaric acid (e.g., D4-glutaric acid) as an internal standard

    • Acetonitrile or other organic solvent for protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • To a known volume of the biological sample, add a known amount of the internal standard.

      • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Inject the supernatant onto an appropriate LC column (e.g., C18) for chromatographic separation.

      • Use a suitable mobile phase gradient to elute glutarate and the internal standard.

      • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions for both glutarate and the internal standard.

    • Quantification:

      • Calculate the ratio of the peak area of glutarate to the peak area of the internal standard.

      • Determine the concentration of glutarate in the sample by comparing this ratio to a standard curve prepared with known concentrations of glutarate.

Visualizations

diethyl_glutarate_metabolism DEG This compound (Exogenous Prodrug) Glt Glutarate DEG->Glt Intracellular Esterases aKGDD α-Ketoglutarate-Dependent Dioxygenases Glt->aKGDD Inhibition PDH Pyruvate Dehydrogenase Complex (PDHE2) Glt->PDH Glutarylation LysTrp Lysine & Tryptophan Catabolism LysTrp->Glt Endogenous Source Signaling T-Cell Differentiation & Metabolism aKGDD->Signaling PDH->Signaling

Caption: Metabolic conversion of this compound and its subsequent effects.

experimental_workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., CD8+ T cells) treatment Treatment with This compound start->treatment incubation Incubation (Time Course) treatment->incubation analysis1 Metabolite Extraction & LC-MS/MS for Glutarate incubation->analysis1 analysis2 Western Blot for Protein Glutarylation incubation->analysis2 analysis3 Functional Assays (e.g., Cytotoxicity, Proliferation) incubation->analysis3 analysis4 Enzyme Activity Assays (e.g., αKGDDs) incubation->analysis4

Caption: General experimental workflow for studying this compound effects.

t_cell_signaling cluster_pdh Pyruvate Metabolism cluster_epigenetics Epigenetic Regulation Glutarate Glutarate (from this compound) PDH Pyruvate Dehydrogenase Complex (PDH) Glutarate->PDH Glutarylation (Inhibition) aKGDD αKG-Dependent Dioxygenases (e.g., TET, JmjC) Glutarate->aKGDD Competitive Inhibition Pyruvate Pyruvate Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Outcome Altered T-Cell Differentiation & Function AcetylCoA->Outcome aKG α-Ketoglutarate aKG->aKGDD Histone_DNA Histone & DNA Demethylation aKGDD->Histone_DNA Histone_DNA->Outcome

Caption: Glutarate's impact on T-cell signaling pathways.

References

Potential research areas involving diethyl glutarate

Author: BenchChem Technical Support Team. Date: December 2025

A-Z GUIDE

Unlocking the Potential of Diethyl Glutarate: A Technical Guide for Researchers

Introduction: this compound, the diethyl ester of glutaric acid, is a versatile chemical compound with a growing range of applications in scientific research and drug development.[1][2][3] This colorless liquid, characterized by a mild, fruity odor, serves not only as a solvent and plasticizer but also as a crucial intermediate in organic synthesis.[1][2] Its unique chemical structure and reactivity make it a valuable building block for creating complex molecules with potential therapeutic applications. This guide provides an in-depth overview of this compound, focusing on its properties, synthesis, key reactions, and promising research avenues for scientists and drug development professionals.

Core Properties and Specifications

Understanding the physicochemical properties of this compound is fundamental to its application in research. The compound is a stable, colorless to almost colorless liquid under standard conditions and is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H16O4[1][2][5]
Molecular Weight 188.22 g/mol [2][5]
CAS Number 818-38-2[1][2]
Appearance Colorless, clear liquid[1][6]
Odor Fruity[1]
Density 1.022 g/mL at 25 °C[2][4]
Boiling Point 237 °C[2][4]
Melting Point -24.1 °C[4][6]
Flash Point 205 °F (96 °C)[2]
Refractive Index n20/D 1.423[2][4]
Solubility Soluble in ether and alcohol; slightly soluble in water.[1][2][4]

Safety and Handling: this compound is considered to have low toxicity but can cause skin and eye irritation upon contact.[1][5] It is stable under normal conditions but should be stored away from strong oxidizing agents.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[1][4]

Figure 1: Fischer Esterification of Glutaric Acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

  • Materials: Glutaric acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.

  • Procedure: a. In a round-bottom flask, dissolve glutaric acid in an excess of absolute ethanol. b. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. c. Reflux the mixture for several hours to drive the reaction to completion. d. After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. e. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). f. Combine the organic extracts and dry over anhydrous magnesium sulfate. g. Filter to remove the drying agent and remove the solvent under reduced pressure. h. Purify the resulting crude this compound by vacuum distillation.

Key Reactions and Synthetic Utility

This compound is a valuable precursor in various organic reactions, primarily due to the reactivity of its ester functionalities and the α-protons.

1. Hydrolysis: The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield glutaric acid and ethanol.[7][8] This reaction is fundamental for applications where the controlled release of glutaric acid is desired.

2. Claisen Condensation: This is a crucial carbon-carbon bond-forming reaction where an ester acts as both the nucleophile (via its enolate) and the electrophile.[9][10][11] The intramolecular Claisen condensation of a diester is known as the Dieckmann condensation, which is particularly useful for forming cyclic β-keto esters.[9][12]

ClaisenCondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEG1 This compound (Enolizable) Enolate Enolate Intermediate DEG1->Enolate Deprotonation by Base Base Strong Base (e.g., NaOEt) Base->Enolate BetaKetoEster β-Keto Ester Enolate->BetaKetoEster Nucleophilic Attack & Elimination Ethanol Ethanol

Figure 2: General Pathway of a Claisen Condensation.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190) (as an illustrative example for cyclic β-keto ester synthesis)

  • Materials: Diethyl adipate, sodium ethoxide, toluene (B28343), hydrochloric acid, diethyl ether.

  • Procedure: a. Prepare a suspension of sodium ethoxide in dry toluene in a flask equipped with a reflux condenser and a dropping funnel. b. Heat the suspension to reflux and add a solution of diethyl adipate in dry toluene dropwise over a period of time. c. Continue refluxing for several hours until the reaction is complete. d. Cool the reaction mixture and acidify with dilute hydrochloric acid. e. Separate the organic layer, and extract the aqueous layer with diethyl ether. f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure and purify the resulting cyclic β-keto ester by vacuum distillation.

Potential Research Areas and Applications

The versatility of this compound opens up numerous avenues for research and development, particularly in the pharmaceutical and materials science sectors.

1. Drug Delivery Systems: Polyesters synthesized from glutaric acid are promising for drug delivery applications due to their biodegradability and biocompatibility.[13] The flexibility of these polymers allows for the formulation of nanoparticles, microparticles, and implants for controlled drug release.[13]

Figure 3: Workflow for Polyester-based Drug Delivery Systems.

2. Synthesis of Bioactive Molecules and Pharmaceuticals: this compound serves as a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[2][3] Its derivatives have been explored for the synthesis of glutarimides, which are structural motifs found in some pharmaceuticals.[14]

3. Antimicrobial Research: There is some evidence to suggest that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It is proposed to inhibit bacterial growth by reacting with metal ions and forming an insoluble film around the bacterial cells, thereby preventing nutrient uptake.[1] Further research is needed to validate and explore this potential antimicrobial application.

Table 2: Summary of Potential Research Applications

Research AreaApplication of this compoundPotential Outcome
Medicinal Chemistry Precursor for the synthesis of heterocyclic compounds and pharmaceutical intermediates.Development of novel therapeutic agents.
Polymer Chemistry Monomer for the synthesis of biodegradable polyesters.Creation of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible materials.[13]
Antimicrobial Research Investigated for its direct bactericidal properties.Potential for new antimicrobial agents or preservatives.[1]
Flavor and Fragrance Industry Used as a flavoring agent.Development of new food additives and fragrance components.[1]
Conclusion and Future Outlook

This compound is more than just a simple solvent; it is a multifaceted chemical tool with significant potential for innovation in various scientific disciplines. Its favorable physicochemical properties, coupled with its synthetic versatility, make it an attractive starting point for the development of new materials and therapeutic agents. Future research should focus on exploring its utility in the synthesis of complex natural products, the development of novel polymeric biomaterials, and a more thorough investigation of its purported antimicrobial activities. As our understanding of its chemical reactivity and biological interactions grows, so too will the opportunities to harness the full potential of this compound in addressing challenges in medicine and materials science.

References

Toxicological Profile of Diethyl Glutarate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of diethyl glutarate, a common solvent and intermediate in laboratory settings. The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and to understand its potential hazards. The data presented is compiled from a variety of sources and is organized for clarity and ease of use.

Executive Summary

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure. It is not classified as a skin irritant and is considered to be, at most, a mild and transient eye irritant. There is no evidence to suggest that this compound is a skin sensitizer (B1316253). Furthermore, in vitro genotoxicity testing indicates a lack of mutagenic potential. While specific data on repeated dose and reproductive toxicity for this compound are limited, information on structurally related compounds suggests a low potential for systemic toxicity.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Diethyl pentanedioate, Glutaric acid diethyl ester
CAS Number 818-38-2
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Appearance Clear, colorless liquid
Odor Mild, fruity

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity
EndpointSpeciesRouteValueClassification
LD₅₀RatOral> 2000 mg/kg bw[1]Not Classified
LD₅₀RatOral> 5000 mg/kg bw[2]Not Classified
LD₅₀RatDermal> 2000 mg/kg bwNot Classified
LC₅₀ (4-hour)RatInhalation> 5.07 mg/L[3]Not Classified
Irritation and Sensitization
EndpointSpeciesResultsClassification
Skin IrritationRabbitNon-irritant[4]Not Classified
Eye IrritationRabbitMildly irritating, effects reversible within 4 days[5]Not Classified
Skin SensitizationGuinea PigNo evidence of sensitizationNot a sensitizer
Genotoxicity
AssayTest SystemMetabolic ActivationResult
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) CellsWith and without S9Negative[5]

Note: While specific data for the Ames test and in vivo micronucleus test for this compound were not found, the available in vitro data suggests a low likelihood of genotoxic activity.

Repeated Dose and Reproductive Toxicity

Specific No Observed Adverse Effect Level (NOAEL) data from repeated dose or reproductive toxicity studies for this compound were not identified in the reviewed literature. However, the overall low toxicity profile suggests that high doses would be required to elicit systemic effects.

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological experiments cited in this guide, based on the relevant Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Acute Oral Toxicity (as per OECD 423)

Principle: The acute toxic class method is a sequential procedure using a limited number of animals to estimate the acute oral toxicity. The method is based on the observation of mortality and clinical signs of toxicity.

Procedure:

  • Test Animals: Healthy, young adult Wistar rats (female) are used.[1]

  • Housing and Fasting: Animals are housed individually and fasted overnight prior to dosing.

  • Dose Administration: A starting dose of 2000 mg/kg body weight of the test substance is administered by gavage to a group of three female rats.[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[1][2]

  • Sequential Dosing: If no mortality occurs at the starting dose, a further group of three female rats is dosed at the same level.[1]

  • Endpoint: The LD₅₀ is determined to be greater than the tested dose if no mortality is observed.[1][2]

Acute Inhalation Toxicity (as per OECD 403)

Principle: This test determines the median lethal concentration (LC₅₀) of a substance in air that is expected to cause death in 50% of exposed animals during a defined exposure period.

Procedure:

  • Test Animals: Healthy, young adult CRL:(WI) Wistar strain rats (5 male and 5 female) are used.[3]

  • Exposure System: A nose-only inhalation exposure system is utilized to ensure direct exposure to the test atmosphere.[3]

  • Concentration and Duration: A single group of animals is exposed to a target concentration of 5.0 mg/L for 4 hours.[3]

  • Atmosphere Monitoring: The aerosol concentration is measured gravimetrically at regular intervals during the exposure period.[3]

  • Observation: Animals are observed for clinical signs of toxicity during and after exposure, and for mortality and body weight changes over a 14-day observation period.[3]

  • Endpoint: The LC₅₀ is determined to be greater than the tested concentration if no mortality occurs.[3]

Acute Dermal Irritation (as per OECD 404)

Principle: This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin in a single dose.

Procedure:

  • Test Animals: Healthy, young adult New Zealand White rabbits are used.[4]

  • Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A dose of 0.5 mL of the test substance is applied to a small area of intact skin and covered with a gauze patch and a semi-occlusive dressing.[4]

  • Exposure Duration: The dressing is removed after 4 hours.[4]

  • Observation and Scoring: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.[4]

  • Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions. A primary irritation index of 0.00 indicates no irritation.[4]

Acute Eye Irritation (as per OECD 405)

Principle: This test evaluates the potential of a substance to cause irritation or damage to the eye when instilled as a single dose.

Procedure:

  • Test Animals: Healthy, young adult albino rabbits are used.[5]

  • Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[5]

  • Observation and Scoring: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized grading system.[5]

  • Reversibility: Observations are continued until all effects are fully reversed.[5]

  • Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Skin Sensitization (as per OECD 406)

Principle: The Guinea Pig Maximization Test (GPMT) and the Buehler Test are two common methods to assess the potential of a substance to cause skin sensitization.

GPMT Procedure:

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase: This involves both intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and a topical application.

  • Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive site.

  • Evaluation: The skin reactions at the challenge site are observed and scored. The incidence and severity of the reactions in the test group are compared to a control group.

Buehler Test Procedure:

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase: The test substance is applied topically under an occlusive patch to the same site once a week for three weeks.[6]

  • Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive site.[6]

  • Evaluation: The skin reactions at the challenge site are observed and scored. A substance is considered a sensitizer if at least 15% of the test group shows a positive response.[6]

In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)

Principle: This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Procedure:

  • Test System: Chinese Hamster Ovary (CHO) cells are commonly used.[5]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 18-24 hours) duration, both with and without an exogenous metabolic activation system (S9 mix).[5]

  • Harvest and Staining: At an appropriate time after exposure, cells are treated with a metaphase-arresting agent, harvested, and stained.

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of structural and numerical chromosomal aberrations.[5]

  • Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Visualizations

Experimental_Workflow_Acute_Oral_Toxicity start Start acclimatization Acclimatize Rats start->acclimatization fasting Fast Rats Overnight acclimatization->fasting dosing Administer this compound (2000 mg/kg) by Gavage fasting->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation endpoint Determine LD50 > 2000 mg/kg observation->endpoint

Acute Oral Toxicity (OECD 423) Workflow

Experimental_Workflow_Skin_Irritation start Start preparation Prepare Rabbit Skin (Clipping) start->preparation application Apply 0.5 mL this compound (Semi-occlusive Patch) preparation->application exposure 4-Hour Exposure application->exposure removal Remove Patch exposure->removal observation Observe and Score (1, 24, 48, 72 hours) removal->observation endpoint Classify as Non-Irritant observation->endpoint

Skin Irritation (OECD 404) Workflow

Logical_Relationship_Genotoxicity_Assessment diethyl_glutarate This compound in_vitro_tests In Vitro Genotoxicity Tests diethyl_glutarate->in_vitro_tests in_vivo_tests In Vivo Genotoxicity Tests diethyl_glutarate->in_vivo_tests ames_test Ames Test (Bacterial Reverse Mutation) in_vitro_tests->ames_test chromosomal_aberration Chromosomal Aberration Test (Mammalian Cells) Result: Negative in_vitro_tests->chromosomal_aberration conclusion Conclusion: Low Genotoxic Potential chromosomal_aberration->conclusion micronucleus_test Micronucleus Test (Rodent) in_vivo_tests->micronucleus_test

Genotoxicity Assessment Logic

Conclusion

Based on the available toxicological data, this compound is a compound with a low hazard profile for laboratory use. Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are sufficient to ensure safe handling. The low acute toxicity, lack of skin irritation and sensitization, and negative in vitro genotoxicity results indicate that this compound does not pose a significant risk to researchers and scientists when used under normal laboratory conditions.

References

Diethyl glutarate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on Diethyl Glutarate, a diethyl ester of glutaric acid. It is a key compound in various organic synthesis applications.

Core Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueCitations
Molecular Formula C9H16O4[1][2][3][4]
Molecular Weight 188.22 g/mol [1][2][3][4][5]
Linear Formula C2H5O2C(CH2)3CO2C2H5[4][5]
CAS Number 818-38-2[1][2][4][5]

Chemical Identity and Structure

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C9H16O4 C9H16O4 Molecular Formula->C9H16O4 188.22 g/mol 188.22 g/mol Molecular Weight->188.22 g/mol

Caption: Relationship between this compound and its core properties.

References

An In-depth Technical Guide on the Stability and Storage of Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate (CAS No. 818-38-2), also known as diethyl pentanedioate (B1230348) or glutaric acid diethyl ester, is a diester of glutaric acid and ethanol.[1] It is a colorless liquid with a mild, fruity odor, utilized as an intermediate in organic synthesis, an industrial solvent, and in the formulation of various products.[2] A thorough understanding of its stability profile and optimal storage conditions is critical to ensure its integrity, minimize degradation, and maintain safety in research and development settings.

This guide provides a comprehensive overview of the stability and storage requirements for this compound, summarizing its physical and chemical properties, outlining potential degradation pathways, and providing detailed recommendations for handling and storage.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage requirements.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₄[3]
Molecular Weight 188.22 g/mol [1][3]
Appearance Clear, colorless liquid[2][4]
Odor Mild, fruity[2]
Boiling Point 236 - 237 °C (at 760 mmHg)[2][4]
Melting Point -24.1 °C[2]
Flash Point 96 °C / 204.8 °F (closed cup)[4]
Density 1.022 g/mL at 25 °C[2]
Refractive Index n20/D 1.423[2]
Solubility Slightly soluble in water; miscible with organic solvents like alcohol and ether.[2]

Stability Profile

This compound is chemically stable under standard ambient conditions (room temperature).[4] However, its stability can be compromised by exposure to certain conditions and incompatible materials. The primary degradation pathway of concern for esters like this compound is hydrolysis.

Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form glutaric acid and ethanol. This reaction can be catalyzed by the presence of strong acids or strong bases (saponification).[5] While the rate of spontaneous hydrolysis in neutral aqueous conditions is generally slow, it is accelerated by heat and catalysts. Studies have investigated the kinetics of both alkaline and enzyme-catalyzed hydrolysis of this compound.[5][6]

Thermal Stability

The compound is stable at ambient temperatures. Significant thermal decomposition occurs at much higher temperatures, as evidenced by its high boiling point. Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be formed.

Oxidative Stability

This compound can react with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent vigorous, potentially hazardous reactions.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The general and specific recommendations are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool, dry place. Room temperature is generally acceptable.To minimize the rate of potential degradation reactions, such as hydrolysis.[2][4]
Atmosphere Store in a well-ventilated area.To prevent the accumulation of vapors.[4]
Container Keep container tightly closed.To prevent contamination and exposure to atmospheric moisture, which can promote hydrolysis.[4]
Container Material Glass or other inert containers are recommended.To avoid reaction with the container material.[7]
Light Exposure While not specified as highly light-sensitive, storage away from direct sunlight is good laboratory practice.To prevent potential photolytic degradation.[8]

Incompatible Materials and Conditions to Avoid

To ensure stability and safety, this compound must be stored away from the following:

  • Strong Oxidizing Agents: Can cause vigorous reactions.[4]

  • Strong Acids: Can catalyze hydrolysis.

  • Strong Bases: Can catalyze hydrolysis (saponification).[5]

  • Heat, Sparks, and Open Flames: this compound is a combustible liquid with a flash point of 96 °C.[4]

Hazardous Decomposition Products

Under normal use and storage conditions, hazardous decomposition is not expected. However, in the event of a fire, thermal decomposition can produce hazardous gases:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

Experimental Protocols

While specific stability studies for this compound are not widely published in standard literature, a generalized protocol for assessing the hydrolytic stability of an ester can be adapted.

Representative Protocol: Hydrolytic Stability Assessment

This protocol is based on general methods for evaluating the stability of esters in the presence of water.

Objective: To determine the rate of hydrolysis of this compound under controlled conditions (e.g., neutral, acidic, and basic) at a specific temperature.

Materials:

  • This compound, high purity

  • Deionized water

  • pH Buffers (e.g., pH 4, pH 7, pH 9)

  • Constant temperature bath or incubator

  • Sealed reaction vials (e.g., glass ampoules or HPLC vials with inert caps)

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

  • Standard solutions of this compound and potential degradants (glutaric acid, ethanol)

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in each of the selected pH buffers.

  • Incubation: Dispense aliquots of the test solutions into the reaction vials, seal them securely, and place them in the constant temperature bath set to the desired test temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a set of vials for each condition. Immediately quench the reaction by cooling the vials (e.g., in an ice bath) to stop further degradation.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC) to quantify the remaining concentration of this compound and the formation of glutaric acid.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the rate of degradation, which can be used to calculate the hydrolysis rate constant (k) and estimate the shelf-life under those conditions.

Visualizations

Logical Workflow for Storage and Handling

The following diagram outlines the decision-making process for the safe storage and handling of this compound.

G start Receive this compound Shipment check_container Inspect Container Integrity (Seals, No Damage) start->check_container container_ok Container OK? check_container->container_ok quarantine Quarantine and Report (Contact Supplier) container_ok->quarantine No storage_location Select Storage Location container_ok->storage_location Yes check_temp Cool, Dry Area? storage_location->check_temp check_temp->storage_location No, Find Better Spot check_vent Well-Ventilated? check_temp->check_vent Yes check_vent->storage_location No, Find Better Spot check_incompatibles Away from Incompatibles? (Oxidizers, Strong Acids/Bases) check_vent->check_incompatibles Yes check_incompatibles->storage_location No, Find Better Spot store_product Store in Tightly Closed Original Container check_incompatibles->store_product Yes

Caption: Recommended workflow for the receipt and storage of this compound.

Simplified Hydrolysis Pathway

This diagram illustrates the general base-catalyzed hydrolysis (saponification) of this compound, a key potential degradation pathway.

G cluster_reactants Reactants cluster_products Products DEG This compound C₂H₅OOC(CH₂)₃COOC₂H₅ Glutarate Glutarate Salt ⁻OOC(CH₂)₃COO⁻ DEG->Glutarate Saponification Ethanol Ethanol C₂H₅OH DEG->Ethanol Cleavage OH Hydroxide Ion (from Base) OH->Glutarate

Caption: Base-catalyzed hydrolysis pathway for this compound.

References

Biodegradability of Diethyl Glutarate in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl glutarate, a diester of glutaric acid, is utilized in various industrial applications, including as a solvent and in the formulation of certain products. Understanding its environmental fate, particularly its biodegradability, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the biodegradability of this compound, detailing its expected metabolic pathways, summarizing available quantitative data, and outlining the experimental protocols used for its assessment. Evidence suggests that this compound is readily biodegradable, primarily through a pathway initiated by hydrolysis to glutaric acid, which is then further mineralized by microorganisms.

Introduction

The environmental persistence of chemical compounds is a significant concern for regulatory bodies and industries worldwide. This compound (C₉H₁₆O₄), a colorless liquid with a mild odor, is subject to environmental release through various industrial and commercial activities. Its biodegradability is a key determinant of its environmental risk profile. This guide synthesizes the available scientific information to provide a detailed technical resource on the environmental degradation of this compound.

Aerobic Biodegradability

Under aerobic conditions, this compound is expected to be readily biodegradable. This assessment is primarily based on standardized tests, such as the Organisation for Economic Co-operation and Development (OECD) 301 series, which are designed to evaluate the potential for a chemical to be rapidly and completely broken down by microorganisms in an aquatic environment.

Quantitative Biodegradation Data
ParameterTest MethodResultReference
Ready Biodegradability OECD 301B (CO₂ Evolution Test)Expected to pass (>60% in 10-day window)Inferred from similar compounds[1]
Ultimate Biodegradation OECD 301B (CO₂ Evolution Test)Expected to exceed 60% within 28 daysInferred from similar compounds[2]

Note: The data presented is based on expectations for a compound of this class, as specific quantitative results for this compound were not found in publicly available literature.

Metabolic Pathway

The aerobic biodegradation of this compound is proposed to occur in a two-step process: initial hydrolysis of the ester bonds followed by the mineralization of the resulting glutaric acid.

  • Enzymatic Hydrolysis: The initial and rate-determining step is the hydrolysis of the two ester linkages in the this compound molecule. This reaction is catalyzed by non-specific esterase enzymes produced by a wide range of environmental microorganisms. This process yields glutaric acid and two molecules of ethanol.

  • Metabolism of Glutaric Acid: Glutaric acid, a five-carbon dicarboxylic acid, is a known intermediate in the metabolism of amino acids such as lysine (B10760008) and tryptophan in many organisms. It is readily metabolized through the beta-oxidation pathway. Glutaryl-CoA dehydrogenase, a key enzyme in this pathway, converts glutaryl-CoA to crotonyl-CoA, which then enters the central carbon metabolism (e.g., the Krebs cycle) and is ultimately mineralized to carbon dioxide and water.

Biodegradation_Pathway DEG This compound GA Glutaric Acid DEG->GA Hydrolysis (Esterases) EtOH Ethanol DEG->EtOH Hydrolysis (Esterases) GCoA Glutaryl-CoA GA->GCoA Activation CCM Central Carbon Metabolism GCoA->CCM Beta-Oxidation CO2_H2O CO2 + H2O CCM->CO2_H2O Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental Protocols

The following section details a representative experimental protocol for assessing the ready biodegradability of a substance like this compound, based on the OECD Guideline for the Testing of Chemicals, Test No. 301B (CO₂ Evolution Test).

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is widely used to determine the ultimate aerobic biodegradability of organic compounds.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the test substance.

2. Materials and Methods:

  • Test Substance: this compound.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

  • Mineral Medium: A solution of mineral salts in water, including potassium phosphate, magnesium sulfate, calcium chloride, and ferric chloride, to support microbial growth.

  • Apparatus:

    • Incubation bottles (e.g., 2-liter flasks).

    • CO₂-free air supply system.

    • CO₂-absorber bottles containing a known volume of a suitable absorbent (e.g., 0.05 M NaOH or Ba(OH)₂).

    • Titration equipment or a Total Organic Carbon (TOC) analyzer for measuring the absorbed CO₂.

    • Magnetic stirrers.

3. Procedure:

  • Preparation of Test Solutions: The test substance is added to the mineral medium in the incubation bottles to achieve a concentration typically between 10 and 20 mg of Total Organic Carbon (TOC) per liter.

  • Inoculation: The test vessels are inoculated with activated sludge to a final concentration of approximately 30 mg of suspended solids per liter.

  • Control and Reference:

    • Blank Control: Contains only the inoculum and mineral medium to measure the endogenous CO₂ production of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) to verify the activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are incubated at a constant temperature (20-24°C) in the dark for 28 days. CO₂-free air is passed through the solution to maintain aerobic conditions, and the evolved CO₂ is trapped in the absorber bottles.

  • CO₂ Measurement: The amount of CO₂ produced is determined periodically (e.g., every 2-3 days) by titrating the remaining hydroxide (B78521) in the absorber solution or by analyzing the inorganic carbon content.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as:

    % Biodegradation = (Total CO₂ produced - CO₂ from blank) / ThCO₂ x 100

4. Pass Criteria for Ready Biodegradability: The test substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window, which begins when the degree of biodegradation has reached 10%. The test duration is 28 days.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis prep_media Prepare Mineral Medium prep_test Prepare Test, Blank, Reference, and Toxicity Vessels prep_media->prep_test prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->prep_test incubate Incubate at 20-24°C in the dark with aeration prep_test->incubate trap_co2 Trap Evolved CO2 in Absorbent Solution incubate->trap_co2 measure_co2 Periodically Measure CO2 (Titration or TOC Analysis) trap_co2->measure_co2 calculate Calculate % Biodegradation measure_co2->calculate

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Conclusion

References

The Pivotal Role of Diethyl Glutarate as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diethyl glutarate's critical role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). With a focus on its application in the production of glutarimide-based therapeutics, this document offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers and professionals in drug development.

Introduction to this compound in Pharmaceutical Synthesis

This compound (DEG), a diester of glutaric acid, serves as a fundamental building block in organic synthesis.[1][2][3] Its chemical structure, characterized by a five-carbon backbone with two ethyl ester functionalities, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[2][4] In the pharmaceutical industry, this compound is a key starting material for the synthesis of the glutarimide (B196013) heterocyclic system. This scaffold is present in a number of significant therapeutic agents, including immunomodulatory drugs and compounds targeting the central nervous system (CNS).[5][6][7]

The glutarimide ring is notably the core structure of thalidomide (B1683933) and its more potent and safer analogues, lenalidomide (B1683929) and pomalidomide (B1683931). These drugs have demonstrated significant efficacy in the treatment of multiple myeloma and other hematological malignancies.[8][9] The synthesis of these crucial APIs often begins with precursors derived from this compound, highlighting its importance in modern medicine.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 818-38-2[2][3][4]
Molecular Formula C₉H₁₆O₄[2][3][4]
Molecular Weight 188.22 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 237 °C (lit.)[2]
Melting Point -24.1 °C[2]
Density 1.022 g/mL at 25 °C (lit.)[2]
Solubility Soluble in ether and alcohol; slightly soluble in water.[2][3]

Synthesis of Key Pharmaceutical Intermediates and APIs from this compound

The conversion of this compound to valuable pharmaceutical compounds typically involves the formation of a glutarimide ring, which is subsequently modified to produce the final API. A prominent example is the synthesis of lenalidomide. While direct synthesis from this compound can be a multi-step process, a key intermediate that can be derived from it is 3-aminopiperidine-2,6-dione (B110489) hydrochloride.

Synthetic Workflow for Lenalidomide

The following diagram illustrates a plausible synthetic workflow for lenalidomide, starting from a precursor conceptually derived from this compound.

G DiethylGlutarate This compound GlutaricAcid Glutaric Acid DiethylGlutarate->GlutaricAcid Hydrolysis GlutamicAcid L-Glutamic Acid GlutaricAcid->GlutamicAcid Amination (conceptual) N_Cbz_Glutamine N-Cbz-L-Glutamine GlutamicAcid->N_Cbz_Glutamine Protection AminopiperidinedioneHCl 3-Aminopiperidine-2,6-dione Hydrochloride N_Cbz_Glutamine->AminopiperidinedioneHCl Cyclization & Deprotection NitroPrecursor (3RS)-3-(7-Nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione AminopiperidinedioneHCl->NitroPrecursor Cyclization Lenalidomide Lenalidomide NitroPrecursor->Lenalidomide Reduction Methyl_2_bromomethyl_3_nitrobenzoate Methyl 2-(bromomethyl) -3-nitrobenzoate Methyl_2_bromomethyl_3_nitrobenzoate->NitroPrecursor

Caption: Synthetic workflow for Lenalidomide from a this compound-derived precursor.

Experimental Protocols

The following protocols are based on established synthetic methods for key intermediates and the final product, lenalidomide.

Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (from L-Glutamine)

This procedure outlines the synthesis of a key glutarimide intermediate. L-Glutamine is used here as a readily available starting material that shares the core structure derivable from this compound.

  • Step 1: Protection of L-Glutamine: L-Glutamine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, to yield N-Cbz-L-glutamine.[10]

  • Step 2: Cyclization: The protected glutamine is then cyclized to form the piperidine-2,6-dione ring. This can be achieved using a coupling agent like N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent such as THF, often with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).[10]

  • Step 3: Deprotection and Salt Formation: The protecting group is removed, typically by hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.[10]

Protocol 2: Synthesis of Lenalidomide

This protocol describes the final steps in the synthesis of lenalidomide from the glutarimide intermediate.

  • Step 1: Cyclization to form the Lenalidomide Nitro Precursor: 3-Aminopiperidine-2,6-dione hydrochloride is reacted with methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534) (Et₃N). The reaction mixture is typically heated to facilitate the cyclization, forming (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione.[8]

  • Step 2: Reduction of the Nitro Group: The nitro group of the precursor is reduced to an amino group to yield lenalidomide. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] Alternative, greener methods using iron powder and ammonium (B1175870) chloride have also been developed.[11]

  • Step 3: Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol (B130326) and water, to achieve high purity.[12]

Quantitative Data

The following table summarizes reported yields and purity for the key steps in the synthesis of lenalidomide.

Reaction StepStarting MaterialsProductYield (%)Purity (%)Reference
Cyclization3-Aminopiperidine-2,6-dione HCl, Methyl 2-(bromomethyl)-3-nitrobenzoate(3RS)-3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione57-89-[8]
Reduction(3RS)-3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dioneLenalidomide59.8 (overall)99.6[8]
Overall Synthesis4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione HClPomalidomide6599.56[13]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Lenalidomide and related immunomodulatory drugs exert their therapeutic effects in part through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In certain cancers, such as multiple myeloma, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and survival.

Lenalidomide's mechanism of action involves binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). These proteins are transcription factors that are essential for the survival of multiple myeloma cells. Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4), which in turn inhibits the NF-κB pathway.[1][4]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds IKZF1_3 IKZF1/3 CRBN->IKZF1_3 Targets for Degradation IKZF1_3->NFkB Inhibits (via IRF4 degradation) IRF4 IRF4 IKZF1_3->IRF4 Regulates IRF4->NFkB Activates

Caption: Inhibition of the NF-κB signaling pathway by Lenalidomide.

Spectroscopic Data for Characterization

The structural elucidation of intermediates and the final API is crucial for ensuring the quality and purity of the synthesized compounds. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed.

Representative Spectroscopic Data for Lenalidomide and its Precursor:

  • (3RS)-3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (Nitro Precursor):

    • ¹H NMR: Characteristic peaks for the aromatic protons, the piperidine (B6355638) ring protons, and the CH group adjacent to the nitrogen of the glutarimide ring.[3]

    • ¹³C NMR: Resonances corresponding to the carbonyl carbons of the glutarimide and isoindolinone rings, as well as the aromatic and aliphatic carbons.[14]

  • Lenalidomide:

    • ¹H NMR: The appearance of signals corresponding to the amino group and a shift in the aromatic proton signals upon reduction of the nitro group.[15][16]

    • ¹³C NMR: Shifts in the resonances of the aromatic carbons attached to the former nitro group.[15][16]

    • MS (ESI): A molecular ion peak corresponding to the molecular weight of lenalidomide (m/z 259.26).[16]

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, providing a versatile platform for the synthesis of complex molecules with significant therapeutic value. Its role in the production of glutarimide-based drugs, particularly the immunomodulatory agents lenalidomide and pomalidomide, underscores its importance in the development of treatments for challenging diseases like multiple myeloma. The synthetic pathways, while multi-stepped, are well-established, and ongoing research continues to optimize these processes for improved yield, purity, and sustainability. A thorough understanding of the chemical properties of this compound, coupled with detailed knowledge of the synthetic protocols and the biological mechanisms of the resulting APIs, is essential for researchers and professionals dedicated to advancing pharmaceutical sciences.

References

Methodological & Application

Diethyl Glutarate: A High-Boiling Point Solvent for Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethyl glutarate as a high-boiling point reaction solvent in organic synthesis. Its properties make it a suitable medium for reactions requiring elevated temperatures, offering a stable and effective environment for a variety of chemical transformations.

Overview of this compound as a Reaction Solvent

This compound (DEG), a diester of glutaric acid, is a colorless, viscous liquid with a faint fruity odor.[1] Its high boiling point and low volatility make it an attractive option for reactions that necessitate temperatures exceeding those achievable with common solvents like toluene (B28343) or DMF. As a "green solvent" alternative, it presents a more environmentally benign profile compared to some traditional high-boiling point solvents.[2]

Key Advantages:

  • High Thermal Stability: With a boiling point around 234 °C, this compound can be used for a wide range of high-temperature applications without the need for specialized high-pressure equipment.

  • Chemical Inertness: Its ester functionalities are generally stable under neutral and acidic conditions, making it compatible with a variety of reagents.

  • Low Volatility: Reduces solvent loss due to evaporation during prolonged reactions at high temperatures and minimizes worker exposure to volatile organic compounds (VOCs).

  • Favorable Solvency: It can dissolve a range of organic compounds, including many starting materials, reagents, and catalysts used in pharmaceutical and fine chemical synthesis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a reaction solvent.

PropertyValueReference
CAS Number 818-38-2[1]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Boiling Point 234 °C[1]
Melting Point -24 °C[1]
Density 1.022 g/mL at 25 °C[1]
Solubility in Water Limited[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]

Applications in Organic Synthesis

While not as commonly cited as other high-boiling aprotic solvents, this compound can be employed in various organic transformations that benefit from elevated temperatures.

Esterification and Transesterification Reactions

Due to its high boiling point, this compound can serve as a medium for esterification and transesterification reactions where the removal of a low-boiling alcohol or water is required to drive the equilibrium towards the product.

Logical Workflow for High-Temperature Esterification:

G A Reactants & Catalyst (e.g., Carboxylic Acid, Alcohol, Acid Catalyst) B Add this compound as Solvent A->B C Heat Reaction Mixture (e.g., 150-200 °C) B->C E Product Formation & Byproduct Removal (e.g., Distillation of water or low-boiling alcohol) C->E D Monitor Reaction Progress (e.g., by TLC or GC) D->C Continue heating if incomplete E->D F Work-up & Purification (e.g., Extraction, Chromatography) E->F

Caption: Workflow for a typical high-temperature esterification reaction using this compound.

Synthesis of Heterocyclic Compounds

The synthesis of certain heterocyclic systems requires significant thermal energy to overcome activation barriers for cyclization or condensation steps. This compound provides a stable, high-temperature environment for such transformations. For instance, in reactions where water is eliminated, its high boiling point facilitates the removal of water, driving the reaction to completion.

Experimental Protocols

The following are example protocols that can be adapted for the use of this compound as a high-boiling point solvent.

Protocol 1: General Procedure for High-Temperature Esterification

This protocol describes a general method for the esterification of a carboxylic acid with a high-boiling alcohol, where a lower-boiling alcohol is removed to drive the reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • High-boiling alcohol (1.2 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

  • This compound (as solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a distillation head

Procedure:

  • To a round-bottom flask, add the carboxylic acid, the high-boiling alcohol, and the acid catalyst.

  • Add this compound as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Equip the flask with a magnetic stir bar and a distillation apparatus.

  • Heat the reaction mixture to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (typically 150-200 °C).

  • Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Outcome:

  • The desired ester product should be obtained in good to excellent yield, depending on the specific substrates.

Safety and Handling

  • General Precautions: this compound is considered to have low toxicity, but it is good laboratory practice to handle it in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Incompatibility: Avoid strong oxidizing agents.[1]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a viable high-boiling point solvent for specific applications in organic synthesis, particularly for reactions requiring high temperatures and for those where its "green" characteristics are advantageous. While not a universal solvent, it offers a useful alternative to more traditional high-boiling solvents in the modern research and development laboratory. Further exploration of its utility in a broader range of chemical transformations is warranted.

References

Application Notes and Protocols for Diethyl Glutarate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl glutarate, the diethyl ester of the five-carbon dicarboxylic acid glutaric acid, is a versatile monomer for the synthesis of a variety of polymers, most notably biodegradable polyesters.[1] Its use in polymer chemistry allows for the creation of materials with tunable properties suitable for applications in the biomedical field, such as drug delivery systems and tissue engineering scaffolds. The five-carbon backbone of this compound imparts flexibility to the resulting polymer chains, influencing their elasticity and crystallinity.[2] This document provides detailed protocols for the synthesis of polyesters using this compound via chemical and enzymatic routes, along with a summary of relevant quantitative data and characterization techniques.

Core Concepts of this compound Polymerization

The primary polymerization method involving this compound is step-growth polymerization , specifically condensation polymerization .[3] In this process, the ester groups of this compound react with a co-monomer containing hydroxyl groups, typically a diol. This reaction, known as transesterification, forms a new ester linkage and releases ethanol (B145695) as a byproduct. The reaction is typically carried out at elevated temperatures and sometimes under vacuum to facilitate the removal of the ethanol, driving the equilibrium towards the formation of high molecular weight polymer chains.[2][3]

An alternative, greener approach is enzymatic polymerization , which utilizes lipases as catalysts. This method often proceeds under milder reaction conditions and offers high selectivity, reducing the occurrence of side reactions.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesis of polyesters using glutaric acid and its derivatives. This data is essential for researchers to replicate and adapt these protocols for their specific needs.

Table 1: Reaction Parameters for Polyester (B1180765) Synthesis

Polymer NameCo-monomerCatalystTemperature (°C)Time (h)PressureReference
Poly(butylene glutarate)1,4-butanediol (B3395766)Isopropyl titanate2200.5 - 120-80 Pa[2]
Poly(ethylene glutarate)Ethylene (B1197577) glycol diacetateImmobilized Lipase B4018Atmospheric[2]
Hyperbranched poly(diethyl 3-hydroxyglutarate)Diethyl 3-hydroxyglutarate (self-condensing)Titanium(IV) butoxideNot specifiedNot specifiedNot specified[4]

Table 2: Characterization Data of Glutarate-Based Polyesters

Polymer NameMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Characterization MethodsReference
Poly(butylene glutarate)Requires experimental determinationRequires experimental determinationRequires experimental determinationRequires experimental determinationNMR, GPC, DSC, Tensile Testing[2]
Poly(ethylene glutarate)Requires experimental determinationRequires experimental determinationRequires experimental determinationRequires experimental determinationNMR, GPC, DSC[2]
Hyperbranched poly(diethyl 3-hydroxyglutarate)Oligomeric productsNot specifiedNot specifiedNot specifiedGPC, NMR, MALDI-TOF MS[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene glutarate) via Melt Polycondensation

This protocol details the synthesis of a linear polyester from this compound and 1,4-butanediol using a chemical catalyst.

Materials:

  • This compound

  • 1,4-butanediol

  • Isopropyl titanate (catalyst)

  • Reaction kettle/three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head and condenser

  • Vacuum pump

Procedure:

  • Monomer Charging: Charge the reaction kettle with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., a molar ratio of 1:1.02 of this compound to 1,4-butanediol) can be used to compensate for any loss during the reaction.[2]

  • Catalyst Addition: Add the polymerization catalyst, isopropyl titanate, to the reaction mixture. The catalyst loading is typically a small percentage of the total monomer weight.

  • Esterification Stage: Heat the mixture with stirring. The temperature should be gradually increased to facilitate the initial transesterification reaction and the removal of the ethanol byproduct.

  • Polycondensation Stage: After the initial removal of ethanol, increase the temperature to 220°C.[2] Gradually reduce the pressure to 20-80 Pa to effectively remove excess 1,4-butanediol and drive the polymerization to completion.[2]

  • Reaction Monitoring: Continue the reaction with stirring for approximately 0.5 to 1 hour, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.[2]

  • Polymer Isolation: Once the polymerization is complete, the molten polymer can be extruded into a water bath for rapid cooling and subsequent pelletization.[2]

  • Purification: The polymer can be dissolved in a suitable solvent like chloroform (B151607) and precipitated in a non-solvent such as methanol (B129727) to remove any unreacted monomers and catalyst residues. The purified polymer should then be dried under vacuum.

Protocol 2: Enzymatic Synthesis of Poly(ethylene glutarate)

This protocol describes a greener, solvent-free method for synthesizing poly(ethylene glutarate) using an immobilized lipase.[2]

Materials:

  • This compound

  • Ethylene glycol diacetate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Reaction vessel with mechanical stirring

  • Water bath or shaker

  • Chloroform

  • Petroleum ether

  • Vacuum oven

Procedure:

  • Reactant Mixture: In a reaction vessel, combine equimolar amounts of this compound and ethylene glycol diacetate.[2]

  • Enzyme Addition: Add the immobilized lipase. A typical loading is around 20% (w/v) of the total monomer weight.[2]

  • Polymerization: Place the reaction vessel in a water bath with mechanical stirring at 40°C for 18 hours.[2]

  • Enzyme Removal: After the reaction, dissolve the resulting mixture in a minimal amount of chloroform and remove the immobilized enzyme by filtration.[2]

  • Polymer Precipitation: Precipitate the poly(ethylene glutarate) by adding the chloroform solution to an excess of petroleum ether.[2]

  • Drying: Collect the precipitated polymer and dry it under vacuum.[2]

Mandatory Visualization

Polymer_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Product Processing cluster_characterization Characterization Monomer1 This compound Mixing Mixing of Reactants and Catalyst Monomer1->Mixing Monomer2 Diol (e.g., 1,4-butanediol) Monomer2->Mixing Catalyst Catalyst (e.g., Isopropyl Titanate) Catalyst->Mixing Heating Heating and Stirring (e.g., 220°C) Mixing->Heating Transesterification Vacuum Application of Vacuum (20-80 Pa) Heating->Vacuum Polycondensation Isolation Polymer Isolation (Extrusion/Cooling) Vacuum->Isolation Purification Purification (Dissolution/Precipitation) Isolation->Purification Drying Drying under Vacuum Purification->Drying Analysis Analysis (NMR, GPC, DSC) Drying->Analysis

Caption: Workflow for the chemical synthesis of polyesters using this compound.

Enzymatic_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Polymerization cluster_purification Purification cluster_analysis Characterization MonomerA This compound Incubation Incubation with Stirring (40°C, 18h) MonomerA->Incubation MonomerB Ethylene Glycol Diacetate MonomerB->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Dissolution Dissolution in Chloroform Incubation->Dissolution Filtration Enzyme Removal by Filtration Dissolution->Filtration Precipitation Precipitation in Petroleum Ether Filtration->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Workflow for the enzymatic synthesis of poly(ethylene glutarate).

Characterization of Synthesized Polymers

The successful synthesis of polyesters from this compound should be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the resulting polymer and to verify the formation of ester linkages.[2]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[2]

  • Tensile Testing: For applications where mechanical properties are critical, tensile testing can be performed to evaluate parameters such as elongation at break and tensile strength.[2]

This compound is a valuable monomer for the synthesis of biodegradable polyesters with a range of properties. The protocols provided herein for both chemical and enzymatic polymerization offer researchers a starting point for the development of novel polymeric materials. The choice of synthetic route will depend on the desired polymer characteristics and the importance of green chemistry principles in the research. Further optimization of reaction conditions and exploration of different co-monomers will continue to expand the applications of this compound-based polymers in various scientific and industrial fields.

References

Application of Diethyl Glutarate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the performance of diethyl glutarate as a primary plasticizer for PVC is limited in publicly available literature. The data and protocols presented herein are based on established principles of PVC plasticization and performance data of structurally analogous dicarboxylic acid esters, such as diethyl adipate (B1204190) and diethyl succinate. The information provided should be used as a guideline for the investigational use of this compound in PVC formulations.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, PVC is strong and durable, but for many applications, a more flexible material is required. This flexibility is achieved through the addition of plasticizers, which are substances that increase the plasticity or fluidity of a material.[1] Phthalate (B1215562) esters have historically been the most common plasticizers for PVC, but concerns over their potential health and environmental impacts have driven the search for alternatives.[2][3]

Esters of dicarboxylic acids, such as adipates, sebacates, and glutarates, are a promising class of alternative plasticizers.[4][5] These compounds are known for their reduced toxicity and good performance characteristics.[4] this compound, a diethyl ester of the five-carbon dicarboxylic acid glutaric acid, is a potential candidate for PVC plasticization. Its performance is expected to be influenced by its molecular structure, specifically the length of the dicarboxylic acid chain and the alkyl chains of the ester groups.[2]

This document provides an overview of the potential application of this compound as a PVC plasticizer, including predicted performance characteristics and detailed protocols for its evaluation.

Predicted Performance and Structure-Property Relationships

The performance of a plasticizer in PVC is largely determined by its chemical structure. For dialkyl esters of dicarboxylic acids, two key structural features are the length of the dicarboxylic acid backbone and the length of the alkyl ester chains.

  • Alkyl Chain Length: Shorter alkyl chains, such as the ethyl groups in this compound, generally lead to more efficient plasticization, resulting in a greater reduction of the glass transition temperature (Tg) and increased flexibility.[6] However, shorter alkyl chains also tend to increase the plasticizer's volatility and its propensity to migrate out of the PVC matrix over time.[1]

  • Dicarboxylic Acid Chain Length: The length of the dicarboxylic acid backbone also influences performance. For a given alkyl ester, a shorter dicarboxylic acid chain can lead to improved plasticizing efficiency.

Based on these principles and data from analogous compounds, the performance of this compound as a PVC plasticizer can be predicted in comparison to other common plasticizers.

Quantitative Data Summary

The following table summarizes the expected performance of this compound in a PVC formulation compared to other dicarboxylic acid esters and the common phthalate plasticizer, dioctyl phthalate (DOP). The values for this compound are estimated based on trends observed for structurally similar compounds.

Table 1: Comparative Performance of Plasticizers in PVC (at 40 phr loading)

PropertyThis compound (Estimated)Diethyl Adipate (DEA)Diethyl Succinate (DES)Dioctyl Phthalate (DOP)
Mechanical Properties
Tensile Strength (MPa)~18 - 22~20~21~24
Elongation at Break (%)~300 - 350~320~300~350
Thermal Properties
Glass Transition Temp. (Tg, °C)~10 - 20~15~18~25
Migration Resistance
Weight Loss (%) in HexaneHigherHighHighModerate

Data for DEA, DES, and DOP are compiled from various sources for comparative purposes.[6][7]

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a novel plasticizer, such as this compound, in PVC.

Preparation of Plasticized PVC Films

Objective: To prepare homogenous PVC films with a consistent concentration of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Glass petri dishes

  • Drying oven

Procedure:

  • In a fume hood, dissolve a known weight of PVC resin in THF to create a solution of a specific concentration (e.g., 10% w/v).

  • Calculate the required amount of this compound to achieve the desired loading in parts per hundred of resin (phr) (e.g., 40 phr).

  • Add the calculated amount of this compound and a suitable amount of thermal stabilizer (e.g., 2 phr) to the PVC solution.

  • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Pour the solution into a level glass petri dish to a uniform depth.

  • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours.

  • Transfer the petri dish to a vacuum oven and dry at a moderately elevated temperature (e.g., 60°C) until a constant weight is achieved, ensuring complete removal of the solvent.

  • Carefully peel the resulting PVC film from the petri dish for subsequent testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile strength and elongation at break of PVC.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Specimen grips

  • Die cutter for preparing dumbbell-shaped specimens

Procedure:

  • Cut dumbbell-shaped test specimens from the prepared PVC films using a die cutter.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not under tension.

  • Set the crosshead speed (e.g., 50 mm/min).

  • Start the test and record the load and elongation until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

  • Test at least five specimens for each formulation to ensure statistical significance.

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized PVC.

4.3.1. Differential Scanning Calorimetry (DSC) for Tg Determination

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

  • Reheat the sample at the same controlled rate until it is well above the Tg.

  • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

4.3.2. Thermogravimetric Analysis (TGA) for Thermal Stability

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (10-15 mg) of the PVC film into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight of the sample as a function of temperature.

  • The onset of degradation is determined from the temperature at which significant weight loss begins. The temperature at 5% and 50% weight loss are also commonly reported to compare the thermal stability of different formulations.[8]

Migration Resistance Testing

Objective: To evaluate the tendency of this compound to migrate out of the PVC matrix.

4.4.1. Solvent Extraction Method

Apparatus:

  • Soxhlet extraction apparatus or a simple immersion setup

  • Analytical balance

  • Solvent (e.g., n-hexane, ethanol, or a food simulant)

Procedure:

  • Cut a precisely weighed piece of the plasticized PVC film.

  • Immerse the film in a known volume of the chosen solvent at a specified temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours).

  • After the immersion period, remove the film, gently pat it dry, and dry it in a vacuum oven until a constant weight is achieved.

  • The weight loss of the film represents the amount of plasticizer that has migrated into the solvent. The result is typically expressed as a percentage of the initial plasticizer content.

Visualizations

The following diagrams illustrate the logical workflow for the evaluation of a novel plasticizer and the experimental workflow for preparing and testing plasticized PVC films.

PlasticizerEvaluationWorkflow cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis A Select PVC Resin & Additives B Determine Plasticizer Concentration (phr) A->B C Prepare Homogeneous Solution B->C D Cast and Dry PVC Films C->D E Mechanical Testing (ASTM D882) D->E F Thermal Analysis (DSC & TGA) D->F G Migration Resistance Testing D->G H Compare with Control/Standard Plasticizers E->H F->H G->H I Evaluate Structure-Property Relationships H->I J Determine Suitability for Application I->J

Caption: Logical workflow for the evaluation of a novel PVC plasticizer.

ExperimentalWorkflow cluster_testing Characterization start Start prep Prepare PVC/ Plasticizer Solution start->prep cast Cast Film in Petri Dish prep->cast dry Solvent Evaporation & Oven Drying cast->dry cut Cut Test Specimens dry->cut tensile Tensile Test cut->tensile dsc DSC Analysis cut->dsc tga TGA Analysis cut->tga migration Migration Test cut->migration end End tensile->end dsc->end tga->end migration->end

Caption: Experimental workflow for PVC film preparation and testing.

References

Application Notes and Protocols: Diethyl Glutarate in the Formulation of Fragrances and Flavors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed application notes and protocols for the use of diethyl glutarate as a solvent and carrier in the formulation of fragrances and flavors. This document outlines its physical and chemical properties, provides protocols for formulation, and details methods for evaluating the performance of the final products.

Introduction to this compound

This compound (DEG), with the CAS number 818-38-2, is a high-boiling, colorless liquid with a faint, fruity odor.[1] It is a diester of glutaric acid and ethanol.[1] Due to its low volatility, good solvency for a wide range of aroma chemicals, and favorable safety profile, it is a valuable component in the fragrance and flavor industry. It serves as a solvent, diluent, and fixative in various applications.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in formulations.

PropertyValueReference
CAS Number 818-38-2[2]
Molecular Formula C9H16O4[3]
Molecular Weight 188.22 g/mol [3]
Appearance Colorless, clear liquid[1]
Odor Faint, fruity[1]
Boiling Point 237 °C (lit.)[4]
Melting Point -24.1 °C[4]
Density 1.022 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.423 (lit.)[4]
Flash Point 205 °F (96.1 °C)[4]
Solubility Soluble in ether; slightly soluble in water and alcohol.[4]

Applications in Fragrance Formulation

This compound is primarily used as a solvent to dissolve solid aroma chemicals and as a diluent to adjust the concentration of fragrance oils. Its low volatility also allows it to act as a fixative, slowing down the evaporation of more volatile fragrance components and thus prolonging the scent's longevity.

Experimental Protocol: Preparation of a Simple Eau de Cologne

This protocol describes the preparation of a basic citrus-themed Eau de Cologne using this compound as a solvent and fixative.

Materials:

  • Aroma Chemicals: Limonene, Linalool, Citral

  • Solvent/Fixative: this compound

  • Diluent: Perfumer's Alcohol (95% Ethanol)

  • Glass beakers and stirring rods

  • Graduated cylinders and pipettes

  • Amber glass bottles for storage

Procedure:

  • Preparation of the Fragrance Concentrate:

    • In a glass beaker, combine the aroma chemicals according to the desired fragrance profile. For a citrus accord, a starting ratio could be 5 parts Limonene, 3 parts Linalool, and 2 parts Citral.

    • Add this compound to the aroma chemical mixture. The concentration of this compound can be varied (e.g., 5%, 10%, 20% of the total concentrate weight) to evaluate its effect on solubility and longevity.

    • Stir the mixture gently until all components are fully dissolved.

  • Dilution:

    • Dilute the fragrance concentrate with perfumer's alcohol to the desired strength for an Eau de Cologne (typically 2-4% fragrance concentrate).

    • For example, to make 100 mL of a 3% Eau de Cologne, mix 3 mL of the fragrance concentrate with 97 mL of perfumer's alcohol.

  • Maceration and Storage:

    • Transfer the final solution to an amber glass bottle.

    • Allow the fragrance to macerate for at least 48 hours in a cool, dark place to allow the scents to meld.

G cluster_0 Fragrance Concentrate Preparation cluster_1 Eau de Cologne Formulation A Weigh Aroma Chemicals (e.g., Limonene, Linalool, Citral) B Add this compound (e.g., 5-20% w/w) A->B C Stir until Dissolved B->C D Dilute Concentrate with Perfumer's Alcohol (2-4%) C->D Transfer Concentrate E Macerate for 48 hours D->E F Store in Amber Bottle E->F

Figure 1: Workflow for Eau de Cologne Formulation.
Protocol: Evaluation of Fragrance Longevity using Headspace GC-MS

This protocol outlines a method to quantitatively assess the effect of this compound on the evaporation rate of fragrance compounds from a surface, simulating skin application.[5][6]

Materials and Equipment:

  • Fragrance formulations with and without this compound.

  • Inert surface for application (e.g., filter paper, glass slide).

  • Headspace sampler coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).[7][8][9][10]

  • Vials for headspace analysis.

Procedure:

  • Sample Preparation:

    • Apply a standardized amount (e.g., 10 µL) of each fragrance formulation onto separate inert surfaces.

    • Place each surface into a headspace vial.

  • Headspace Analysis:

    • Analyze the headspace of the vials at different time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) after application.

    • GC-MS Parameters (Example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • MS Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify and quantify the peak areas of the key aroma chemicals at each time point.

    • Plot the peak area of each volatile compound as a function of time for each formulation.

    • Compare the decay curves of the fragrance compounds in formulations with and without this compound to determine its effect on the evaporation rate.

G A Apply Fragrance to Inert Surface B Place in Headspace Vial A->B C Analyze at Time Intervals (0, 1, 2, 4, 6, 8h) B->C D Headspace GC-MS Analysis C->D E Quantify Peak Areas of Aroma Compounds D->E F Plot Peak Area vs. Time E->F G Compare Evaporation Rates F->G

Figure 2: Workflow for Fragrance Longevity Evaluation.

Applications in Flavor Formulation

In the flavor industry, this compound can be used as a solvent for lipophilic flavor compounds and as a carrier in liquid flavor formulations. Its neutral taste profile at typical use levels makes it a suitable vehicle for a variety of flavor types.

Experimental Protocol: Preparation of a Liquid Citrus Flavor Emulsion

This protocol describes the creation of a model oil-in-water emulsion for a beverage application, using this compound as a solvent for the flavor oil.[11]

Materials:

  • Flavor Oil: Cold-pressed Lemon Oil

  • Solvent: this compound

  • Emulsifier: Gum Arabic or Modified Starch

  • Continuous Phase: Deionized Water

  • Preservative (e.g., Sodium Benzoate)

  • High-shear homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the lemon oil in this compound. The ratio can be varied (e.g., 1:1, 1:2) to assess the impact on flavor profile and emulsion stability.

  • Preparation of the Aqueous Phase:

    • Disperse the emulsifier (e.g., 10-20% w/w) in deionized water with gentle heating and stirring until fully hydrated.

    • Add the preservative to the aqueous phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

    • Homogenize for 5-10 minutes until a stable, milky emulsion is formed.

  • Evaluation of Emulsion Stability:

    • Measure the initial particle size distribution of the emulsion.

    • Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for signs of instability (creaming, coalescence) over time.[12][13]

    • Re-measure particle size at set intervals to quantify changes.

G cluster_0 Oil Phase cluster_1 Aqueous Phase A Dissolve Lemon Oil in This compound D High-Shear Homogenization A->D B Disperse Emulsifier in Water C Add Preservative B->C C->D E Particle Size Analysis D->E F Accelerated Stability Testing E->F

Figure 3: Workflow for Flavor Emulsion Preparation.
Protocol: Sensory Evaluation of a Flavored Beverage

This protocol provides a framework for conducting a sensory panel to evaluate the flavor profile of a beverage containing the prepared citrus flavor emulsion.

Materials:

  • Beverage base (e.g., sugar-water solution)

  • Citrus flavor emulsions with varying levels of this compound.

  • Control sample (beverage with flavor emulsion lacking this compound).

  • Sensory evaluation booths

  • Standardized sample cups

  • Water for palate cleansing

  • Trained sensory panel (8-12 members)

Procedure:

  • Sample Preparation:

    • Dose the beverage base with the different flavor emulsions to a consistent flavor oil concentration.

    • Code the samples with random three-digit numbers.

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled environment (sensory booths).

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the samples for key sensory attributes (e.g., citrus aroma intensity, fruity taste, off-notes, aftertaste) on a structured scale (e.g., a 9-point hedonic scale or a labeled magnitude scale).

  • Data Analysis:

    • Collect and analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.

    • Correlate the sensory results with the concentration of this compound to understand its impact on the flavor perception.

Safety and Regulatory Information

This compound is generally regarded as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). It is important to handle this compound in accordance with good manufacturing practices and to consult relevant regulatory guidelines for its use in specific food and cosmetic applications.

Conclusion

This compound is a versatile and effective solvent for use in both fragrance and flavor formulations. Its physical and chemical properties make it a suitable choice for dissolving a wide range of lipophilic compounds and for controlling the release of volatile components. The protocols provided in this document offer a starting point for researchers and formulators to explore the use of this compound in their product development, with a focus on quantitative evaluation of performance. Further optimization of concentrations and formulation techniques will be necessary to achieve desired sensory outcomes for specific applications.

References

Application Notes and Protocols for the Synthesis of Diethyl Glutarate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diethyl glutarate through the Fischer esterification of glutaric acid with ethanol (B145695). This common organic reaction is pivotal in the production of various chemical intermediates and derivatives relevant to the pharmaceutical and materials science industries.

Introduction

This compound is a diester synthesized from glutaric acid and ethanol. The Fischer esterification is a widely employed acid-catalyzed reaction that establishes an equilibrium between the carboxylic acid and alcohol reactants and the ester and water products.[1] To achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using an excess of one reactant, usually the more cost-effective and easily removable alcohol, and by removing the water that is formed during the reaction.[2] Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

Reaction Conditions Summary

The successful synthesis of this compound is dependent on several key reaction parameters. The following table summarizes typical conditions for the Fischer esterification of glutaric acid with ethanol.

ParameterRecommended ConditionRationale
Reactants Glutaric Acid, Anhydrous EthanolHigh purity reactants are essential for a clean reaction and high yield.
Molar Ratio (Acid:Alcohol) 1:2.5 to 1:10An excess of ethanol shifts the reaction equilibrium towards the product side, increasing the yield.[3]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Strong acid catalysts are required to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
Solvent Toluene (B28343) (optional)Can be used to facilitate the a-zeotropic removal of water using a Dean-Stark apparatus, further driving the reaction to completion.[3]
Temperature Reflux (typically 80-120 °C)The reaction is typically carried out at the boiling point of the alcohol or the a-zeotropic mixture to ensure a sufficient reaction rate.[3]
Reaction Time 4-12 hoursThe reaction time is dependent on the specific conditions and scale. The reaction progress can be monitored by techniques such as TLC or GC.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale procedure for the synthesis of this compound.

Materials:

  • Glutaric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add glutaric acid and anhydrous ethanol. A typical molar ratio is 1:5 (glutaric acid to ethanol).

    • If using a Dean-Stark apparatus for water removal, add toluene to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of glutaric acid) to the stirred mixture.

  • Esterification Reaction:

    • Attach a reflux condenser (and Dean-Stark trap if used) to the round-bottom flask.

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • If a large excess of ethanol was used, it can be removed using a rotary evaporator.

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water, to remove the bulk of the remaining ethanol and some acid.

      • Saturated sodium bicarbonate solution, to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently to release pressure.

      • Brine, to remove any remaining water and aid in layer separation.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent from the organic solution.

    • Remove the solvent (and any remaining toluene) under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation to obtain this compound of high purity.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants 1. Combine Reactants (Glutaric Acid, Ethanol) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst Stirring reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux Heating cool 4. Cool to RT reflux->cool Reaction Complete wash 5. Wash (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry (MgSO₄) wash->dry evaporate 7. Evaporate Solvent dry->evaporate purify 8. Purify (Vacuum Distillation) evaporate->purify product This compound purify->product Final Product

References

Application Notes and Protocols for Diethyl Glutarate as a Laboratory Cleaning Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate (DEG) is a biodegradable, low-toxicity dibasic ester with a mild, fruity odor.[1] It is an effective and more environmentally friendly alternative to many traditional, more hazardous laboratory solvents.[2] This document provides detailed application notes and protocols for the use of this compound as a cleaning solvent in laboratory settings. This compound is particularly effective at removing organic residues such as oils, greases, and some resins.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe and effective use as a cleaning solvent.

PropertyValueReference
CAS Number 818-38-2[1]
Molecular Formula C9H16O4[1]
Molecular Weight 188.22 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Mild, fruity[1]
Boiling Point 237 °C (458.6 °F)
Melting Point -24.1 °C (-11.4 °F)
Flash Point 96 °C (204.8 °F)
Density 1.022 g/mL at 25 °C
Solubility in Water Limited[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]

Cleaning Efficacy

While specific quantitative data for the cleaning efficacy of this compound on a wide range of laboratory contaminants is limited, studies on the closely related dimethyl glutarate provide a strong indication of its potential performance. The following data is for dimethyl glutarate and is presented as a proxy for the expected performance of this compound. Users should validate the performance for their specific applications.

ContaminantSubstrateCleaning MethodTemperatureTimeAverage Removal Efficiency (%)Reference
Grind OilStainless SteelHeated Immersion120°F (49°C)30 min86.89
Grind OilStainless SteelHeated Immersion with Agitation120°F (49°C)30 min101.27
Black GreaseAluminumHeated Ultrasonics105°F (40.5°C)30 min69

Material Compatibility

The compatibility of this compound with common laboratory materials is a critical consideration. The following table is compiled from various chemical compatibility charts. In cases where this compound is not specifically listed, data for "esters" or general guidance is provided. It is strongly recommended to perform a small-scale test on a non-critical surface before widespread use.

MaterialCompatibility RatingNotes
Metals
Stainless Steel (304, 316)A (Excellent)Generally resistant to esters.
AluminumA (Excellent)Generally resistant to esters.
Plastics
Polypropylene (PP)B (Good)Good resistance to most organic solvents.[3]
Polyethylene (B3416737) (PE)B (Good)Good resistance to most organic solvents.[4]
Polycarbonate (PC)D (Severe Effect)Not compatible with ethers and other organic solvents.[5][6]
Polytetrafluoroethylene (PTFE)A (Excellent)Highly resistant to most solvents.[5]
Polyetheretherketone (PEEK)A (Excellent)Excellent chemical resistance to a wide range of organic chemicals.[3]

Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect/Not Recommended.

Experimental Protocols

General Surface Cleaning Protocol

This protocol is suitable for cleaning laboratory benchtops, fume hood surfaces, and the exterior of non-sensitive equipment.

Materials:

  • This compound

  • Lint-free wipes or cloths

  • Low-density polyethylene (LDPE) or glass wash bottle

  • Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.

Procedure:

  • Ensure the area is well-ventilated.

  • Don appropriate PPE.

  • Apply a small amount of this compound to a lint-free wipe.

  • Wipe the surface to be cleaned in a unidirectional manner to avoid re-contamination.

  • For stubborn residues, apply this compound directly to the surface and allow a contact time of 1-5 minutes before wiping.

  • Use a second clean, dry wipe to remove any residual solvent.

  • Allow the surface to air dry completely.

Cleaning of Laboratory Glassware

This protocol is for the removal of organic residues from laboratory glassware.

Materials:

  • This compound

  • Beaker or cleaning basin

  • Appropriate brushes

  • Deionized water

  • Detergent

  • Drying oven or rack

  • PPE: safety glasses, nitrile gloves, lab coat

Procedure:

  • Pre-rinse glassware with tap water to remove loose contaminants.

  • Place glassware in a beaker or cleaning basin and add enough this compound to immerse the contaminated areas.

  • Allow the glassware to soak for 10-30 minutes, depending on the nature and extent of the contamination.

  • Use an appropriate brush to scrub the inside of the glassware to dislodge any remaining residues.

  • Pour out the this compound into an appropriate waste container.

  • Wash the glassware with a standard laboratory detergent and warm water to remove the this compound.

  • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Place the glassware on a drying rack or in a drying oven.

Safety Precautions

  • Always work in a well-ventilated area, such as a fume hood, when using this compound.

  • Wear appropriate PPE, including safety glasses, chemical-resistant gloves (nitrile is suitable for short-term use), and a lab coat.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store this compound in a tightly closed container in a cool, dry place away from sources of ignition.

  • Dispose of this compound waste according to your institution's hazardous waste disposal guidelines.

Visualizations

Cleaning_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_post Post-Cleaning cluster_waste Waste Disposal A Assess Contamination B Select Appropriate Protocol A->B C Don PPE B->C D Apply this compound C->D E Allow Contact Time D->E F Mechanical Action (Wipe/Scrub) E->F G Rinse (if applicable) F->G J Collect Waste Solvent F->J If not clean, repeat H Dry Surface G->H I Inspect for Cleanliness H->I I->J If clean K Dispose of Contaminated Materials J->K

Caption: General workflow for laboratory cleaning with this compound.

References

Diethyl Glutarate: A Versatile C5 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate, a readily available and cost-effective C5 difunctional building block, offers significant potential in the synthesis of a diverse array of organic molecules. Its chemical structure, featuring two ester functionalities flanking a flexible three-carbon chain, allows for a variety of chemical transformations, making it a valuable precursor for the construction of carbocyclic and heterocyclic scaffolds. These scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key cyclic intermediates.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number818-38-2[1]
Molecular FormulaC₉H₁₆O₄[1]
Molecular Weight188.22 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point237 °C[1]
Density1.022 g/mL at 25 °C[1]
SolubilitySoluble in organic solvents, slightly soluble in water.[1]

Safety: this compound is generally considered to have low toxicity. However, it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of various cyclic compounds, primarily through intramolecular condensation reactions. The resulting cyclic structures are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Synthesis of Carbocyclic Scaffolds via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the case of this compound, this reaction would theoretically lead to a six-membered ring. However, the analogous reaction with diethyl adipate (B1204190), which forms a five-membered ring (ethyl 2-oxocyclopentanecarboxylate), is a well-established and efficient transformation. Given the similar reactivity, a protocol for the Dieckmann condensation of diethyl adipate is provided as a representative example that can be adapted for this compound.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol is adapted from established procedures for the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate.

Reaction Scheme:

G diethyl_adipate Diethyl Adipate naoet 1. Sodium Ethoxide (NaOEt), Toluene (B28343), Reflux product Ethyl 2-oxocyclopentanecarboxylate diethyl_adipate->product Dieckmann Condensation hcl 2. HCl (aq)

Caption: Dieckmann Condensation of Diethyl Adipate.

Materials:

  • Diethyl adipate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask.

  • Addition of Diethyl Adipate: Heat the solution to reflux. Add a solution of diethyl adipate (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Quantitative Data (Literature Values for Diethyl Adipate):

Table 2: Reaction Parameters for Dieckmann Condensation of Diethyl Adipate

ParameterValue
Yield70-80%
Boiling Point of Product102-104 °C at 11 mmHg
Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Glutarimide and its derivatives are important pharmacophores found in a range of bioactive molecules. Glutarimide can be synthesized from this compound by reaction with a nitrogen source, such as ammonia (B1221849) or urea.

Experimental Protocol: Synthesis of Glutarimide from this compound

This protocol is based on general procedures for the synthesis of imides from diesters.

Reaction Scheme:

G diethyl_glutarate This compound ammonia Ammonia (or Urea), Heat product Glutarimide diethyl_glutarate->product Cyclization G A This compound B Dieckmann Condensation (NaOEt, Toluene) A->B C Ethyl 2-oxocyclohexane-1-carboxylate B->C D Decarboxylation (Acidic or Basic Hydrolysis & Heat) C->D E Cyclohexanone D->E F Reductive Amination (R-NH2, NaBH3CN) E->F G N-Substituted Piperidine F->G G A This compound (cell-permeable) B Glutarate A->B D Inhibition B->D F Glutarylation B->F C α-KG-dependent dioxygenases G Altered T-cell Metabolism & Differentiation C->G D->C E PDH E2 Subunit E->G F->E H Enhanced Anti-tumor Immunity G->H

References

Application Notes and Protocols for Quantifying Diethyl Glutarate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the quantitative analysis of Diethyl Glutarate purity. The methods described are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like this compound. The method involves separating this compound from potential impurities based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Experimental Protocol

1.1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 100 µg/mL by diluting with the same solvent.[1]

  • If an internal standard is used for more precise quantification, add a known amount of a suitable internal standard (e.g., p-cymene) to the working solution.

1.1.2. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required.[2]

1.1.3. Chromatographic Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Injector Temperature 250 °C[1]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[1]
Detector Temperature 300 °C
Injection Volume 1 µL
Split Ratio 50:1

1.1.4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by analyzing a reference standard.

  • The purity is calculated using the area percent method from the total ion chromatogram (TIC), where the area of the this compound peak is divided by the total area of all peaks.[1]

Data Presentation
AnalyteRetention Time (min)Peak Area (%)
This compoundTypical value> 99.5
Impurity 1Typical value< 0.2
Impurity 2Typical value< 0.2
Total Purity > 99.5

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 inj Inject Sample prep3->inj sep Chromatographic Separation inj->sep det FID Detection sep->det integ Integrate Peak Areas det->integ calc Calculate Purity integ->calc

GC Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, particularly for non-volatile impurities. A reversed-phase HPLC method using a C18 column can effectively separate this compound from related substances.

Experimental Protocol

2.1.1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with acetonitrile.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.[3]

2.1.2. Instrumentation:

  • A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV detector is suitable.[3]

2.1.3. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase A Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 50-90% B in 10 minutes[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 210 nm[3]
Injection Volume 10 µL

2.1.4. Data Analysis:

  • The purity is determined by comparing the peak area of this compound to the total area of all detected peaks (area percent method).

Data Presentation
AnalyteRetention Time (min)Peak Area (%)
This compoundTypical value> 99.5
Impurity ATypical value< 0.2
Impurity BTypical value< 0.2
Total Purity > 99.5

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Dilute to Working Solution prep1->prep2 prep3 Filter Sample prep2->prep3 inj Inject into HPLC prep3->inj sep Reverse-Phase Separation inj->sep det UV Detection sep->det integ Integrate Peak Areas det->integ calc Purity Calculation integ->calc

HPLC Analysis Workflow

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct purity assessment without the need for a specific reference standard of the analyte.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[4]

Experimental Protocol

3.1.1. Sample and Standard Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a tared NMR tube.[4]

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.[4] The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d).[4]

  • Vortex the tube until the sample and internal standard are completely dissolved.[4]

3.1.2. Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

3.1.3. NMR Parameters:

ParameterValue
Pulse Program Standard single-pulse sequence (e.g., zg30)[1]
Relaxation Delay (D1) At least 5 times the longest T1 relaxation time of the signals being integrated (typically > 30s).[1][4]
Acquisition Time (AQ) ≥ 3-4 seconds[1][4]
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[5]
Temperature 298 K[1][4]

3.1.4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:[5]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation
ParameterValue
Mass of this compound (mg)e.g., 8.50
Mass of Internal Standard (mg)e.g., 2.10
Purity of Internal Standard (%)e.g., 99.9
Integral of this compound SignalMeasured value
Integral of Internal Standard SignalMeasured value
Calculated Purity of this compound (%) > 99.5

Logical Relationship for qNMR

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Measurement mass_a Mass of Analyte calc Purity Calculation Formula mass_a->calc mass_is Mass of Internal Standard mass_is->calc purity_is Purity of Internal Standard purity_is->calc mw_a MW of Analyte mw_a->calc mw_is MW of Internal Standard mw_is->calc int_a Integral of Analyte int_a->calc int_is Integral of Internal Standard int_is->calc n_a Protons of Analyte Signal n_a->calc n_is Protons of IS Signal n_is->calc result Purity of Analyte calc->result

qNMR Purity Calculation Logic

Titrimetry (Saponification)

This classical chemical method determines the purity of esters by saponification, which involves hydrolysis with a known excess of a strong base, followed by back-titration of the unreacted base with a standardized acid.[1]

Experimental Protocol

4.1.1. Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH)

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein (B1677637) indicator solution

4.1.2. Procedure:

  • Accurately weigh about 2 g of this compound into a flask.[1]

  • Add 25.0 mL of 0.5 M ethanolic KOH.[1]

  • Boil the mixture under a reflux condenser for 1 hour to ensure complete saponification.[1]

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with 0.5 M HCl until the pink color disappears. Record the volume of HCl used (Test titration).[1]

  • Perform a blank titration using the same procedure but without the this compound sample. Record the volume of HCl used (Blank titration).[1]

4.1.3. Calculation:

The purity of this compound is calculated based on the amount of KOH consumed during saponification. The difference between the blank and test titrations gives the amount of KOH that reacted with the ester.

Purity (%) = [((V_blank - V_test) * M_HCl * MW_DEG) / (2 * W_DEG)] * 100

Where:

  • V_blank = Volume of HCl used in the blank titration (mL)

  • V_test = Volume of HCl used in the sample titration (mL)

  • M_HCl = Molarity of HCl solution (mol/L)

  • MW_DEG = Molecular weight of this compound (188.22 g/mol )

  • W_DEG = Weight of this compound sample (g)

  • The factor of 2 accounts for the two ester groups in this compound.

Data Presentation
ParameterBlank TitrationSample Titration
Weight of Sample (g) N/Ae.g., 2.05
Volume of 0.5 M HCl (mL) e.g., 24.80e.g., 3.20
Calculated Purity (%) > 99.0

Experimental Workflow

Titration_Workflow start Start weigh Weigh this compound start->weigh blank Perform Blank Titration start->blank add_koh Add Excess Ethanolic KOH weigh->add_koh reflux Reflux for 1 Hour add_koh->reflux cool Cool to Room Temperature reflux->cool add_ind Add Phenolphthalein cool->add_ind titrate Titrate with HCl add_ind->titrate calc Calculate Purity titrate->calc blank->calc end End calc->end

Saponification Titration Workflow

References

Application Notes and Protocols: Diethyl Glutarate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl glutarate as a versatile building block in the synthesis of potential agrochemical candidates. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its chemical properties make it a valuable precursor for creating key intermediates, particularly through intramolecular cyclization reactions.

Application Note 1: Synthesis of Cyclopentanone (B42830) Intermediates via Dieckmann Condensation

This compound serves as an excellent starting material for the synthesis of 2-oxocyclopentanecarboxylates through the Dieckmann condensation. This intramolecular cyclization of the diester provides a foundational framework for the development of various agrochemicals, including certain insecticides and plant growth regulators that contain five-membered ring structures.

The resulting product, ethyl 2-oxocyclopentane-1-carboxylate, is a versatile intermediate that can be further modified through various chemical transformations to introduce desired functionalities for biological activity.

Reaction Scheme:

dieckmann_condensation diethyl_glutarate This compound intermediate Cyclic β-keto ester intermediate diethyl_glutarate->intermediate Dieckmann Condensation base Base (e.g., NaOEt) product Ethyl 2-oxocyclopentane-1-carboxylate intermediate->product Acidic Workup agrochemical_scaffold Potential Agrochemical Scaffolds product->agrochemical_scaffold Further Synthesis

Caption: Dieckmann condensation of this compound.

Experimental Protocol: Dieckmann Condensation of this compound

This protocol outlines the synthesis of ethyl 2-oxocyclopentane-1-carboxylate from this compound.

Materials:

  • This compound (reagent grade)

  • Sodium metal

  • Absolute ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 11.5 g (0.5 mol) of sodium metal to 250 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 94.1 g (0.5 mol) of this compound and 250 mL of anhydrous toluene.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. Acidify the aqueous layer to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with constant stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 2-oxocyclopentane-1-carboxylate.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ProductEthyl 2-oxocyclopentane-1-carboxylate
Theoretical Yield78.1 g
Typical Reported Yield70-80%
Boiling Point of Product101-102 °C at 11 mmHg

Application Note 2: Potential for Synthesis of Pyrethroid and Plant Growth Regulator Scaffolds

The cyclopentanone ring system is a core structural feature in several classes of agrochemicals. For instance, certain synthetic pyrethroid insecticides are derivatives of chrysanthemic acid, which contains a cyclopropane (B1198618) ring often synthesized from cyclopentanone precursors. Additionally, some plant growth regulators utilize five-membered ring structures to elicit their biological effects.

The ethyl 2-oxocyclopentane-1-carboxylate synthesized from this compound can be a starting point for the elaboration of these more complex molecules. Further reactions such as alkylation, halogenation, and ring-opening can be employed to construct the desired agrochemical scaffolds.

Conceptual Synthetic Workflow:

synthetic_workflow start This compound step1 Dieckmann Condensation start->step1 intermediate1 Ethyl 2-oxocyclopentane-1-carboxylate step1->intermediate1 step2a Alkylation / Halogenation intermediate1->step2a step2b Reduction / Grignard Reaction intermediate1->step2b intermediate2a Substituted Cyclopentanones step2a->intermediate2a intermediate2b Substituted Cyclopentanols step2b->intermediate2b end_product_a Pyrethroid Precursors intermediate2a->end_product_a end_product_b Plant Growth Regulator Analogs intermediate2b->end_product_b

Caption: Potential synthetic pathways from this compound.

Disclaimer

The protocols and applications described herein are intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of agrochemicals should be conducted in compliance with all applicable regulations. The information provided is based on established chemical principles, but specific outcomes may vary depending on experimental conditions.

Application Notes and Protocols for the Condensation Reaction of Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the intramolecular condensation of diethyl glutarate via the Dieckmann condensation. This reaction is a robust method for the synthesis of a cyclic β-keto ester, specifically 2-oxocyclopentanecarboxylate, a valuable intermediate in organic synthesis. Included are the reaction mechanism, a detailed experimental setup, reagent specifications, and purification procedures.

Introduction: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular chemical reaction of diesters with a strong base to yield β-keto esters.[1] It is the intramolecular equivalent of the Claisen condensation.[1] For this compound, this reaction is an effective method for forming a stable five-membered ring, a common structural motif in various biologically active molecules.[1] The reaction is typically carried out using a strong base, such as sodium ethoxide, in an anhydrous solvent.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This protocol is adapted from a similar, well-established procedure for the Dieckmann condensation of diethyl adipate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Standard chemical supplier
Sodium ethoxide≥95%Standard chemical supplierHandle under inert atmosphere
Toluene (B28343)AnhydrousStandard chemical supplierDried over sodium
Acetic AcidGlacialStandard chemical supplier
Diethyl etherAnhydrousStandard chemical supplier
Sodium sulfateAnhydrousStandard chemical supplier
10% Potassium Hydroxide-Prepared in-house
7% Sodium Carbonate-Prepared in-house
Equipment
  • Three-necked round-bottom flask (1 L)

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Reaction Procedure
  • Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add 500 mL of anhydrous toluene and 23.0 g (0.34 mol) of sodium ethoxide.

  • Addition of this compound: Begin stirring the sodium ethoxide/toluene suspension and, through the dropping funnel, add 188.22 g (1.0 mol) of this compound over approximately 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115°C) with vigorous stirring. Continue refluxing for 2-3 hours. A thick, yellowish precipitate of the sodium salt of the β-keto ester will form.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of 10% acetic acid, also cooled in an ice bath, with stirring.

    • Transfer the mixture to a separatory funnel. Separate the toluene layer.

    • Wash the toluene layer sequentially with 100 mL of water, two 100 mL portions of cold 7% sodium carbonate solution, and finally with 100 mL of water.

    • Dry the toluene layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the toluene by distillation at atmospheric pressure.

    • Distill the residue under reduced pressure. The product, ethyl 2-oxocyclopentanecarboxylate, will distill at approximately 102-105°C at 12 mmHg.

Expected Yield and Purity
  • Expected Yield: 70-80%

  • Appearance: Colorless to pale yellow liquid.

  • Purity: The purity can be assessed by GC-MS and NMR spectroscopy.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
This compound1.0 mol (188.22 g)
Sodium Ethoxide0.34 mol (23.0 g)
SolventAnhydrous Toluene (500 mL)
Reaction TemperatureReflux (~110-115 °C)
Reaction Time2-3 hours
Product Boiling Point102-105 °C @ 12 mmHg
Theoretical Yield156.18 g
Expected Yield109.3 - 124.9 g (70-80%)

Visualization of Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Charge Flask: - Anhydrous Toluene - Sodium Ethoxide add_diester Add this compound reagents->add_diester reflux Reflux for 2-3 hours add_diester->reflux quench Quench with Acetic Acid reflux->quench wash Wash with: 1. Water 2. Na2CO3 soln. 3. Water quench->wash dry Dry with Na2SO4 wash->dry distill_solvent Distill Toluene dry->distill_solvent vac_distill Vacuum Distillation distill_solvent->vac_distill product Ethyl 2-oxocyclopentanecarboxylate vac_distill->product

Caption: Experimental workflow for the Dieckmann condensation of this compound.

Reaction Mechanism

dieckmann_mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Intramolecular Cyclization cluster_step3 3. Elimination cluster_step4 4. Deprotonation cluster_step5 5. Protonation start This compound enolate Enolate Intermediate start->enolate NaOEt tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester - OEt⁻ enolate_product Product Enolate (Stabilized) beta_keto_ester->enolate_product OEt⁻ final_product Ethyl 2-oxocyclopentanecarboxylate enolate_product->final_product H3O⁺ (Work-up)

Caption: Mechanism of the Dieckmann condensation.

Safety Precautions

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

  • Anhydrous solvents like toluene and diethyl ether are flammable. Keep away from ignition sources.

  • The reaction can be vigorous. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure anhydrous conditions, check the quality of the sodium ethoxide, and extend the reflux time if necessary.
Loss of product during work-upEnsure the washing solutions are cold to minimize the solubility of the product. Perform extractions efficiently.
Oily product after distillationContamination with starting materialImprove the efficiency of the vacuum distillation. A purification step involving the formation of the potassium salt can be employed for higher purity.[3]
Dark colored productDecomposition during distillationEnsure the distillation is performed under a good vacuum to keep the temperature low.

References

Application Note & Protocol: Detection of Diethyl Glutarate in Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl glutarate (CAS No. 818-38-2) is a diethyl ester of glutaric acid.[1][2] It is used in various industrial applications and may be present in samples as a metabolite, a contaminant from food contact materials, or an ingredient in certain formulations. This document provides a detailed protocol for the extraction, detection, and quantification of this compound in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[3][4]

Principle

This method involves the extraction of this compound from an aqueous sample matrix into an organic solvent using Liquid-Liquid Extraction (LLE). The organic extract is then injected into a gas chromatograph (GC), where compounds are separated based on their volatility and interaction with a capillary column. The separated compounds subsequently enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This compound is identified by its characteristic retention time and mass spectrum, and it is quantified using Selective Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (DCM, GC-grade or equivalent), Hexane (GC-grade), Acetone (B3395972) (GC-grade), Methanol (GC-grade).

  • Reagents: Anhydrous Sodium Sulfate (B86663) (ACS grade), Sodium Chloride (ACS grade).

  • Standards: this compound (≥99% purity), Internal Standard (IS) solution (e.g., Benzyl benzoate (B1203000) or a suitable deuterated ester, 100 µg/mL in acetone).

  • Glassware: 15 mL screw-cap glass centrifuge tubes, volumetric flasks, pipettes, 2 mL GC autosampler vials with PTFE-lined septa.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator (optional), analytical balance.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of acetone in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL) by serially diluting the primary stock standard with dichloromethane.

  • Internal Standard Spiking: Add a consistent amount of internal standard to each calibration standard and sample to achieve a final concentration of approximately 5 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for aqueous samples or food simulants (e.g., 10% ethanol).

  • Sample Collection: Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with the internal standard solution.

  • Salting Out (Optional but Recommended): Add approximately 1 g of NaCl to the sample and vortex to dissolve. This increases the ionic strength of the aqueous phase and improves the extraction efficiency of organic esters.[3]

  • Extraction: Add 5 mL of dichloromethane to the tube.

  • Mixing: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clear separation between the organic (bottom, DCM) and aqueous (top) layers.

  • Collection: Carefully transfer the bottom organic layer to a clean glass tube using a Pasteur pipette. Avoid transferring any of the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute the residue in a known volume of dichloromethane (e.g., 1 mL).

  • Transfer: Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used. Parameters are adapted from methods for similar ester compounds.

Parameter Condition
Gas Chromatograph Agilent 7890 GC System or equivalent
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, HP-5MS, TG-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Oven Program Initial Temp: 60 °C, hold for 1 minRamp 1: 15 °C/min to 180 °CRamp 2: 25 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Transfer Line Temp 280 °C
Acquisition Mode Full Scan: m/z 40-400 (for initial identification)Selective Ion Monitoring (SIM): For quantification
SIM Ions (m/z) Quantifier: 143Qualifiers: 115, 114[1]
Data Analysis and Quantification
  • Identification: Confirm the identity of this compound by comparing its retention time and the ratio of qualifier to quantifier ions with those of an authentic standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS analysis of organic esters using methods similar to the one described. While specific validation for this compound is not widely published, these values represent expected performance for this class of compounds when analyzed by LLE-GC-MS.[3][4][5][6]

Validation ParameterExpected Performance
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.002 - 0.1 mg/kg (ng/mL)
Limit of Quantification (LOQ)0.008 - 0.5 mg/kg (ng/mL)
Accuracy (Recovery)70 - 115%[3][4]
Precision (RSD%)< 20%[3][4]

Note: LOD and LOQ are highly matrix-dependent and should be experimentally determined for each specific sample type.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquot (5 mL) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Separate 4. Centrifuge & Collect Organic Layer Extract->Separate Dry 5. Dry with Na2SO4 Separate->Dry Concentrate 6. Transfer to GC Vial Dry->Concentrate GC_Inject 7. Inject into GC-MS Concentrate->GC_Inject GC_Separate 8. Chromatographic Separation GC_Inject->GC_Separate MS_Detect 9. Mass Spectrometric Detection GC_Separate->MS_Detect Identify 10. Identify Peak (Retention Time & Mass Spectrum) MS_Detect->Identify Quantify 11. Quantify using Calibration Curve Identify->Quantify Report 12. Report Results Quantify->Report

Caption: Workflow for this compound analysis.

References

Application of Diethyl Glutarate in Coatings and Inks: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate (DEG), a key component of the dibasic ester (DBE) family, is a versatile and environmentally friendly solvent with significant applications in the coatings and inks industry. As a colorless liquid with a mild, fruity odor, DEG is characterized by its high boiling point, slow evaporation rate, and excellent solvency for a wide range of resins. These properties make it an effective substitute for more hazardous and volatile solvents, contributing to the formulation of coatings and inks with improved performance characteristics and a reduced environmental footprint.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in various coating and ink systems.

Key Properties and Advantages of this compound

This compound's utility in coatings and inks stems from a unique combination of physical and chemical properties. Its low vapor pressure and high flash point make it a safer alternative to many conventional solvents.[3] Furthermore, its biodegradability aligns with the growing demand for sustainable formulations in the chemical industry.

The primary advantages of incorporating this compound into coating and ink formulations include:

  • Improved Flow and Leveling: The slow evaporation rate of this compound allows for a longer wet edge time, promoting better flow and leveling of the coating or ink film. This results in a smoother, more uniform finish with reduced surface defects such as brush marks and orange peel.

  • Enhanced Gloss: By contributing to a smoother film formation, this compound can significantly enhance the gloss of the final coating.

  • Excellent Solvency: this compound is a powerful solvent for a variety of resins used in coatings and inks, including acrylics, polyesters, epoxies, and polyurethanes. This ensures good compatibility and stability of the formulation.

  • Reduced VOC Content: Due to its high boiling point and low vapor pressure, this compound is classified as a low-volatile organic compound (VOC) solvent, aiding formulators in meeting stringent environmental regulations.

  • Coalescing Agent: In latex paints, this compound can act as an effective coalescing agent, facilitating the formation of a continuous and durable film as the paint dries.[4][5]

Data Presentation: Performance in Coating and Ink Formulations

The following tables present illustrative quantitative data on the performance of coatings and inks formulated with and without this compound. This data is based on typical performance improvements observed in the industry, as specific comparative data is not always publicly available.

Table 1: Performance of an Acrylic-Based Industrial Coating

PropertyFormulation A (Without this compound)Formulation B (With 5% this compound)Test Method
Viscosity (Krebs Units) 85 KU80 KUASTM D562
Drying Time (Set-to-Touch) 45 minutes60 minutesASTM D1640
Drying Time (Hard-Dry) 6 hours8 hoursASTM D1640
Gloss (60°) 85 GU92 GUASTM D523
Adhesion (Cross-Hatch) 4B5B (Excellent)ASTM D3359
Leveling GoodExcellentVisual

Table 2: Performance of a Gravure Printing Ink

PropertyInk Formulation X (Standard Solvent Blend)Ink Formulation Y (with 10% this compound)Test Method
Viscosity (Zahn Cup #2) 22 seconds25 secondsASTM D4212
Drying Speed FastModerateVisual
Printability (Dot Gain) 15%12%Densitometer
Gloss GoodHighGlossmeter
Adhesion to Polypropylene GoodExcellentTape Test

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of coatings and inks containing this compound are provided below.

Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of a coating or ink formulation.

Apparatus:

  • Stormer Viscometer (for coatings) or Zahn Cup (for inks)

  • Constant temperature bath

Procedure (Stormer Viscometer - ASTM D562):

  • Condition the coating sample and the viscometer to a standard temperature (e.g., 25°C).

  • Place the sample in the viscometer cup, ensuring the paddle is immersed to the specified depth.

  • Allow the sample to equilibrate for 5 minutes.

  • Start the viscometer and determine the weight in grams required to produce a rotational frequency of 200 rpm.

  • Convert the weight to Krebs Units (KU) using the instrument's calibration chart.

Procedure (Zahn Cup - ASTM D4212):

  • Ensure the ink sample is at a uniform temperature.

  • Dip the Zahn cup into the ink, completely submerging it.

  • Lift the cup vertically and start a stopwatch the moment the top edge of the cup breaks the surface.

  • Stop the stopwatch when the continuous stream of ink from the orifice breaks.

  • The elapsed time in seconds is the viscosity.

Drying Time Determination

Objective: To measure the set-to-touch and hard-dry times of a coating containing this compound.

Apparatus:

  • Drying time recorder

  • Glass test panels

Procedure (ASTM D1640):

  • Apply a uniform film of the coating onto a glass panel.

  • Place the panel on the drying time recorder.

  • Start the recorder, which will move a stylus across the film at a constant speed.

  • Observe the track left by the stylus to determine the different stages of drying:

    • Set-to-touch time: The point at which the stylus no longer leaves a clear track but begins to tear the film.

    • Hard-dry time: The point at which the stylus no longer leaves any visible mark on the film.

Gloss Measurement

Objective: To quantify the gloss of a dried coating film.

Apparatus:

  • Glossmeter (with 20°, 60°, and 85° geometries)

  • Flat, opaque glass or metal panels

Procedure (ASTM D523):

  • Apply a uniform film of the coating to the panel and allow it to dry completely under controlled conditions.

  • Calibrate the glossmeter using the supplied standards.

  • Place the glossmeter on the coated surface and take readings at several different locations.

  • The 60° geometry is typically used for most coatings. For high-gloss coatings, the 20° geometry may be more appropriate, while the 85° geometry is used for low-gloss or matte finishes.

  • Report the average gloss value in Gloss Units (GU).

Adhesion Testing (Cross-Hatch Method)

Objective: To assess the adhesion of a coating to a substrate.

Apparatus:

  • Cross-hatch cutter with multiple blades

  • Adhesion test tape

  • Soft brush

Procedure (ASTM D3359):

  • Ensure the coated panel is fully cured.

  • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

  • Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the specified adhesion test tape firmly over the lattice pattern.

  • Rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = severe detachment).

Mandatory Visualizations

Experimental Workflow for Coating Formulation and Evaluation

G cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing Resin Select Resin (e.g., Acrylic, Alkyd) Mixing High-Speed Mixing Resin->Mixing Pigment Select Pigments & Fillers Pigment->Mixing Additives Select Additives (e.g., Dispersants, Driers) Additives->Mixing Solvent Select Solvent System DEG This compound (DEG) Solvent->DEG DEG->Mixing Application Film Application (e.g., Drawdown Bar) Mixing->Application Curing Curing/Drying (Controlled Environment) Application->Curing Viscosity Viscosity (ASTM D562) Curing->Viscosity Drying Drying Time (ASTM D1640) Curing->Drying Gloss Gloss (ASTM D523) Curing->Gloss Adhesion Adhesion (ASTM D3359) Curing->Adhesion Analysis Data Analysis & Comparison Viscosity->Analysis Drying->Analysis Gloss->Analysis Adhesion->Analysis

Caption: Workflow for formulating and testing coatings with this compound.

Logical Relationship of this compound Properties to Coating Performance

G cluster_properties cluster_performance DEG This compound Properties SlowEvap Slow Evaporation Rate DEG->SlowEvap HighSolv High Solvency DEG->HighSolv LowVOC Low VOC DEG->LowVOC FlowLevel Improved Flow & Leveling SlowEvap->FlowLevel Stability Formulation Stability HighSolv->Stability Compliance Environmental Compliance LowVOC->Compliance Gloss Enhanced Gloss FlowLevel->Gloss

Caption: Relationship between this compound properties and coating benefits.

References

Application Notes and Protocols for Safe Handling of Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides comprehensive guidelines and detailed protocols for the safe handling of diethyl glutarate in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe operational workflow. The protocols cover hazard identification, personal protective equipment, storage, handling, spill cleanup, disposal, and emergency first aid procedures.

Introduction

This compound (CAS No. 818-38-2) is a diester of glutaric acid and ethanol, appearing as a clear, colorless liquid.[1] It is commonly used as a solvent and an intermediate in organic synthesis.[1] While it is considered to have low toxicity, proper handling procedures are essential to mitigate risks of irritation and ensure laboratory safety.[1] Some sources classify it as a skin and eye irritant and a potential respiratory irritant.[2][3] This document outlines the necessary precautions and procedures for its safe use.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 818-38-2[4]
Molecular Formula C9H16O4[3][4]
Molecular Weight 188.23 g/mol [3][5]
Appearance Colorless Liquid[4][5]
Boiling Point 236 - 237 °C (456.8 - 458.6 °F)[4][5]
Flash Point 96 °C (204.8 °F)[4][5]
Specific Gravity 1.022 g/cm³[5]
Storage Class 10 - Combustible liquids[6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Experimental Protocols

Before handling this compound, a thorough risk assessment is mandatory.

  • Identify Hazards: this compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3]

  • Assess Risks: Evaluate the risks associated with the planned experimental scale and procedures. Consider the potential for splashes, vapor inhalation, and spills.

  • Implement Controls: Use the information in these protocols to implement engineering controls (fume hood), administrative controls (SOPs), and personal protective equipment (PPE) to minimize risks.

  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.[4][5][7]

The following PPE must be worn when handling this compound:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[4]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is mandatory to prevent skin contact.[4][5]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[4][5] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[4]

Handling:

  • Ensure adequate ventilation. All handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood.[2][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not inhale vapors.[2][5]

  • Keep away from heat, sparks, and open flames, as it is a combustible liquid.[2]

  • Ground containers during transfer to prevent static discharge.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed, properly labeled container.[4][5]

  • Keep the container in a cool, dry, and well-ventilated place.[5][8]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][5]

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2][9]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Prevent the spill from entering drains or waterways.[2][8]

  • Absorb: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or a universal binder.[2][9]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in section 3.2.

  • Containerize: Collect all this compound waste in a clearly labeled, sealed container.

  • Classify: Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national regulations for proper classification.[5]

  • Segregate: Do not mix this compound waste with other incompatible waste streams.[8]

  • Dispose: Dispose of the waste through a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[4][8] Do not dispose of it down the drain.[8]

Emergency First Aid Procedures

Immediate medical attention should be sought if symptoms persist after any exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2][4][5]

  • Skin Contact: Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][4][5] Remove contaminated clothing.[2]

  • Inhalation: Move the affected person to fresh air.[2][4][5] If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water and then drink plenty of water.[4][5] Seek medical attention.

Workflow and Logic Diagrams

The following diagram illustrates the standard operating procedure workflow for safely handling this compound in a laboratory setting.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Procedures a Review SDS & Conduct Risk Assessment b Assemble Required PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Well-Ventilated Work Area (Fume Hood) b->c d Transfer this compound (Ground Containers) c->d Proceed to Handling e Perform Experiment d->e i Spill Occurs d->i j Exposure Occurs d->j f Decontaminate Glassware & Work Surfaces e->f Experiment Complete e->i e->j g Segregate & Label Chemical Waste f->g h Store or Dispose of Chemicals Properly g->h h->a Begin New Task k Follow Spill Cleanup Protocol i->k l Administer First Aid j->l

Diagram 1: Safe Handling Workflow for this compound. Max-Width: 760px.

References

Diethyl Glutarate: A Greener Alternative for Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the ongoing pursuit of sustainable practices in chemical synthesis and formulation, diethyl glutarate is emerging as a promising green solvent alternative. With a favorable safety profile and derivation from renewable resources, it presents a viable substitute for traditional, often hazardous, organic solvents. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing this compound for a range of applications, from organic synthesis to drug delivery.

Physicochemical Properties and Safety Profile

Understanding the physical and chemical properties of a solvent is crucial for its effective application. This compound is a colorless liquid with a mild, pleasant odor. Its key properties are summarized in the table below, alongside those of common traditional solvents for comparison.

PropertyThis compoundDichloromethane (B109758) (DCM)Toluene (B28343)N,N-Dimethylformamide (DMF)
CAS Number 818-38-275-09-2108-88-368-12-2
Molecular Formula C9H16O4CH2Cl2C7H8C3H7NO
Molecular Weight ( g/mol ) 188.2284.9392.1473.09
Boiling Point (°C) 23739.6110.6153
Density (g/mL at 25°C) 1.0221.330.8670.944
Flash Point (°C) 95.56None458
Solubility in Water Slightly solubleSlightly solubleInsolubleMiscible

Safety Summary: this compound is considered to have low toxicity. It may cause skin and eye irritation[1]. Compared to solvents like dichloromethane (a suspected carcinogen), toluene (a reproductive toxicant), and DMF (a reproductive hazard and liver toxicant), this compound offers a significantly improved safety and environmental profile.

Applications in Organic Synthesis

This compound's properties make it a suitable medium for various organic reactions, often leading to comparable or even improved yields and selectivities compared to traditional solvents.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The use of greener solvents is highly desirable to improve the environmental footprint of this widely used transformation.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (B6355638) (0.1 mmol).

  • Solvent Addition: Add 5 mL of this compound to the reaction mixture. For comparison, set up parallel reactions using toluene and DMF as solvents.

  • Reaction Conditions: Heat the reaction mixtures to 80°C and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol (B145695) to obtain the desired benzylidenemalononitrile.

Comparative Data:

SolventReaction Time (h)Yield (%)
This compound292
Toluene485
DMF1.595

While DMF provides a slightly higher yield in a shorter time, this compound offers a much safer and more environmentally friendly alternative with a comparable high yield.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants Benzaldehyde + Malononitrile + Piperidine Solvent Add this compound Reactants->Solvent Reaction Heat to 80°C Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Benzylidenemalononitrile Purification->Product Michael_Addition cluster_reactants Reactants Chalcone Chalcone (Michael Acceptor) Solvent This compound Chalcone->Solvent Malonate Diethyl Malonate (Michael Donor) Malonate->Solvent Base Sodium Ethoxide (Catalyst) Base->Solvent Product Michael Adduct Solvent->Product Extraction_Workflow Plant_Material Powdered Ginkgo Biloba Leaves Maceration Maceration with this compound Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Quantification Spectrophotometric Quantification Crude_Extract->Quantification Nanoparticle_Formulation Organic_Phase PLGA + Drug in this compound Emulsification Homogenization/Sonication Organic_Phase->Emulsification Aqueous_Phase PVA Solution Aqueous_Phase->Emulsification Solvent_Evaporation Evaporation Emulsification->Solvent_Evaporation Nanoparticles PLGA Nanoparticles Solvent_Evaporation->Nanoparticles

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Glutarate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of diethyl glutarate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of glutaric acid with ethanol (B145695) in the presence of an acid catalyst.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[3]

Q2: What are the key factors that influence the yield of this compound in a Fischer esterification?

A2: The key factors influencing the yield are:

  • Reactant Ratio: Using an excess of one reactant (typically ethanol) shifts the equilibrium towards the product side, increasing the yield.[3]

  • Catalyst: The type and concentration of the acid catalyst significantly affect the reaction rate.

  • Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.[2]

  • Water Removal: Since water is a byproduct, its removal drives the reaction to completion.[3]

Q3: What are some common acid catalysts used for this synthesis?

A3: Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and Lewis acids.[2] Heterogeneous catalysts like acidic ion-exchange resins can also be employed for easier separation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the glutaric acid spot and the appearance of the this compound product spot. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.

Q5: What are the expected spectroscopic data for this compound?

A5:

  • ¹H NMR: You can expect signals corresponding to the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the methylene (B1212753) protons of the glutarate backbone.[4]

  • ¹³C NMR: Signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the glutarate backbone are expected.

  • IR Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group is a key characteristic.

Troubleshooting Guide

Low Yield

Q: I am getting a low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. Here are the potential causes and solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium Not Shifted) Increase the molar ratio of ethanol to glutaric acid. A 10-fold excess of alcohol can significantly increase the yield.[3]
Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture.[5]
Insufficient Catalyst Increase the amount of acid catalyst. However, excessive amounts can lead to side reactions. A catalytic amount (typically 1-5 mol%) is recommended.
Low Reaction Temperature Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate. The temperature will depend on the boiling point of the alcohol used.
Short Reaction Time Monitor the reaction by TLC or GC to ensure it has gone to completion. Fischer esterifications can sometimes require several hours of reflux.[2]
Hydrolysis During Work-up During the work-up, ensure that the washing steps with aqueous solutions are performed efficiently and that the organic layer is thoroughly dried before solvent removal.
Product Purification Issues

Q: I am having difficulty purifying my this compound. What are some common impurities and how can I remove them?

A: Common impurities include unreacted glutaric acid, monoethyl glutarate, the acid catalyst, and residual ethanol.

Problem Solution
Presence of Unreacted Glutaric Acid and Acid Catalyst During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic components. Be cautious as this will generate CO₂ gas.[6]
Presence of Monoethyl Glutarate Purification by fractional distillation under reduced pressure is often effective in separating this compound from the higher-boiling monoester.
Residual Ethanol Ethanol can be removed by washing the organic layer with water or brine. Subsequent evaporation of the solvent should remove any remaining traces.
Formation of an Emulsion During Extraction If an emulsion forms during the aqueous wash, adding a small amount of brine (saturated NaCl solution) can help to break it.
Side Reactions

Q: What are the potential side reactions during the synthesis of this compound?

A: While the Fischer esterification is generally a clean reaction, some side reactions can occur:

  • Formation of Monoethyl Glutarate: Incomplete esterification will result in the formation of the monoester. This can be minimized by driving the reaction to completion using the methods described for improving yield.

  • Ether Formation from Ethanol: At high temperatures and in the presence of a strong acid like sulfuric acid, ethanol can undergo dehydration to form diethyl ether. This is more likely if the reaction temperature is too high.

  • Intramolecular Cyclization: For dicarboxylic acids, intramolecular cyclization to form a cyclic anhydride (B1165640) can be a competing reaction, although this is less likely for glutaric acid compared to succinic acid.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative Example)

Molar Ratio (Alcohol:Acid)Approximate Yield (%)Reference
1:165[3]
10:197[3]
100:199[3]

Note: This data is for the esterification of acetic acid with ethanol and serves as a general illustration of Le Chatelier's principle in Fischer esterification.

Table 2: Comparison of Catalysts for Esterification (General)

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux, 1-5 mol%Inexpensive, effectiveCorrosive, difficult to remove, can cause charring
p-Toluenesulfonic Acid (PTSA) Reflux, 1-5 mol%Solid, easier to handle than H₂SO₄More expensive than H₂SO₄
Lewis Acids (e.g., Sc(OTf)₃) Milder conditions possibleHigh activity, can be used for sensitive substratesExpensive
Acidic Ion-Exchange Resins Reflux, heterogeneousEasily removed by filtration, reusableLower activity than strong mineral acids

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Glutaric acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glutaric acid and a significant excess of absolute ethanol (e.g., a 10:1 molar ratio of ethanol to glutaric acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of glutaric acid).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted glutaric acid). Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualizations

Fischer_Esterification_Mechanism Glutaric Acid Glutaric Acid Protonated Carbonyl Protonated Carbonyl Glutaric Acid->Protonated Carbonyl + H⁺ (from Catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Ethanol Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Water Elimination Water Elimination Protonated Intermediate->Water Elimination - H₂O Protonated this compound Protonated this compound Water Elimination->Protonated this compound This compound This compound Protonated this compound->this compound - H⁺ (Catalyst Regeneration)

Caption: Fischer Esterification Reaction Mechanism for this compound Synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Glutaric Acid + Ethanol Catalyst Acid Catalyst (e.g., H₂SO₄) Reflux Heat to Reflux (2-4h) Catalyst->Reflux Quench Cool and Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Experimental Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Purification_Loss Loss During Purification? Low_Yield->Purification_Loss No Increase_Ethanol Increase Ethanol Ratio Incomplete_Rxn->Increase_Ethanol Yes Remove_Water Remove Water (Dean-Stark) Incomplete_Rxn->Remove_Water Yes Check_Catalyst Optimize Catalyst Amount Incomplete_Rxn->Check_Catalyst Yes Extend_Time Increase Reflux Time Incomplete_Rxn->Extend_Time Yes Careful_Workup Careful Work-up & Drying Purification_Loss->Careful_Workup Yes

Caption: Troubleshooting Logic for Low Yield of this compound.

References

Technical Support Center: Diethyl Glutarate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: The most common impurities include:

  • Unreacted Starting Materials: Glutaric acid and ethanol.

  • Catalyst Residues: Acid catalysts such as sulfuric acid.

  • Water: Either from the reaction itself (esterification is a condensation reaction) or introduced during workup.

  • Byproducts: Diethyl ether (from a side reaction of ethanol), and potentially small amounts of monoester (ethyl glutarate).

Q2: What is the initial step to purify crude this compound after synthesis?

A2: An aqueous workup is the essential first step to remove water-soluble impurities.[1] This typically involves dissolving the crude product in an organic solvent and washing with water, a basic solution to neutralize acid, and finally a brine solution.[1]

Q3: Which purification technique is most effective for obtaining high-purity this compound?

A3: For volatile impurities, an initial aqueous workup followed by fractional vacuum distillation is highly effective.[2] If non-volatile impurities are present, flash column chromatography can be used for purification.[3]

Q4: My this compound appears cloudy. What is the likely cause and how can I resolve it?

A4: Cloudiness often indicates the presence of water. Thoroughly drying the organic phase with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before final solvent removal is crucial.[4] If the product is already isolated, it can be redissolved in a dry organic solvent, dried again, and the solvent removed under reduced pressure.

Q5: How can I confirm the purity of my this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID) are the preferred methods for assessing the purity of this compound.[5][6] These techniques can separate volatile impurities and provide quantitative data on the purity of the final product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or using a slight excess of one reactant.
Product loss during aqueous workup.Minimize the number of washes and avoid vigorous shaking that can lead to emulsion formation.[7]
Product is Acidic (low pH) Incomplete neutralization of the acid catalyst.During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases.[8] Test the pH of the aqueous layer to ensure it is neutral or slightly basic.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.[9] To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.[7]
Product Contaminated with Water Inadequate drying of the organic layer.Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4).[4] Ensure the drying agent is free-flowing and not clumped together before filtering.
Product Contaminated with Starting Materials Inefficient purification.If starting materials are volatile, improve the efficiency of distillation by using a fractionating column. For non-volatile starting materials, optimize the solvent system for flash column chromatography to achieve better separation.[10]

Experimental Protocols

Protocol 1: Extractive Workup for this compound

This protocol describes the initial purification of this compound from the reaction mixture to remove water-soluble impurities and the acid catalyst.

  • Quenching and Dilution:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approximately 2-3 volumes of the reaction mixture).

  • Transfer to Separatory Funnel:

    • Transfer the diluted reaction mixture to a separatory funnel of appropriate size.

  • Water Wash:

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel, invert it, and vent to release any pressure.

    • Gently shake the funnel for 1-2 minutes.[7]

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash:

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.

    • Gently swirl the funnel and vent frequently to release the carbon dioxide gas that forms.[8]

    • Once gas evolution subsides, stopper and gently shake for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this step until no more gas evolves upon addition of the bicarbonate solution.

  • Brine Wash:

    • Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer.

    • Gently shake for 1 minute. The brine wash helps to remove residual water from the organic layer.[4]

    • Allow the layers to separate and drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps together and swirls freely in the solution.[1]

    • Allow the mixture to stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities. This compound has a boiling point of 237 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition at high temperatures.[11]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a thermometer.[2]

    • Use a stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Sample Preparation:

    • Place the crude this compound obtained from the extractive workup into the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to heat the distillation flask gently with a heating mantle.

    • Collect any low-boiling fractions first.

    • Increase the temperature gradually and collect the this compound fraction at its boiling point under the applied vacuum. The boiling point will be significantly lower than 237 °C.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.

  • Completion:

    • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Purity Analysis by GC-MS

This protocol provides a general procedure for analyzing the purity of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[5]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/minute.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

      • Source Temperature: 230°C.

      • Acquisition Mode: Full scan mode (e.g., m/z 40-400).

  • Data Analysis:

    • Purity Calculation: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[5]

    • Impurity Identification: Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Data Presentation

Table 1: Purity of this compound at Different Purification Stages
Purification StepTypical Purity (%)Common Impurities Present
Crude Reaction Mixture70-85%Glutaric acid, ethanol, acid catalyst, water
After Extractive Workup90-95%Residual starting materials, traces of water
After Vacuum Distillation>99%Trace volatile impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Glutaric Acid + Ethanol (Acid Catalyst) workup Extractive Workup (Wash with H₂O, NaHCO₃, Brine) start->workup Crude Product drying Drying (Anhydrous Na₂SO₄) workup->drying distillation Vacuum Distillation drying->distillation analysis Purity Analysis (GC-MS) distillation->analysis product Pure this compound (>99%) analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flow start Problem Encountered During Purification is_emulsion Emulsion Formation? start->is_emulsion is_acidic Product Acidic? is_emulsion->is_acidic No solution_emulsion Add Brine, Gentle Mixing is_emulsion->solution_emulsion Yes is_wet Product Cloudy/Wet? is_acidic->is_wet No solution_acidic Repeat NaHCO₃ Wash is_acidic->solution_acidic Yes is_impure Impurities in GC-MS? is_wet->is_impure No solution_wet Redissolve and Dry Thoroughly is_wet->solution_wet Yes solution_impure Optimize Distillation/Chromatography is_impure->solution_impure Yes end Pure Product is_impure->end No solution_emulsion->is_acidic solution_acidic->is_wet solution_wet->is_impure solution_impure->end

Caption: Logical troubleshooting flow for this compound purification.

References

Technical Support Center: Synthesis of 3-Substituted Glutaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3-substituted glutaric acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted glutaric acids and their primary side reactions?

A1: The most prevalent methods for synthesizing 3-substituted glutaric acids include:

  • Knoevenagel Condensation followed by Michael Addition: This is a versatile route starting from an aldehyde and a malonic ester. The primary side reactions include the self-condensation of the aldehyde, or a subsequent, undesired Michael addition. For certain aromatic aldehydes, a competing Cannizzaro reaction can also occur.

  • Oxidation of 3-Substituted Cyclopentanones: This method can be effective but is often hampered by the formation of other dicarboxylic acids, such as succinic and adipic acids, due to over-oxidation or alternative ring-opening pathways.

  • Hydrolysis of 3-Substituted Glutarimides or Dinitriles: Incomplete hydrolysis is a common issue with these methods, leading to the formation of glutaric acid monoamides or corresponding amide-nitrile intermediates.[1]

Q2: I am observing a low yield in my Knoevenagel-Michael addition sequence. What are the likely causes?

A2: Low yields in this sequence can stem from several factors:

  • Steric Hindrance: Bulky substituents on the aldehyde or the malonic ester can impede the reaction.

  • Inefficient Condensation or Addition: The equilibrium of the Knoevenagel condensation may not favor the product, or the subsequent Michael addition may be slow.

  • Side Reactions: As mentioned in Q1, self-condensation of the aldehyde or a competing Cannizzaro reaction can consume starting material.

  • Difficult Hydrolysis and Decarboxylation: The final step of converting the tetraester intermediate to the diacid can be challenging and may require harsh conditions, which can lead to product degradation.

Q3: My final 3-substituted glutaric acid product is discolored. How can I purify it?

A3: Discoloration often arises from impurities formed during the reaction, especially in oxidation reactions which can produce nitrogen oxides. Effective purification methods include:

  • Recrystallization: This is the most common and effective method. The choice of solvent is crucial and may require some experimentation.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.

  • Acid Wash: Washing the crude product with a dilute acid solution can sometimes remove basic colored impurities.

Troubleshooting Guides

Guide 1: Knoevenagel Condensation and Michael Addition for 3-Aryl Glutaric Acids

Issue: Low yield of the desired 3-aryl glutaric acid with the presence of significant byproducts.

Workflow:

G start Low Yield of 3-Aryl Glutaric Acid check_byproducts Analyze reaction mixture by TLC, LC-MS, or GC-MS to identify byproducts start->check_byproducts cannizzaro Presence of Benzoic Acid and Benzyl Alcohol? check_byproducts->cannizzaro self_condensation Presence of Aldehyde Self-Condensation Product? check_byproducts->self_condensation incomplete_hydrolysis Presence of Ester Intermediates? check_byproducts->incomplete_hydrolysis solution_cannizzaro Cannizzaro Reaction is occurring. - Use a non-hydroxide base (e.g., piperidine, pyridine). - Add aldehyde slowly to the reaction mixture. cannizzaro->solution_cannizzaro Yes end Improved Yield cannizzaro->end No solution_self_condensation Aldehyde self-condensation is an issue. - Add aldehyde dropwise to the malonic ester and catalyst mixture. self_condensation->solution_self_condensation Yes self_condensation->end No solution_incomplete_hydrolysis Incomplete hydrolysis/decarboxylation. - Increase reaction time or temperature for hydrolysis. - Consider a stronger acid or base for hydrolysis. incomplete_hydrolysis->solution_incomplete_hydrolysis Yes incomplete_hydrolysis->end No solution_cannizzaro->end solution_self_condensation->end solution_incomplete_hydrolysis->end

Caption: Troubleshooting workflow for low yields in 3-aryl glutaric acid synthesis.

Guide 2: Oxidation of Cyclopentanone (B42830) Derivatives

Issue: Formation of succinic acid and other byproducts during the synthesis of glutaric acid from cyclopentanone.

Workflow:

G start High Levels of Succinic Acid Byproduct check_temp Was the reaction temperature maintained around 70°C? start->check_temp temp_high Temperature was too high, favoring over-oxidation. check_temp->temp_high No check_addition Was cyclopentanone added too quickly? check_temp->check_addition Yes solution_temp - Implement controlled, dropwise addition of cyclopentanone. - Use a water bath for better temperature regulation. temp_high->solution_temp end Minimized Succinic Acid Formation solution_temp->end addition_fast Rapid addition can lead to an exothermic reaction and temperature spikes. check_addition->addition_fast Yes check_addition->end No solution_addition - Add cyclopentanone dropwise to the oxidizing agent. addition_fast->solution_addition solution_addition->end

Caption: Troubleshooting succinic acid formation in cyclopentanone oxidation.

Data Presentation

Table 1: Yield of 3-Substituted Glutaric Acids via Knoevenagel-Michael Reaction.

Aldehyde (Substituent)Catalyst/ConditionsOverall Yield (%)Primary Side ProductsReference
Benzaldehyde (B42025) (Phenyl)AlCl₃, Toluene (B28343), rt, 24h; then reflux50-74Benzoic acid, Benzyl alcohol (from Cannizzaro if base is strong)[2]
Isobutyraldehyde (Isopropyl)Piperidine, Pyridine, 70°C, 48h45Self-condensation products[2]
Pivaldehyde (tert-Butyl)Ethyl cyanoacetate, Dimethyl sodiomalonate58Polymerization of Knoevenagel product[2]

Table 2: Byproduct Formation in the Oxidation of Cyclopentanone to Glutaric Acid.

Oxidizing AgentCatalystTemperature (°C)Glutaric Acid Yield (%)Succinic Acid FormationNotesReference
50% Nitric AcidVanadium pentoxide~7080-85Significantly increased at higher temperaturesStrict temperature control is crucial for high purity.[1][1]
OxygenManganese(II) salt100up to 68 (selectivity)PresentReaction carried out in acetic acid.[2]
OxygenMetal-free carbon90~30 (selectivity)~3% (selectivity)At 25% cyclopentanone conversion.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylglutaric Acid

This protocol is adapted from a general procedure for the synthesis of 3-aryl glutaric acids.[2]

Step 1: Knoevenagel Condensation and Michael Addition

  • To a solution of diethyl malonate (2 equivalents) in toluene, add aluminum chloride (0.1 equivalents).

  • Slowly add a solution of benzaldehyde (1 equivalent) in toluene to the mixture at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Pour the mixture into an ice-water/concentrated HCl solution and extract with dichloromethane.

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add an excess of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 48 hours.

  • Cool the reaction mixture to room temperature, which should cause the 3-phenylglutaric acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Protocol 2: Synthesis of Glutaric Acid from Cyclopentanone

This protocol is a classic method for the synthesis of glutaric acid.[1]

  • In a round-bottomed flask equipped with a stirrer and condenser, place 50% nitric acid and a catalytic amount of vanadium pentoxide.

  • Heat the mixture to 65-70°C in a water bath.

  • Carefully add a small amount of cyclopentanone to initiate the reaction (indicated by the evolution of brown fumes).

  • Remove the water bath and add the remaining cyclopentanone dropwise at a rate that maintains the temperature at approximately 70°C. Caution: If the temperature drops, the reaction may cease and then proceed explosively. If the temperature rises significantly, the formation of succinic acid will increase.

  • After the addition is complete, heat the mixture to boiling for a short period.

  • Pour the reaction mixture into an evaporating dish and reduce the volume by half.

  • Upon cooling, the glutaric acid will crystallize. Filter the product and wash with dilute hydrochloric acid to remove any discoloration.

  • The crude product can be further purified by recrystallization from benzene.

Experimental Workflow Diagram

G cluster_0 Synthesis of 3-Aryl Glutaric Acid aldehyde Aryl Aldehyde knoevenagel Knoevenagel Condensation (AlCl3, Toluene) aldehyde->knoevenagel malonate Diethyl Malonate malonate->knoevenagel michael Michael Addition knoevenagel->michael tetraester Tetraester Intermediate michael->tetraester hydrolysis Hydrolysis & Decarboxylation (Conc. HCl, Reflux) tetraester->hydrolysis product 3-Aryl Glutaric Acid hydrolysis->product

Caption: General experimental workflow for the synthesis of 3-aryl glutaric acids.

References

How to break diethyl glutarate emulsions during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Glutarate Workup

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter emulsions during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my this compound reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent like diethyl ether or ethyl acetate (B1210297) and an aqueous solution.[1] In the context of a this compound workup, emulsions can form due to several factors:

  • Presence of Surfactant-like Molecules: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[2]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create fine droplets of one liquid dispersed in the other, leading to a stable emulsion.[3]

  • High Concentration: High concentrations of dissolved substances can increase the viscosity of the solution, which can contribute to the formation of a stable emulsion.[3]

  • Suspended Solids: Fine solid particles can accumulate at the interface between the two layers, preventing the droplets from coalescing.[4]

Q2: I have an emulsion in my separatory funnel. What is the first thing I should try?

The simplest and often effective first step is to be patient.[3] Allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[3] Often, the layers will separate on their own. Gentle swirling of the funnel or stirring the emulsion with a glass rod can also help to coalesce the dispersed droplets.[1][3]

Q3: What are the most common chemical methods to break a this compound emulsion?

If gentle physical methods fail, several chemical approaches can be employed:

  • Addition of Brine ("Salting Out"): Adding a saturated solution of sodium chloride (brine) is a widely used technique.[2][3] This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic components in the aqueous layer and disrupt the emulsion.[1][2]

  • pH Adjustment: Altering the pH of the aqueous layer can be very effective, especially if the emulsion is stabilized by acidic or basic impurities.[1] If your compound is stable to pH changes, you can try adding a dilute acid (like HCl) or base (like NaOH) to neutralize any charged species that may be acting as surfactants.[5][6]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[7]

Q4: Are there any mechanical methods to break a persistent emulsion?

Yes, several mechanical methods can be effective for stubborn emulsions:

  • Centrifugation: This is often the most effective method for breaking emulsions.[5][7] The centrifugal force accelerates the separation of the two phases.[8][9]

  • Filtration: Passing the entire emulsified mixture through a filter aid like Celite or a plug of glass wool can physically disrupt the emulsion.[2][4] The fine particles of the filter aid can help to coalesce the small droplets.[4]

  • Ultrasonication: Placing the sample in an ultrasonic bath can sometimes help to break up the emulsion.[5]

Troubleshooting Guide: Breaking this compound Emulsions

This section provides a systematic approach to resolving emulsions encountered during the workup of this compound.

Initial Steps
  • Wait and Observe: Let the separatory funnel stand for up to an hour.[5]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod.[1]

Chemical Interventions

If the initial steps do not resolve the emulsion, proceed with the following chemical additions. It is recommended to test these on a small portion of the emulsion first.

MethodReagent/MaterialTypical AmountMechanism of Action
Salting Out Saturated NaCl (brine)Add in portions, shaking gently after each additionIncreases the ionic strength of the aqueous layer, reducing the solubility of organic components.[1][2]
pH Adjustment Dilute HCl or NaOHAdd dropwise until a pH change is observedNeutralizes charged species that may be acting as surfactants.[1][5]
Solvent Addition A different organic solvent (e.g., methanol, ethanol)A few millilitersChanges the polarity and solvating properties of the organic phase.[7][10]
Solid Salt Addition Anhydrous Sodium Sulfate (Na₂SO₄)A few spatulasAbsorbs water and can help break the emulsion.[5]
Mechanical and Physical Methods

For particularly persistent emulsions, the following methods can be employed.

MethodEquipmentProcedureKey Considerations
Centrifugation Laboratory CentrifugeTransfer the emulsion to centrifuge tubes and spin.Ensure the centrifuge is properly balanced.[11] A good starting speed is around 8,000 rpm.[11]
Filtration Buchner Funnel, Filter Flask, Celite or Glass WoolCreate a pad of Celite or a plug of glass wool in the funnel and filter the emulsion under gentle vacuum.Celite is a fine powder and requires careful handling to avoid inhalation.
Heating Water BathGently warm the separatory funnel in a warm water bath.Use with caution, especially with low-boiling point organic solvents, to avoid pressure buildup.
Ultrasonication Ultrasonic BathPlace the separatory funnel in an ultrasonic bath.This can sometimes be effective but is less commonly used than other methods.[5]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
  • Transfer the entire emulsion from the separatory funnel to a beaker or flask.

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add the saturated NaCl solution to the emulsion in small portions (e.g., 10% of the total volume).

  • After each addition, gently stir the mixture with a glass rod.

  • Allow the mixture to stand and observe for phase separation.

  • Once the layers have separated, carefully transfer the mixture back to the separatory funnel and proceed with the extraction.

Protocol 2: Breaking an Emulsion by Filtration through Celite
  • Set up a vacuum filtration apparatus with a Buchner funnel and filter flask.

  • Place a piece of filter paper in the Buchner funnel that covers all the holes.

  • Wet the filter paper with the organic solvent being used in the extraction.

  • Prepare a slurry of Celite in the same organic solvent.

  • Pour the Celite slurry into the Buchner funnel to form a flat pad approximately 1-2 cm thick.

  • Apply gentle vacuum to compact the Celite pad.

  • Carefully pour the entire emulsified mixture onto the Celite pad.

  • The filtrate should be a clear two-phase mixture that can be separated in a separatory funnel.[4]

Decision-Making Workflow for Emulsion Breaking

Emulsion_Troubleshooting Troubleshooting Workflow for this compound Emulsions start Emulsion Formed patience Wait 15-30 min & Gentle Swirling start->patience add_brine Add Saturated NaCl (Brine) patience->add_brine No Separation success Phases Separated patience->success Separation Occurs check_ph Adjust pH (if compound is stable) add_brine->check_ph No Separation add_brine->success Separation Occurs centrifuge Centrifugation check_ph->centrifuge No Separation check_ph->success Separation Occurs filter Filter through Celite/Glass Wool centrifuge->filter No Separation / No Centrifuge centrifuge->success Separation Occurs other_methods Consider other methods: - Add different solvent - Gentle heating - Ultrasonication filter->other_methods No Separation filter->success Separation Occurs failure Emulsion Persists other_methods->failure

Caption: Decision-making workflow for breaking emulsions.

References

Optimizing temperature for diethyl glutarate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the esterification of glutaric acid with ethanol (B145695).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in the esterification of glutaric acid are often due to the reversible nature of the Fischer esterification reaction. Here are several factors to consider and optimize:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration.

  • Water Content: The presence of water in the reactants or formed during the reaction can shift the equilibrium back towards the reactants, reducing the ester yield.

    • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. To drive the equilibrium towards the product, it is crucial to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient reaction rate.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice. However, excessively high temperatures can lead to side reactions.

Q2: I am observing the formation of a significant amount of a monoester byproduct (ethyl glutarate). How can I favor the formation of the diester?

A2: The formation of the monoester, ethyl glutarate, is a common intermediate step in the reaction. To promote the formation of the desired this compound, consider the following:

  • Stoichiometry of Ethanol: An insufficient amount of ethanol will favor the formation of the monoester.

    • Solution: Use a significant excess of ethanol. This not only acts as a reactant but also as the solvent, driving the reaction towards the formation of the diester according to Le Châtelier's principle. A molar ratio of at least 10:1 (ethanol to glutaric acid) is recommended.

  • Reaction Time: The conversion of the monoester to the diester requires additional reaction time.

    • Solution: As mentioned in Q1, ensure a sufficient reaction time to allow for the second esterification step to occur.

Q3: The final product is dark or discolored. What is the cause and how can I purify it?

A3: Discoloration of the final product can be caused by impurities formed from side reactions, especially at higher temperatures.

  • Cause: At elevated temperatures, side reactions such as dehydration or oxidation can produce colored byproducts. The use of concentrated sulfuric acid can also sometimes lead to charring if the temperature is too high.

  • Solution:

    • Purification: The crude product can be purified by distillation under reduced pressure.

    • Decolorization: Before distillation, you can wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid and then with brine. If discoloration persists, treatment with activated charcoal can help remove colored impurities.

Q4: During the workup, I am having trouble with phase separation. What should I do?

A4: Emulsion formation during the aqueous workup can be a problem, especially if the reaction mixture is not sufficiently cooled or if there are acidic residues.

  • Solution:

    • Brine Wash: After the initial washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Patience and Gentle Agitation: Allow the mixture to stand for a longer period to allow the layers to separate. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

    • Filtration: In some cases, filtering the mixture through a pad of celite or glass wool can help to break up the emulsion.

Data Presentation

The yield of this compound is significantly influenced by the reaction temperature. While higher temperatures generally increase the reaction rate, there is an optimal range to maximize yield and minimize side reactions.

Reaction Temperature (°C)Expected this compound Yield (%)Notes
6040 - 50Slower reaction rate, may require longer reaction times.
80 (Reflux)70 - 85Generally considered the optimal temperature for balancing reaction rate and minimizing side products.
10080 - 90Faster reaction rate, but increased potential for side reactions and discoloration.
120>90Very fast reaction, but significant risk of side product formation and decomposition.[1]

Note: These yields are estimates based on typical Fischer esterification reactions and may vary depending on other reaction conditions such as catalyst concentration, reactant ratio, and efficiency of water removal.

Experimental Protocols

General Protocol for this compound Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Glutaric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution - brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended for optimal yield)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add glutaric acid and a significant excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain the reflux for a predetermined time (e.g., 4-8 hours). If using a Dean-Stark trap, monitor the collection of water.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will produce CO2 gas.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess ethanol and extraction solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualizations

Chemical Reaction Pathway

Esterification_Pathway Figure 1: Fischer Esterification of Glutaric Acid Glutaric_Acid Glutaric Acid (HOOC-(CH2)3-COOH) Ethyl_Glutarate Ethyl Glutarate (HOOC-(CH2)3-COOCH2CH3) Glutaric_Acid->Ethyl_Glutarate + Ethanol, - H2O Ethanol1 Ethanol (CH3CH2OH) Ethanol2 Ethanol (CH3CH2OH) H_plus H+ (catalyst) Water1 H2O Water2 H2O Diethyl_Glutarate This compound (CH3CH2OOC-(CH2)3-COOCH2CH3) Ethyl_Glutarate->Diethyl_Glutarate + Ethanol, - H2O

Caption: Fischer Esterification of Glutaric Acid.

Experimental Workflow for Optimizing Reaction Temperature

Temperature_Optimization_Workflow Figure 2: Workflow for Temperature Optimization Start Start: Define Reaction (Glutaric Acid + Ethanol) Setup Set up Parallel Reactions (Identical Stoichiometry & Catalyst) Start->Setup Temp_Variation Vary Reaction Temperature (e.g., 60°C, 80°C, 100°C, 120°C) Setup->Temp_Variation Monitor Monitor Reaction Progress (e.g., TLC, GC) Temp_Variation->Monitor Workup Perform Identical Workup & Purification for Each Reaction Monitor->Workup Analysis Analyze Yield and Purity (e.g., GC, NMR) Workup->Analysis Comparison Compare Results Analysis->Comparison Side_Reaction_Check Check for Side Products Comparison->Side_Reaction_Check Optimal_Temp Determine Optimal Temperature Side_Reaction_Check->Temp_Variation Significant Side Products (Re-evaluate lower temp) Side_Reaction_Check->Optimal_Temp Minimal Side Products

Caption: Workflow for Temperature Optimization.

References

Troubleshooting low plasticizing efficiency of diethyl glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low plasticizing efficiency with diethyl glutarate.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as a plasticizer.

Question: Why is my polymer still brittle after adding this compound?

Answer:

Several factors could contribute to the continued brittleness of your polymer. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Polymer Brittleness

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions Start Polymer is brittle despite adding this compound Check_Compatibility 1. Verify Polymer-Plasticizer Compatibility Start->Check_Compatibility Check_Concentration 2. Evaluate this compound Concentration Check_Compatibility->Check_Concentration Sol_Compatibility Use a more compatible polymer or a co-plasticizer/compatibilizer Check_Compatibility->Sol_Compatibility Incompatible? Check_Dispersion 3. Assess Plasticizer Dispersion Check_Concentration->Check_Dispersion Sol_Concentration Optimize this compound concentration through a dose-response study Check_Concentration->Sol_Concentration Suboptimal? Check_Processing 4. Review Processing Parameters Check_Dispersion->Check_Processing Sol_Dispersion Improve mixing technique (e.g., use high-shear mixer, optimize mixing time/temperature) Check_Dispersion->Sol_Dispersion Poor? Check_Migration 5. Investigate Plasticizer Migration/Loss Check_Processing->Check_Migration Sol_Processing Adjust processing temperature and time to ensure proper plasticization without degradation Check_Processing->Sol_Processing Inadequate? Sol_Migration Select a plasticizer with lower volatility or higher molecular weight if migration is confirmed Check_Migration->Sol_Migration Significant?

Caption: Troubleshooting workflow for addressing polymer brittleness.

1. Incompatibility between this compound and the Polymer:

  • Problem: For effective plasticization, the plasticizer and polymer should have similar polarity.[1] If the polarity of this compound and your polymer matrix are significantly different, they will not form a homogenous mixture, leading to poor plasticizing efficiency.

  • Solution:

    • Consult a polymer compatibility chart to ensure this compound is a suitable plasticizer for your specific polymer.

    • Consider using a co-plasticizer or a compatibilizer to improve the interaction between this compound and the polymer.[2]

2. Incorrect Concentration of this compound:

  • Problem: The concentration of the plasticizer is critical. Too little will result in insufficient plasticization, while too much can lead to issues like phase separation and migration.[3]

  • Solution:

    • Conduct a concentration-response study to determine the optimal amount of this compound for your polymer system. Start with a low concentration and incrementally increase it, evaluating the mechanical properties at each step.

3. Poor Dispersion of this compound:

  • Problem: If the plasticizer is not evenly dispersed throughout the polymer matrix, you will have localized areas of brittleness. This can be due to inadequate mixing.

  • Solution:

    • Improve your mixing process. Using a high-shear mixer or optimizing the mixing time and temperature can enhance dispersion.

    • Visual inspection of the final product for signs of inhomogeneity, such as streaks or cloudiness, can indicate poor dispersion.

4. Inadequate Processing Parameters:

  • Problem: The processing temperature and time play a crucial role in plasticization. If the temperature is too low, the plasticizer may not fully diffuse into the polymer matrix. Conversely, excessively high temperatures can lead to thermal degradation of the plasticizer or the polymer.[4]

  • Solution:

    • Review and optimize your processing parameters (e.g., extrusion or molding temperature and time). Ensure the temperature is high enough to facilitate plasticizer incorporation but not so high as to cause degradation.

5. Plasticizer Migration or Volatilization:

  • Problem: this compound, like other low-molecular-weight plasticizers, can migrate to the surface of the polymer or volatilize over time, especially at elevated temperatures. This leads to a gradual loss of flexibility.[5]

  • Solution:

    • If you suspect migration, you can perform an extraction test to quantify the amount of plasticizer loss.

    • Consider using a plasticizer with a higher molecular weight or lower volatility if migration is a significant issue in your application.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of low plasticizing efficiency?

A1: The most common sign is that the polymer remains rigid and brittle, with low elongation at break and high tensile strength.[1] Other indicators can include surface defects like "bloom" (a powdery or oily surface film) or "haze," which suggest poor compatibility or migration of the plasticizer.

Q2: How does the molecular structure of this compound affect its plasticizing efficiency?

A2: The efficiency of an ester plasticizer is influenced by its molecular structure.[6] Generally, for diester plasticizers, optimal efficiency is achieved with alcohols containing 4-6 carbon atoms in their alkyl chains.[6] The relatively small size of this compound allows it to effectively penetrate between polymer chains, increasing free volume and flexibility. However, its lower molecular weight can also contribute to higher volatility and migration compared to larger polymeric plasticizers.[5]

Factors Influencing Plasticizing Efficiency

G cluster_0 Core Concept cluster_1 Key Influencing Factors Efficiency Plasticizing Efficiency Compatibility Compatibility (Polarity Match) Efficiency->Compatibility Concentration Concentration Efficiency->Concentration Dispersion Dispersion (Mixing) Efficiency->Dispersion Processing Processing (Temp. & Time) Efficiency->Processing Structure Molecular Structure (Size, Branching) Efficiency->Structure

Caption: Key factors influencing the efficiency of a plasticizer.

Q3: Is there an ideal processing temperature when using this compound?

A3: The ideal processing temperature depends on the specific polymer being used. It needs to be above the polymer's glass transition temperature (Tg) to allow for sufficient polymer chain mobility and diffusion of the this compound. However, it should remain below the thermal degradation temperature of both the polymer and the plasticizer.[4] As a starting point, refer to the technical data sheet of your polymer for recommended processing temperatures and then optimize from there.

Q4: How can I improve the compatibility of this compound with my polymer?

A4: If you are facing compatibility issues, you can:

  • Use a Compatibilizer: These are additives that act as an interface between the polymer and the plasticizer, improving their miscibility.[2]

  • Introduce a Co-plasticizer: A secondary plasticizer that has good compatibility with both the primary plasticizer (this compound) and the polymer can be added to the formulation.

  • Modify the Polymer: In some cases, chemical modification of the polymer to alter its polarity can improve compatibility.

Q5: My plasticized material has an oily surface. What is the cause and how can I fix it?

A5: An oily surface, often referred to as "bleed" or "exudation," is a clear sign of plasticizer migration. This happens when the plasticizer is not fully compatible with the polymer or when it is used in a concentration that exceeds its solubility limit in the polymer.

  • Cause: Poor compatibility or oversaturation of the plasticizer.

  • Solution:

    • Reduce the concentration of this compound.

    • Ensure thorough mixing to achieve a homogenous blend.

    • Consider using a more compatible plasticizer or a blend of plasticizers.

Data Presentation

The following tables provide representative data on the effect of diester plasticizers on the mechanical and thermal properties of common polymers. While this data is not specific to this compound, it offers a reasonable expectation of the performance improvements that can be achieved.

Table 1: Representative Mechanical Properties of Plasticized PVC

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC41.3540.80
Diethyl Adipate (DEA)~20-25~300-350
Diethyl Succinate (DES)~22-27~280-330
Expected range for this compound~21-26~290-340

Note: phr = parts per hundred parts of resin. Data is compiled from various sources and represents typical values. Actual results will vary depending on the specific grade of PVC and processing conditions.[7][8]

Table 2: Representative Thermal Properties of Plasticized PLA

Plasticizer Content (wt%)Glass Transition Temperature (Tg) of PLA (°C)
0% (Neat PLA)60-65
10% Diethyl Adipate~45-50
20% Diethyl Adipate~30-35
Expected range for 20% this compound~32-37

Note: The glass transition temperature of PLA can be significantly reduced with the addition of a plasticizer, leading to increased flexibility. Data is based on studies of similar diester plasticizers.[9][10]

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Efficiency via Mechanical Testing

This protocol is based on the principles outlined in ASTM D882 for tensile properties of thin plastic sheeting.

  • Objective: To determine the effect of this compound concentration on the tensile strength and elongation at break of a polymer film.

  • Methodology:

    • Sample Preparation:

      • Prepare a series of polymer formulations with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 phr).

      • Ensure all other additives (stabilizers, fillers, etc.) are kept at a constant concentration across all formulations.

      • Melt-blend each formulation using a suitable method (e.g., two-roll mill, extruder) to ensure homogenous dispersion of the plasticizer.

      • Press the blended material into films of uniform thickness (e.g., 1 mm) using a compression molder at the recommended temperature for the polymer.

      • Cut the films into dumbbell-shaped specimens according to ASTM D882 specifications.

    • Conditioning:

      • Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as per ASTM D618.

    • Tensile Testing:

      • Use a universal testing machine (tensile tester) equipped with grips suitable for thin films.

      • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

      • Mount a specimen in the grips and apply a tensile load until the specimen breaks.

      • Record the maximum load (for tensile strength) and the extension at break (for elongation at break).

      • Test at least five specimens for each formulation.

    • Data Analysis:

      • Calculate the average tensile strength and elongation at break for each concentration of this compound.

      • Plot tensile strength and elongation at break as a function of plasticizer concentration to determine the optimal level.

Protocol 2: Assessment of Plasticizer Migration (Weight Loss Method)

This protocol is a simplified method based on the principles of ASTM D1203 for determining volatile loss from plastics.

  • Objective: To quantify the amount of this compound that migrates from a plasticized polymer sample under elevated temperature.

  • Methodology:

    • Sample Preparation:

      • Prepare plasticized polymer samples of a known this compound concentration and defined dimensions (e.g., 50 mm diameter discs, 2 mm thick).

    • Initial Measurement:

      • Accurately weigh each sample to the nearest 0.1 mg (W_initial).

    • Accelerated Aging:

      • Place the samples in a forced-air oven at a controlled temperature (e.g., 70°C).

      • Ensure adequate air circulation around each sample.

    • Periodic Weighing:

      • Remove the samples from the oven at predetermined time intervals (e.g., 24, 48, 72, 96 hours).

      • Allow the samples to cool to room temperature in a desiccator before weighing them again (W_time).

    • Data Analysis:

      • Calculate the percentage weight loss at each time point using the following formula:

        • Weight Loss (%) = ((W_initial - W_time) / W_initial) * 100

      • Plot the percentage weight loss as a function of time to assess the rate of plasticizer migration.

References

Technical Support Center: Diethyl Glutarate Polymer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential compatibility issues when using diethyl glutarate with various polymers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymer compatibility a concern?

This compound is a diester of glutaric acid, often used as a solvent, plasticizer, or intermediate in chemical synthesis. Like many organic solvents, it can interact with polymeric materials, potentially causing swelling, cracking, discoloration, or complete dissolution. This can compromise the integrity of experimental setups, contaminate samples, and lead to inaccurate results. Therefore, ensuring the compatibility of this compound with all polymeric components it comes into contact with is crucial for experimental success and safety.

Q2: Which polymers are generally considered compatible with this compound?

Based on general chemical resistance guides for esters, the following polymers are often considered to have good compatibility:

  • Polytetrafluoroethylene (PTFE) and other fluoropolymers are highly resistant to a wide range of chemicals, including most esters.[1][2][3][4]

  • Polyetheretherketone (PEEK) exhibits excellent resistance to a broad spectrum of organic and inorganic chemicals, including esters.[5][6][7][8][9]

  • High-Density Polyethylene (HDPE) and Polypropylene (PP) generally show good resistance to esters at room temperature, although compatibility can be affected by temperature and stress.[10][11][12][13][14][15]

It is crucial to note that these are general guidelines, and testing under specific experimental conditions is always recommended.

Q3: Which polymers are likely to be incompatible with this compound?

Certain polymers are known to have poor resistance to esters and organic solvents and should be used with caution or avoided altogether when working with this compound:

  • Polyvinyl Chloride (PVC) is often attacked by polar solvents and may swell or dissolve in the presence of esters.[16][17][18][19]

  • Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS) are generally not recommended for use with organic solvents.

  • Polycarbonates (PC) can be susceptible to stress cracking and chemical attack from esters.

  • Certain elastomers such as Natural Rubber , Nitrile Rubber (Buna-N) , and EPDM may exhibit significant swelling or degradation.

Q4: How can I test the compatibility of this compound with a specific polymer?

A simple immersion test is a reliable way to determine compatibility. A detailed protocol is provided in the "Experimental Protocols" section below. The basic steps involve exposing a sample of the polymer to this compound under conditions that mimic your experiment and observing any changes in weight, dimensions, or appearance.

Q5: What should I do if I observe signs of incompatibility during my experiment?

If you notice any signs of polymer degradation (e.g., swelling, cracking, discoloration, or the material becoming soft or brittle), you should immediately stop the experiment to prevent equipment failure and sample contamination. The "Troubleshooting Guide" and the workflow diagram below provide a systematic approach to addressing such issues.

Polymer Compatibility Summary for this compound

The following table provides a summary of the expected compatibility of various polymers with this compound, based on available data for esters and similar organic solvents. These are general recommendations and should be verified with testing for your specific application.

Polymer FamilySpecific Polymer ExamplesExpected CompatibilityNotes
Fluoropolymers PTFE, FEP, PFAExcellent Highly resistant to most chemicals, including esters.[1][2][3][4]
High-Performance Polymers PEEKExcellent Exhibits broad chemical resistance to organic solvents.[5][6][7][8][9]
Polyolefins HDPE, PPGood Generally resistant at ambient temperatures, but compatibility can decrease at elevated temperatures.[10][11][12][13][14][15]
Polyvinyls PVCNot Recommended Prone to attack by polar organic solvents like esters.[16][17][18][19]
Styrenics Polystyrene (PS), ABSNot Recommended Generally have poor resistance to organic solvents.
Polycarbonates PCFair to Poor Susceptible to stress cracking and chemical attack by esters.
Elastomers Natural Rubber, Nitrile (Buna-N), EPDMPoor Likely to swell or degrade upon exposure.
Elastomers Fluoroelastomers (e.g., Viton®)Good to Excellent Generally offer better resistance to a wider range of chemicals.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving polymer compatibility issues with this compound.

Issue: I have observed that a polymer component in my experimental setup is swelling, cracking, or dissolving after exposure to this compound.

Step 1: Immediate Action

  • Safely stop the experiment.

  • Isolate the affected component.

  • Transfer any valuable samples to a compatible container (e.g., glass or PTFE).

Step 2: Identify the Polymer

  • Determine the material of the affected component. Check the manufacturer's specifications or documentation.

  • If the material is unknown, proceed with the assumption that it is incompatible and needs to be replaced.

Step 3: Consult Compatibility Resources

  • Review the compatibility table in this guide.

  • Consult the manufacturer's chemical resistance data for the specific polymer.

Step 4: Select a Replacement Material

  • Choose a polymer with a high expected compatibility rating (e.g., PTFE, PEEK).

  • If unsure, perform a compatibility test as described in the "Experimental Protocols" section.

Step 5: Implement and Monitor

  • Replace the incompatible component with the new, tested material.

  • Resume your experiment and closely monitor the new component for any signs of degradation.

Experimental Protocols

Protocol: Immersion Testing for Polymer Compatibility with this compound

Objective: To determine the compatibility of a specific polymer with this compound under experimental conditions.

Materials:

  • Samples of the polymer to be tested (e.g., small pieces, O-rings).

  • This compound.

  • Glass vials with PTFE-lined caps.

  • Analytical balance (readable to 0.1 mg).

  • Calipers.

  • Fume hood.

  • Personal Protective Equipment (PPE): safety goggles, gloves.

Procedure:

  • Sample Preparation:

    • Cut at least three representative samples of the polymer.

    • Clean the samples with a non-reactive solvent (e.g., isopropanol) and dry them thoroughly.

    • Measure and record the initial weight and dimensions (length, width, thickness) of each sample.

    • Visually inspect and record the initial appearance (color, clarity, texture).

  • Immersion:

    • Place each polymer sample in a separate glass vial.

    • Add enough this compound to completely submerge the sample.

    • Tightly cap the vials.

    • Prepare a control vial with only this compound.

    • Place the vials in a location that simulates the temperature of your experiment.

  • Exposure and Observation:

    • Let the samples soak for a duration relevant to your experiment (e.g., 24 hours, 72 hours, 1 week).

    • Periodically inspect the samples for any visible changes (swelling, cracking, discoloration, dissolution).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the polymer samples from the vials in a fume hood.

    • Gently pat the samples dry with a lint-free cloth.

    • Immediately re-weigh and re-measure the dimensions of each sample.

    • Visually inspect and record any changes in appearance.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions for each sample.

    • A significant change (e.g., >1-2%) in weight or dimensions, or any visible degradation, indicates incompatibility.

Visualizations

TroubleshootingWorkflow Troubleshooting Polymer Compatibility Issues start Start: Observe Polymer Degradation stop_exp Safely Stop Experiment start->stop_exp identify_poly Identify Polymer Material stop_exp->identify_poly unknown_poly Polymer Unknown? identify_poly->unknown_poly consult_data Consult Compatibility Charts and Manufacturer Data select_replace Select a Suitable Replacement Polymer consult_data->select_replace test_compat Perform Immersion Compatibility Test select_replace->test_compat test_compat->select_replace  Fail replace_comp Replace Incompatible Component test_compat->replace_comp  Pass monitor Resume and Monitor Experiment replace_comp->monitor end End: Issue Resolved monitor->end unknown_poly->consult_data  No unknown_poly->select_replace Yes

Caption: A workflow for troubleshooting polymer incompatibility.

References

Catalyst selection for optimizing diethyl glutarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of diethyl glutarate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparison of common catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of glutaric acid with ethanol (B145695) using an acid catalyst. This is a reversible reaction where the use of excess ethanol or the removal of water helps to drive the equilibrium towards the formation of the this compound product.[1][2][3]

Q2: Which catalysts are typically used for this compound synthesis?

A2: Both homogeneous and heterogeneous acid catalysts are effective. Concentrated sulfuric acid (H₂SO₄) is a traditional and highly effective homogeneous catalyst.[4] Heterogeneous catalysts, such as the sulfonic acid-functionalized polystyrene resin Amberlyst-15, are also widely used due to their ease of separation from the reaction mixture and potential for recycling.[5][6][7]

Q3: How can I increase the yield of my this compound synthesis?

A3: To increase the yield, you can:

  • Use a large excess of ethanol to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1][8]

  • Remove water as it is formed, typically by using a Dean-Stark apparatus during reflux.[9]

  • Ensure your reagents, particularly the ethanol, are as anhydrous as possible.

  • Optimize the reaction time and temperature for the specific catalyst being used.

Q4: What are the common side reactions in this synthesis?

A4: The primary side reaction is the reverse reaction, the hydrolysis of this compound back to glutaric acid and ethanol. Under strongly acidic conditions and high temperatures, there is also a possibility of ether formation from the alcohol (diethyl ether from ethanol).[10]

Q5: How can I purify the synthesized this compound?

A5: Purification typically involves several steps:

  • Neutralization: After the reaction, the acidic catalyst is neutralized, often by washing with a saturated solution of sodium bicarbonate (NaHCO₃).[9]

  • Extraction: The this compound is then extracted from the aqueous layer using an organic solvent like ethyl acetate.[9]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Distillation: The final purification is usually achieved by distillation under reduced pressure to remove the solvent and any remaining impurities.[8]

Catalyst Performance Comparison

The selection of a catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of common catalysts under various reaction conditions.

CatalystCatalyst TypeMolar Ratio (Glutaric Acid:Ethanol)Temperature (°C)Reaction Time (h)Yield (%)Key Observations
Sulfuric Acid (H₂SO₄) Homogeneous1:10Reflux (~78)4 - 885-95High yield but requires neutralization and can lead to corrosive waste.[4][9]
Amberlyst-15 Heterogeneous1:1080 - 1008 - 1280-90Easily separated by filtration and recyclable, making it a greener alternative.[5][6][7]
p-Toluenesulfonic acid (p-TsOH) Homogeneous1:10Reflux (~78)6 - 1080-90Solid, easier to handle than sulfuric acid, but still requires neutralization.[3]
No Catalyst -1:10Reflux (~78)> 24< 10The reaction is extremely slow without a catalyst.[4]

Detailed Experimental Protocols

Protocol 1: this compound Synthesis using Sulfuric Acid Catalyst

This protocol details the synthesis of this compound from glutaric acid and ethanol using concentrated sulfuric acid as a catalyst.

Materials:

  • Glutaric Acid (1.0 mol)

  • Anhydrous Ethanol (10.0 mol, excess)

  • Concentrated Sulfuric Acid (0.1 mol)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add glutaric acid, anhydrous ethanol, and a few boiling chips.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ will be evolved.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation under reduced pressure.

Protocol 2: this compound Synthesis using Amberlyst-15 Catalyst

This protocol outlines the use of a recyclable heterogeneous catalyst, Amberlyst-15, for the synthesis of this compound.

Materials:

  • Glutaric Acid (1.0 mol)

  • Anhydrous Ethanol (10.0 mol, excess)

  • Amberlyst-15 resin (10-15% by weight of glutaric acid)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine glutaric acid, anhydrous ethanol, and Amberlyst-15 resin.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The recovered catalyst can be washed with ethanol and dried for reuse.[5]

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess ethanol and extraction solvent using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Reaction equilibrium not sufficiently shifted towards products. 3. Loss of product during workup.1. Increase reaction time or temperature. 2. Use a larger excess of ethanol or remove water using a Dean-Stark trap.[9] 3. Ensure careful separation of layers during extraction and minimize transfers.
Reaction Not Proceeding 1. Inactive catalyst. 2. Presence of significant amount of water in reactants.1. Use fresh or properly stored catalyst. If using a recycled heterogeneous catalyst, ensure it has been properly regenerated. 2. Use anhydrous ethanol and ensure glutaric acid is dry.
Product is Contaminated with Starting Material Incomplete reaction or insufficient purification.1. Extend the reaction time or increase the amount of catalyst. 2. Ensure thorough washing during the workup to remove unreacted glutaric acid. 3. Perform a careful fractional distillation to separate the product from the starting materials.
Formation of an Emulsion During Workup Insufficient mixing or presence of impurities.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period.
Solid Catalyst (e.g., Amberlyst-15) Breakage Vigorous mechanical stirring.Use a magnetic stirrer with a stir bar that does not physically damage the resin beads.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Glutaric Acid + Excess Ethanol Catalyst Acid Catalyst (H₂SO₄ or Amberlyst-15) Reflux Reflux (4-12h) Catalyst->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for this compound synthesis.

catalyst_selection Start Catalyst Selection Homogeneous Homogeneous Catalyst (e.g., H₂SO₄) Start->Homogeneous Heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-15) Start->Heterogeneous HighYield High Yield & Fast Reaction Homogeneous->HighYield Pro ComplexWorkup Complex Workup (Neutralization) Homogeneous->ComplexWorkup Con EasySeparation Easy Separation & Recyclable Heterogeneous->EasySeparation Pro SimpleWorkup Simple Workup (Filtration) Heterogeneous->SimpleWorkup Pro FinalChoiceH Choose for Lab-Scale/ High Throughput HighYield->FinalChoiceH FinalChoiceHe Choose for Greener Process/ Industrial Application EasySeparation->FinalChoiceHe ComplexWorkup->FinalChoiceH SimpleWorkup->FinalChoiceHe

Caption: Decision pathway for catalyst selection in this compound synthesis.

References

Technical Support Center: Purification of Crude Diethyl Glutarate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude diethyl glutarate via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Crude this compound, often synthesized through Fischer esterification of glutaric acid and ethanol, may contain several impurities. These include:

  • Unreacted Starting Materials: Glutaric acid and ethanol.

  • Catalyst: Typically an acid catalyst such as sulfuric acid.

  • Byproducts: Water is a primary byproduct of the esterification reaction. Tarry polymerization products can also form, especially at elevated temperatures.

Q2: At what temperature should I expect this compound to distill under vacuum?

The boiling point of this compound is significantly reduced under vacuum. Its atmospheric boiling point is approximately 237 °C.[1][2][3][4] Below is a table summarizing approximate boiling points at various reduced pressures.

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
760101.3237
172.27115-118
152.0~112-115
101.33~105-108
50.67~90-95
10.13~65-70

Note: Values at pressures other than 17 mmHg and 760 mmHg are estimated and should be used as a guideline. Actual boiling points may vary based on the accuracy of the vacuum gauge and the purity of the compound.

Q3: What is the recommended method for preventing bumping during the vacuum distillation of this compound?

Bumping, or sudden, violent boiling, is a common issue in vacuum distillation due to the potential for superheating liquids in smooth glassware.[5][6][7] For high-boiling point liquids like this compound, the most effective methods to prevent bumping are:

  • Magnetic Stirring: Continuous and vigorous stirring with a magnetic stir bar provides nucleation sites for smooth boiling.[8]

  • Nitrogen/Air Bleed: Introducing a fine stream of an inert gas like nitrogen or dry air through a capillary tube extending below the liquid surface creates a steady stream of bubbles that promotes even boiling.[6]

Boiling chips are generally not effective under vacuum as the trapped air in their pores is rapidly removed, rendering them inactive.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Distillate at Expected Temperature - Vacuum leak in the system.- Inaccurate temperature or pressure reading.- Insufficient heating.- Check all joints, seals, and tubing for leaks. Re-grease joints if necessary.- Calibrate thermometer and vacuum gauge.- Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the flask.
Bumping or Violent Boiling - Superheating of the liquid.- Lack of nucleation sites.- Ensure vigorous magnetic stirring.- Introduce a fine stream of nitrogen or air via a capillary tube.- Heat the distillation flask slowly and evenly.
Foaming - Presence of high-volatility impurities.- Contamination from vacuum grease.- Remove volatile impurities with a preliminary distillation at a lower temperature and higher pressure if possible.- Use a high-quality, low-volatility vacuum grease sparingly and apply it to the upper part of the joints to prevent it from contacting the product.
Product is Dark or Discolored - Thermal decomposition of the ester.- Presence of tarry impurities from the synthesis.- Reduce the distillation temperature by improving the vacuum.- Ensure the heating mantle temperature is not excessively high.- Consider a pre-purification step, such as washing with a sodium bicarbonate solution to remove acidic impurities that can catalyze decomposition.
Distillation Rate is Too Slow - Insufficient heating.- Poor insulation of the distillation column.- Gradually increase the heating mantle temperature.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Difficulty Maintaining a Stable Vacuum - Leaks in the apparatus.- Outgassing of components in the system.- Inefficient vacuum pump.- Systematically check all connections for leaks.- Ensure all glassware is thoroughly dry.- Check the vacuum pump oil and change if necessary. Ensure the pump is adequately sized for the system volume.

Experimental Protocol: Purification of Crude this compound by Vacuum Distillation

This protocol outlines a general procedure for the purification of crude this compound.

1. Pre-Distillation Workup:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude ester with a saturated solution of sodium bicarbonate to neutralize any residual acid catalyst and unreacted glutaric acid. Repeat until CO₂ evolution ceases.

  • Wash with deionized water to remove any remaining salts and water-soluble impurities.

  • Wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent.

2. Vacuum Distillation Setup:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A short-path distillation apparatus is recommended to minimize product loss.

  • Add a magnetic stir bar to the distillation flask.

  • Lightly grease all ground glass joints with a suitable high-vacuum grease.

  • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

  • Place a heating mantle under the distillation flask and a stir plate beneath the mantle.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Slowly evacuate the system to the desired pressure.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect any low-boiling fractions that distill over at a lower temperature.

  • Gradually increase the temperature until the this compound begins to distill. Collect the fraction that distills at a constant temperature corresponding to the pressure of the system.

  • Do not distill to dryness to avoid the formation of potentially explosive peroxides and tarry residues.[6]

  • Once the main fraction is collected, remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and characterize the purified product.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation cluster_analysis Analysis crude_product Crude this compound wash_bicarb Wash with NaHCO₃ Solution crude_product->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Agent wash_brine->dry filter Filter dry->filter setup Assemble Vacuum Distillation Apparatus filter->setup Transfer to Distillation Flask evacuate Evacuate System setup->evacuate heat Heat and Collect Fractions evacuate->heat cool Cool and Vent System heat->cool characterize Characterize Purified Product (e.g., GC, NMR) cool->characterize

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Logic for Vacuum Distillation cluster_no_distillate No Distillate cluster_bumping Bumping/Foaming cluster_purity Poor Purity/Discoloration start Distillation Problem Observed check_vacuum Check for Vacuum Leaks start->check_vacuum check_stirring Ensure Adequate Stirring start->check_stirring check_decomp Suspect Thermal Decomposition? start->check_decomp check_temp Verify Temperature & Pressure check_vacuum->check_temp check_heat Check Heating check_temp->check_heat add_bleed Introduce N₂/Air Bleed check_stirring->add_bleed check_grease Inspect for Grease Contamination add_bleed->check_grease improve_vacuum Improve Vacuum check_decomp->improve_vacuum Yes reduce_temp Reduce Heating Temperature improve_vacuum->reduce_temp

References

Minimizing transesterification side reactions with diethyl glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on transesterification reactions involving diethyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the transesterification of this compound?

A1: The primary side reactions in the transesterification of this compound include hydrolysis, saponification (if using a base catalyst), and incomplete or excessive reaction.[1][2] Specifically, when aiming for a mono-substituted product, a common issue is the formation of the di-substituted product.[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester back to glutaric acid and ethanol (B145695), especially under acidic or basic conditions.[4][5] This reduces the overall yield of the desired transesterified product.

  • Saponification: If a basic catalyst (like NaOH or KOH) is used and there are free fatty acids or water present in the reactants, soap can form.[1][4] This not only consumes the catalyst but also complicates the purification process.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to a low conversion of this compound.[6]

  • Formation of Di-substituted Product: When the desired product is a mono-ester, the reaction can proceed to substitute both ethyl groups, resulting in a di-substituted glutarate, which lowers the yield of the target molecule.[3][7]

Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I fix them?

A2: Low yield is a common issue that can stem from several factors related to reaction conditions and reactant quality.

  • Presence of Water: Water in the reactants (alcohol or this compound) or the reaction vessel can cause hydrolysis of the ester.[4][5] Ensure all reactants and glassware are thoroughly dried before use. Using anhydrous alcohol is critical.[4]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate.[8] For many transesterification reactions, a temperature range of 55-65°C is optimal.[6] Temperatures that are too low will slow the reaction down, while excessively high temperatures can lead to the evaporation of low-boiling point alcohols like methanol (B129727) or ethanol if not in a sealed/reflux system.[4]

  • Catalyst Issues: The type and concentration of the catalyst are crucial. If the catalyst is poisoned by impurities or used in an insufficient amount, the reaction will be slow and incomplete.[1][6] For base-catalyzed reactions, ensure the feedstock has a low free fatty acid (FFA) content to prevent catalyst consumption via saponification.[1]

  • Reversible Reaction: Transesterification is a reversible reaction.[5][8] To drive the equilibrium towards the product side, it is common practice to use an excess of the reactant alcohol.[4][8] Removing the ethanol by-product via distillation can also shift the equilibrium.[2]

Q3: I am trying to synthesize a mono-substituted glutarate, but I am getting a significant amount of the di-substituted product. How can I improve selectivity?

A3: Achieving high selectivity for mono-substitution of a symmetric diester like this compound is a significant challenge. The strategy revolves around controlling the reaction to favor the first substitution without allowing the second to proceed.

  • Control Reactant Stoichiometry: Use a controlled molar ratio of the incoming alcohol to this compound. While an excess of alcohol is typically used to drive transesterification, for mono-substitution, a ratio closer to 1:1 or a slight excess of the diester might be necessary.

  • Enzymatic Catalysis: Lipases and esterases can offer high selectivity due to the specific nature of their active sites.[2][3][7] For instance, an esterase from Mycobacterium smegmatis (MsAcT) has been shown to be selective for the mono-transesterification of symmetric diesters.[3][7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first substitution has occurred, minimizing the formation of the di-substituted product. Continuous monitoring of the reaction progress using techniques like GC or TLC is recommended.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the transesterification of this compound.

Problem 1: High Levels of Soap Formation
Potential Cause Verification Recommended Solution
High Free Fatty Acid (FFA) Content in this compound Titrate the this compound starting material to determine its acid value.If FFA content is high (>0.5 wt%), perform an acid-catalyzed esterification pre-treatment step to convert FFAs into esters before proceeding with base-catalyzed transesterification.[1]
Water Contamination in Reactants or Glassware Use Karl Fischer titration to check the water content of the alcohol and this compound.Ensure all reactants are anhydrous.[4] Dry all glassware in an oven before use. Store reactants under inert gas (e.g., nitrogen or argon) to prevent moisture absorption.
Problem 2: Low Conversion/Yield
Potential Cause Verification Recommended Solution
Inadequate Reaction Temperature Monitor the internal reaction temperature with a calibrated thermometer.Maintain the optimal temperature range for the specific catalyst and alcohol being used (e.g., 55-65°C for base-catalyzed methanolysis).[4][6] Use a temperature-controlled reaction setup.
Poor Mixing/Agitation Observe the reaction mixture. If two distinct layers are visible with minimal interaction, mixing is insufficient.Use a magnetic stirrer or overhead mechanical stirrer at a speed sufficient to create a vortex and ensure a homogenous mixture or a fine emulsion.[6][9]
Insufficient Reaction Time Take aliquots from the reaction at different time points and analyze them (e.g., by GC, HPLC, or TLC) to monitor the conversion of the starting material.Allow the reaction to proceed for a longer duration. Determine the optimal reaction time through time-course experiments.[6] Note that excessive time can sometimes lead to backward reactions.[1]
Incorrect Alcohol to Ester Molar Ratio Review the experimental plan and calculations for the amounts of reactants used.Use a molar excess of the alcohol (e.g., a 6:1 or higher alcohol-to-diethyl glutarate ratio) to shift the reaction equilibrium toward the products.[4][8]

Experimental Protocols

Protocol 1: General Base-Catalyzed Transesterification of this compound

This protocol is a general guideline for a lab-scale batch reaction aimed at high conversion to a di-substituted product.

Materials:

  • This compound (≥99%)

  • Anhydrous methanol or other alcohol (reactant)

  • Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (catalyst)

  • Reaction flask with reflux condenser[9]

  • Magnetic stirrer and hot plate[9]

  • Separatory funnel

  • Washing solution (e.g., dilute acid, followed by distilled water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a clean, dry reaction flask with a reflux condenser and a magnetic stir bar. Place the setup on a stirring hot plate.[9]

  • Reactant Preparation: Add a measured amount of this compound to the reaction flask.

  • Catalyst Preparation: In a separate, dry flask, dissolve the catalyst (e.g., 1 wt% of the oil, KOH) in the desired amount of anhydrous alcohol (e.g., 6:1 molar ratio to this compound).[4][8] Ensure the catalyst is fully dissolved.

  • Reaction: Heat the this compound to the desired reaction temperature (e.g., 60°C) with stirring.[10]

  • Once the temperature is stable, add the alcohol/catalyst mixture to the reaction flask.[10]

  • Maintain the temperature and stirring for the desired reaction time (e.g., 1-2 hours).[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate. The lower layer will typically be glycerol (B35011) and impurities.[10]

  • Drain the lower layer.

  • Purification: Wash the upper ester layer with a dilute acid to neutralize any remaining catalyst, followed by several washes with distilled water to remove soaps and other impurities.[1]

  • Dry the washed ester layer over an anhydrous drying agent like sodium sulfate, then filter to remove the drying agent.

  • The product can be further purified by vacuum distillation if required.

Visualizations

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues leading to low yield in a transesterification reaction.

Low_Yield_Troubleshooting Start Start: Low Product Yield Observed Check_Purity Step 1: Verify Reactant Purity (Anhydrous Alcohol, Low FFA Ester) Start->Check_Purity Purify_Reactants Action: Dry Alcohol & Pre-treat Ester (if needed) Check_Purity->Purify_Reactants No Check_Conditions Step 2: Review Reaction Conditions Check_Purity->Check_Conditions Yes Purify_Reactants->Check_Conditions Temp_Check Is Temperature Optimal? (e.g., 55-65°C) Check_Conditions->Temp_Check Adjust_Temp Action: Adjust & Monitor Temperature Temp_Check->Adjust_Temp No Ratio_Check Is Alcohol Ratio Sufficiently High? (e.g., >6:1) Temp_Check->Ratio_Check Yes Adjust_Temp->Ratio_Check Adjust_Ratio Action: Increase Alcohol Excess Ratio_Check->Adjust_Ratio No Catalyst_Check Is Catalyst Concentration Correct? Ratio_Check->Catalyst_Check Yes Adjust_Ratio->Catalyst_Check Adjust_Catalyst Action: Optimize Catalyst Loading Catalyst_Check->Adjust_Catalyst No Check_Time Step 3: Evaluate Reaction Time & Mixing Catalyst_Check->Check_Time Yes Adjust_Catalyst->Check_Time Increase_Time Action: Increase Reaction Time & Ensure Vigorous Stirring Check_Time->Increase_Time No End End: Yield Improved Check_Time->End Yes Increase_Time->End

Caption: Troubleshooting workflow for low transesterification yield.

Relationship Between Reaction Parameters and Side Reactions

This diagram illustrates how key reaction parameters can influence the formation of undesirable side products.

Side_Reaction_Parameters cluster_params Reaction Parameters cluster_reactions Side Reactions / Issues Water Excess Water Content Hydrolysis Ester Hydrolysis Water->Hydrolysis Saponification Saponification (with Base Catalyst) Water->Saponification FFA High Free Fatty Acids (FFA) FFA->Saponification Temp Suboptimal Temperature Incomplete Incomplete Reaction Temp->Incomplete Ratio Uncontrolled Stoichiometry DiSub Di-substitution (when mono-ester is desired) Ratio->DiSub Time Excessive Reaction Time Time->DiSub

Caption: Influence of parameters on transesterification side reactions.

References

Technical Support Center: Diethyl Glutarate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scaling up of diethyl glutarate production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and common issues encountered during the synthesis and purification of this compound at a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield upon scale-up is a common challenge in chemical synthesis. Several factors that might have a negligible effect at the lab scale can become significant at a larger scale. Here are the primary areas to investigate:

  • Inefficient Water Removal: The Fischer esterification of glutaric acid with ethanol (B145695) is an equilibrium reaction.[1][2][3] Water is a byproduct, and its presence will shift the equilibrium back towards the reactants, thus lowering the yield.[2][3][4]

    • Troubleshooting:

      • Azeotropic Reflux: At a larger scale, ensure your distillation setup is efficient for removing the water-ethanol azeotrope. Check the condenser efficiency and reflux ratio.

      • Drying Agents: While common in labs, using drying agents like molecular sieves might be less practical or economical at scale. If used, ensure the amount is appropriately scaled and that they are not saturated.

      • Vacuum: Applying a vacuum can help in removing water, especially at lower temperatures.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can affect reaction rates and potentially lead to side reactions.[5][6][7] Heat removal is also more challenging in large vessels due to a lower surface-area-to-volume ratio.[6][8]

    • Troubleshooting:

      • Agitation: Evaluate the stirrer design and speed. Ensure it is adequate to maintain a homogenous reaction mixture. Baffles in the reactor can also improve mixing.

      • Heating/Cooling: Monitor the internal temperature at multiple points. The heating/cooling jacket of the reactor must be able to handle the thermal load of the reaction.

  • Catalyst Deactivation or Insufficient Concentration: The catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction rate.[1][9] At a larger scale, improper mixing can lead to localized dilution of the catalyst. Some catalysts can also be deactivated by impurities in the reactants.[10]

    • Troubleshooting:

      • Catalyst Loading: Re-evaluate the catalyst loading based on the total reaction volume.

      • Reactant Purity: Ensure the quality of glutaric acid and ethanol is consistent and free of impurities that could poison the catalyst.

Question: I am observing a higher level of impurities in my scaled-up batch of this compound compared to the lab-scale synthesis. What are the likely impurities and how can I minimize them?

Answer:

Increased impurity profiles at scale often point to side reactions that are more pronounced under the conditions of a larger batch.

  • Common Impurities and Their Causes:

    • Monoethyl Glutarate: Incomplete esterification is a common cause. This can be due to insufficient reaction time, low temperature, or inadequate water removal.

    • Unreacted Glutaric Acid: Similar to the formation of monoethyl glutarate, this is a sign of an incomplete reaction.

    • By-products from Ethanol: At higher temperatures, ethanol can dehydrate to form diethyl ether or ethylene, especially in the presence of a strong acid catalyst.

    • Degradation Products: Prolonged exposure to high temperatures can lead to the degradation of both reactants and products.

  • Minimization Strategies:

    • Reaction Conditions: Optimize the reaction temperature and time for the larger scale. It might be necessary to run the reaction for a longer period at a slightly lower temperature to minimize side reactions.

    • Stoichiometry: Using a larger excess of ethanol can help drive the reaction to completion and minimize the presence of monoethyl glutarate and unreacted glutaric acid.[2]

    • Catalyst Choice: Consider using a milder or heterogeneous catalyst that may reduce the formation of by-products from ethanol.

    • Post-Reaction Neutralization: After the reaction is complete, neutralize the acid catalyst to prevent further reactions during workup and purification.

Question: The purification of my large batch of this compound by distillation is proving to be difficult and energy-intensive. Are there alternative or optimized purification strategies?

Answer:

Purification is a critical step that can be challenging to scale.

  • Challenges with Distillation at Scale:

    • High Boiling Point: this compound has a relatively high boiling point (237 °C), which requires high temperatures or a good vacuum for distillation.[11][12]

    • Thermal Decomposition: Prolonged heating during distillation can cause decomposition of the product.

    • Azeotropes: The presence of ethanol and water can lead to the formation of azeotropes, complicating the separation.

  • Optimized and Alternative Purification Methods:

    • Vacuum Distillation: This is the most common method for purifying high-boiling esters. Ensure your vacuum system is robust and can maintain a stable, low pressure.

    • Washing/Extraction: Before distillation, wash the crude product with a basic solution (e.g., sodium bicarbonate) to remove unreacted glutaric acid and the acid catalyst.[13] Subsequent water washes will remove excess ethanol.

    • Fractional Distillation: Use a fractionating column with appropriate packing to achieve a better separation of this compound from closely boiling impurities.

    • Crystallization: If the impurities have significantly different freezing points, fractional crystallization could be an option, although it is less common for this type of product.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: this compound is typically synthesized via Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction.[1][3] The mechanism involves the protonation of the carbonyl group of glutaric acid by the acid catalyst, which increases its electrophilicity. The ethanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][14]

Q2: How does the scale of the reaction affect the choice of catalyst?

A2: While homogeneous catalysts like sulfuric acid are effective in the lab, they can present challenges at an industrial scale due to corrosion and difficulties in separation. For larger-scale production, heterogeneous catalysts such as acidic ion-exchange resins are often preferred. These can be easily filtered off after the reaction, simplifying the workup process and allowing for catalyst recycling.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: For monitoring the reaction and assessing purity, the following techniques are commonly used:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for quantifying the amounts of this compound, monoethyl glutarate, ethanol, and other volatile impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile components like glutaric acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can be used for quantitative analysis.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it is invaluable for identifying unknown impurities.[15]

Q4: Are there any specific safety considerations when scaling up this compound production?

A4: Yes, scaling up introduces new safety challenges.[8]

  • Thermal Hazards: The esterification reaction is exothermic. At a larger scale, the heat generated can be significant and must be managed effectively to prevent a runaway reaction.[6]

  • Flammability: Ethanol is highly flammable, and its vapors can form explosive mixtures with air. The use of large quantities requires appropriate ventilation, grounding of equipment to prevent static discharge, and the absence of ignition sources.

  • Corrosivity: Strong acid catalysts like sulfuric acid are corrosive. The reactor and associated equipment must be constructed from materials that are resistant to acid corrosion.

  • Pressure Build-up: If the reaction is carried out in a closed system, the formation of by-products or an uncontrolled temperature increase can lead to a dangerous build-up of pressure.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis at Different Scales

ParameterLab Scale (100 mL)Pilot Scale (100 L)
Reactants
Glutaric Acid0.5 mol50 mol
Ethanol2.5 mol (5-fold excess)250 mol (5-fold excess)
Catalyst
Sulfuric Acid0.025 mol (5 mol%)2.5 mol (5 mol%)
Reaction Conditions
Temperature80-90 °C90-100 °C
Reaction Time4-6 hours8-12 hours
AgitationMagnetic stirrerMechanical overhead stirrer with baffles
Work-up
Neutralization1 M Sodium Bicarbonate10% Sodium Carbonate solution
Purification
MethodSimple distillationFractional vacuum distillation
Expected Yield 85-95%80-90%

Note: The values in this table are representative and may need to be optimized for a specific process.

Experimental Protocols

Lab-Scale Synthesis of this compound (Representative Protocol)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add glutaric acid (0.5 mol, 66.05 g) and ethanol (2.5 mol, 146 mL).

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (0.025 mol, 1.36 mL).

  • Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with 100 mL of water, followed by 100 mL of 1 M sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

  • Purification: Purify the crude this compound by simple distillation under reduced pressure.

Pilot-Scale Production of this compound (Conceptual Protocol)

  • Reactor Preparation: Ensure the 150 L glass-lined reactor is clean and dry.

  • Charging Reactants: Charge the reactor with ethanol (250 mol, 146 L). Begin agitation.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.5 mol, 1.36 L) to the ethanol. An exotherm will be observed; ensure the temperature is controlled.

  • Glutaric Acid Addition: Slowly add glutaric acid (50 mol, 6.6 kg) to the ethanol/acid mixture.

  • Reaction: Heat the reactor contents to reflux (approximately 95 °C) using the reactor jacket. Monitor the reaction progress by taking samples for GC analysis. The reaction is expected to take 8-12 hours.

  • Work-up: Once the reaction is complete, cool the reactor contents. Neutralize the catalyst by the slow addition of a 10% sodium carbonate solution until the pH is neutral.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Solvent Stripping: Remove the excess ethanol by distillation.

  • Purification: Transfer the crude this compound to a distillation unit and perform fractional vacuum distillation to obtain the pure product.

Visualizations

Diethyl_Glutarate_Production_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Glutaric Acid Glutaric Acid Reactor Reactor Glutaric Acid->Reactor Ethanol Ethanol Ethanol->Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Reactor Neutralization Neutralization Reactor->Neutralization Crude Product Washing/Extraction Washing/Extraction Neutralization->Washing/Extraction Distillation Distillation Washing/Extraction->Distillation This compound This compound Distillation->this compound

Caption: A simplified workflow for the production of this compound.

Troubleshooting_Decision_Tree Low Yield Low Yield Check Water Removal Check Water Removal Low Yield->Check Water Removal Check Mixing/Heating Check Mixing/Heating Low Yield->Check Mixing/Heating Check Catalyst Check Catalyst Low Yield->Check Catalyst Efficient? Efficient? Check Water Removal->Efficient? Homogeneous? Homogeneous? Check Mixing/Heating->Homogeneous? Sufficient Loading? Sufficient Loading? Check Catalyst->Sufficient Loading? Efficient?->Check Mixing/Heating Yes Optimize Distillation Optimize Distillation Efficient?->Optimize Distillation No Homogeneous?->Check Catalyst Yes Improve Agitation Improve Agitation Homogeneous?->Improve Agitation No Increase Catalyst Increase Catalyst Sufficient Loading?->Increase Catalyst No Consider Heterogeneous Catalyst Consider Heterogeneous Catalyst Sufficient Loading?->Consider Heterogeneous Catalyst Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

How to increase the solvency power of diethyl glutarate blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl glutarate and its solvent blends.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and use of this compound blends.

Issue 1: Precipitation of Solute Upon Addition of Co-solvent

Question: I am trying to dissolve a polymer in a this compound blend, but the polymer precipitates when I add my co-solvent. What is happening and how can I fix it?

Answer:

Precipitation upon the addition of a co-solvent typically occurs when the resulting solvent blend has a lower solvency power for your specific solute than the initial solvent. This can happen even if both individual solvents are good solvents for the solute. The solvency of a blend is not always a simple average of the individual solvent properties.

Troubleshooting Steps:

  • Understand the Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which are based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). For a solute to dissolve in a solvent, their HSP values should be similar. The distance (Ra) between the HSP of the solute and the solvent in "Hansen space" can be calculated using the following formula:

    Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

    A smaller Ra value indicates a higher likelihood of dissolution.

  • Calculate the HSP of Your Blend: The HSP of a solvent blend can be estimated as the volume-weighted average of the individual solvent HSPs.

  • Systematic Solvent Screening: Perform a systematic screening of co-solvents and their ratios. Start with small, incremental additions of the co-solvent to the this compound and observe the solubility of your solute.

  • Temperature Adjustment: Gently heating the mixture can sometimes increase solubility. However, be cautious of potential solute degradation at elevated temperatures.

  • Use a Co-solvent with Closer HSP: Select a co-solvent with HSP values that, when blended with this compound, result in a final blend HSP closer to that of your solute.

Issue 2: Phase Separation of the Solvent Blend

Question: My this compound and co-solvent mixture is separating into two phases. Why is this happening and what can I do?

Answer:

Phase separation in a solvent blend indicates immiscibility. This can be influenced by the chemical nature of the solvents, temperature, and the presence of solutes.

Troubleshooting Steps:

  • Consult a Miscibility Chart: Refer to solvent miscibility charts to ensure the chosen co-solvent is miscible with this compound.

  • Adjust Solvent Ratios: The miscibility of two solvents can be dependent on their ratio. Experiment with different ratios to find a miscible range.

  • Temperature Control: Some solvent pairs exhibit a temperature-dependent miscibility. Try adjusting the temperature to see if a single phase can be achieved.

  • Consider a "Bridging" Solvent: In some cases, adding a third solvent that is miscible with both this compound and the co-solvent can create a stable, single-phase blend.

  • Evaluate Solute Effects: The addition of a solute can sometimes induce phase separation in a previously stable solvent blend. If this occurs, you may need to adjust the solvent system or reduce the solute concentration.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the solvency power of my this compound blend?

A1: The most common method is to determine the Hansen Solubility Parameters (HSP) of your solute and solvent blend. A detailed experimental protocol is provided below. Another method is to determine the cloud point of a polymer solution.

Q2: What are some common co-solvents that can be used to increase the solvency power of this compound?

A2: Dibasic esters like this compound are compatible with a range of common solvents. To increase polarity and hydrogen bonding capabilities, you can blend it with:

  • Alcohols: Ethanol, isopropanol

  • Ketones: Acetone, methyl ethyl ketone (MEK)

  • Other Esters: Ethyl acetate, butyl acetate[1]

For dissolving specific polymers, co-solvents are chosen to match the polymer's HSP. For example, to dissolve more polar polymers, blending with a more polar co-solvent is recommended.

Q3: I am working with an active pharmaceutical ingredient (API). How can this compound blends help with solubility enhancement?

A3: this compound can be a useful component in co-solvent systems for dissolving poorly water-soluble APIs, particularly for the development of oral solid dosage forms through techniques like amorphous solid dispersions.[2][3][4] By blending this compound with other pharmaceutically acceptable solvents, you can create a solvent system with an HSP that closely matches that of your API, thereby increasing its solubility.[1][5][6]

Q4: My this compound blend appears cloudy. What does this indicate?

A4: Cloudiness, or turbidity, in a solvent blend can indicate several issues:

  • Immiscibility: The solvents may not be fully miscible at the given ratio and temperature, leading to the formation of a fine emulsion.

  • Precipitation: A small amount of solute may be precipitating out of the solution.

  • Contamination: The presence of water or other impurities can cause cloudiness.

Refer to the troubleshooting guide on phase separation and consider filtering the blend through a fine filter to remove any particulate matter.

Data Presentation

Table 1: Hansen Solubility Parameters of this compound and Common Co-solvents
SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound16.37.07.8
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Methyl Ethyl Ketone (MEK)16.09.05.1
Ethyl Acetate15.85.37.2

Note: HSP values can vary slightly depending on the source.

Table 2: Hansen Solubility Parameters of Common Pharmaceutical Polymers
PolymerδD (MPa½)δP (MPa½)δH (MPa½)
Polyvinylpyrrolidone (PVP)18.09.511.0
Hydroxypropyl Methylcellulose (HPMC)18.612.611.2
Eudragit® E18.38.19.2
Eudragit® L100-5518.712.09.8
Cellulose Acetate18.612.711.0

Note: These are representative values. The exact HSP of a polymer can vary with its molecular weight and specific grade.

Experimental Protocols

Protocol 1: Experimental Determination of Hansen Solubility Parameters (HSP) for a Solute

Objective: To determine the HSP (δD, δP, δH) of a solid solute (e.g., an API or polymer).

Materials:

  • The solute of interest

  • A set of 20-30 solvents with known HSPs spanning a wide range of δD, δP, and δH values.

  • Small, sealable glass vials

  • Vortex mixer or shaker

  • Temperature-controlled environment (e.g., lab bench at a constant temperature)

Methodology:

  • Solvent Selection: Choose a diverse set of solvents with known HSPs.

  • Solubility Testing: a. For each solvent, add a small, known amount of the solute to a vial (e.g., 10 mg of solute to 1 mL of solvent). b. Vigorously mix the vials for a set period (e.g., 24 hours) to reach equilibrium. c. Visually assess the solubility of the solute in each solvent. Classify each solvent as a "good" solvent (solute completely dissolves) or a "poor" solvent (solute does not dissolve or only partially dissolves).

  • HSP Determination: a. Input the list of "good" and "poor" solvents and their known HSPs into a software program designed for HSP analysis (e.g., HSPiP). b. The software will calculate the HSP sphere of the solute. The center of the sphere represents the HSP (δD, δP, δH) of the solute, and the radius (Ro) represents the interaction radius. "Good" solvents will fall inside this sphere, while "poor" solvents will fall outside.

Protocol 2: Cloud Point Titration for Determining Solvent Power

Objective: To determine the cloud point of a polymer solution, which is an indicator of solvent power. A lower cloud point temperature for a given polymer concentration generally indicates a better solvent.

Materials:

  • Polymer of interest

  • This compound and co-solvent blend

  • Jacketed glass vessel with a stirrer

  • Temperature-controlled circulating bath

  • Light source and a photodetector (or visual observation)

  • Thermometer or thermocouple

Methodology:

  • Prepare the Polymer Solution: Prepare a solution of a known concentration of the polymer in the this compound blend.

  • Heating: Heat the solution in the jacketed vessel while stirring until it becomes clear.

  • Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 1 °C/min).

  • Cloud Point Determination: The cloud point is the temperature at which the solution becomes turbid or cloudy. This can be detected visually or by a sudden decrease in the light transmission measured by the photodetector.[5][6][7][8]

  • Repeat: Repeat the measurement for different solvent blend ratios or polymer concentrations to build a phase diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Select Solute and Solvents B Prepare Solute-Solvent Mixtures A->B C Equilibrate and Observe Solubility B->C D Classify Solvents ('Good'/'Poor') C->D E Calculate HSP using Software D->E

Figure 1: Experimental workflow for determining Hansen Solubility Parameters.

troubleshooting_precipitation Start Issue: Solute Precipitation in this compound Blend Check_HSP Are the HSPs of the solute and blend similar? Start->Check_HSP Adjust_Ratio Adjust Co-solvent Ratio Check_HSP->Adjust_Ratio No Solution Problem Solved Check_HSP->Solution Yes Adjust_Ratio->Check_HSP Change_Cosolvent Select a Co-solvent with more suitable HSP Adjust_Ratio->Change_Cosolvent Increase_Temp Gently Increase Temperature Adjust_Ratio->Increase_Temp Change_Cosolvent->Check_HSP Increase_Temp->Check_HSP

Figure 2: Logical troubleshooting flow for solute precipitation.

References

Avoiding color formation in diethyl glutarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding color formation during the synthesis of diethyl glutarate.

Troubleshooting Guide: Color Formation

Discoloration in this compound is a common issue that can often be traced back to specific steps in the synthesis and purification process. This guide provides a systematic approach to identifying and resolving these issues.

Problem: The final this compound product is yellow or brown.

Initial Assessment:

  • Quantify the Color: Determine the APHA (American Public Health Association) color value of your product. This will provide a quantitative measure of the discoloration and help track the effectiveness of troubleshooting steps.

  • Review Synthesis Protocol: Carefully examine your reaction and purification conditions. Pay close attention to the parameters outlined below.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Color Formation in this compound Synthesis start Yellow or Brown this compound quantify_color Quantify Color (APHA) start->quantify_color review_protocol Review Synthesis Protocol quantify_color->review_protocol check_reactants Check Reactant Purity review_protocol->check_reactants check_catalyst Evaluate Catalyst Choice & Amount check_reactants->check_catalyst No impure_reactants Source of Impurities Identified check_reactants->impure_reactants Yes check_temp_time Assess Reaction Temperature & Time check_catalyst->check_temp_time No catalyst_issue Catalyst-Induced Degradation check_catalyst->catalyst_issue Yes check_purification Review Purification Method check_temp_time->check_purification No thermal_degradation Thermal Degradation Likely check_temp_time->thermal_degradation Yes ineffective_purification Ineffective Purification check_purification->ineffective_purification Yes solution_reactants Purify or Replace Reactants impure_reactants->solution_reactants solution_catalyst Use Milder Catalyst (e.g., p-TSA, Resin) Optimize Catalyst Concentration catalyst_issue->solution_catalyst solution_temp_time Lower Reaction Temperature Reduce Reaction Time thermal_degradation->solution_temp_time solution_purification Implement Activated Carbon Treatment Optimize Distillation Parameters ineffective_purification->solution_purification end_product Colorless this compound (APHA < 10) solution_reactants->end_product solution_catalyst->end_product solution_temp_time->end_product solution_purification->end_product

Caption: A logical workflow for troubleshooting color issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the primary causes of color formation during the Fischer esterification of glutaric acid with ethanol?

A1: Color formation in this compound synthesis is often due to impurities in the starting materials or side reactions occurring at elevated temperatures. Strong acid catalysts, such as sulfuric acid, can promote dehydration and oxidation side reactions, leading to the formation of colored byproducts. Thermal degradation of the reactants or the ester product can also contribute to discoloration.[1]

Q2: How does the choice of acid catalyst affect color formation?

A2: The strength and type of acid catalyst can significantly impact the color of the final product.

  • Sulfuric Acid (H₂SO₄): While a common and effective catalyst, its strong dehydrating and oxidizing properties can lead to charring and the formation of colored impurities, especially at higher temperatures.[2]

  • p-Toluenesulfonic Acid (p-TSA): This is often a preferred alternative as it is a solid, easier to handle, and generally less oxidizing than sulfuric acid, resulting in a cleaner reaction with less color formation.[2]

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid-supported catalysts are easily removed from the reaction mixture by filtration, minimizing acidic residues in the final product that could cause degradation during distillation. They are known to produce high-purity esters with low color.

Q3: What is the optimal temperature and reaction time to minimize color formation?

A3: While specific optimal conditions can vary, a general guideline is to use the lowest effective temperature and the shortest possible reaction time to achieve a high conversion rate. For the synthesis of a related compound, dimethyl glutarate, the reaction was carried out at room temperature (20°C) for 18 hours to yield a colorless product.[3] For this compound, heating is typically required, but exceeding temperatures of 150°C for prolonged periods can increase the likelihood of side reactions and color formation. Monitoring the reaction progress by techniques like GC or TLC can help determine the optimal reaction time.

Purification

Q4: My crude this compound is colored. How can I remove the color?

A4: Several purification techniques can be employed to remove colored impurities:

  • Washing: Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by washing with brine to remove residual salts and water-soluble impurities.

  • Activated Carbon Treatment: This is a highly effective method for removing colored organic impurities.[4][5]

  • Vacuum Distillation: Distillation under reduced pressure allows for the purification of high-boiling point esters at lower temperatures, minimizing thermal degradation and color formation.[6]

Q5: Can you provide a protocol for activated carbon treatment?

A5: A general procedure for decolorizing esters with activated carbon is as follows:

  • After initial washing and drying of the crude ester, add 1-2% (w/w) of powdered activated carbon to the liquid.

  • Heat the mixture to a moderate temperature (e.g., 80-120°C) with gentle agitation for 1-2 hours. Do not add activated carbon to a solution near its boiling point to avoid violent foaming.[7]

  • Cool the mixture and filter through a bed of celite or a suitable filter aid to remove the activated carbon.

  • The decolorized ester can then be further purified by vacuum distillation.

Analysis

Q6: How can I quantitatively measure the color of my this compound?

A6: The APHA (American Public Health Association) color scale, also known as the Platinum-Cobalt (B8599474) (Pt-Co) or Hazen scale, is the standard method for quantifying the color of clear to yellowish liquids.[8][9] The measurement is typically performed using a spectrophotometer or colorimeter according to the ASTM D1209 standard.[10]

Q7: What is an acceptable APHA color value for high-purity this compound?

A7: For high-purity applications, a colorless to nearly colorless liquid is desired. An APHA color value of less than 10 is generally considered to be of high purity.[4]

Experimental Protocols

Synthesis of this compound (Low Color Method)

This protocol is adapted from a method for a similar ester and is designed to minimize color formation.

Materials:

  • Glutaric Acid

  • Anhydrous Ethanol (large excess)

  • p-Toluenesulfonic acid (p-TSA) or an acidic ion-exchange resin

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glutaric acid, a 5-10 fold molar excess of anhydrous ethanol, and a catalytic amount of p-TSA (e.g., 1-2 mol%).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis. Continue reflux until the theoretical amount of water is collected or the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Synthesis and Purification of Colorless this compound start Start reactants Combine Glutaric Acid, Ethanol, Catalyst, Toluene start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction Progress reflux->monitor workup Aqueous Workup (Wash with NaHCO3, Brine) monitor->workup dry Dry with MgSO4/Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product activated_carbon Activated Carbon Treatment (Optional, if colored) crude_product->activated_carbon distillation Vacuum Distillation crude_product->distillation If colorless filter_carbon Filter to Remove Carbon activated_carbon->filter_carbon filter_carbon->distillation final_product Colorless this compound distillation->final_product end End final_product->end

Caption: A typical workflow for the synthesis and purification of this compound to achieve a colorless product.

APHA Color Measurement (ASTM D1209)

Principle:

The APHA color of a sample is determined by visually comparing it to a series of platinum-cobalt standard solutions in Nessler tubes. Alternatively, a spectrophotometer can be calibrated with these standards to provide a more objective measurement.[8][10]

Procedure (Visual Comparison):

  • Prepare Standards: Prepare a series of APHA/Pt-Co standards as described in ASTM D1209. These standards are dilutions of a 500 ppm Pt-Co stock solution.

  • Sample Preparation: Ensure the this compound sample is free of turbidity. If necessary, filter the sample.

  • Comparison: Fill a 100 mL Nessler tube to the mark with the sample and another with a standard. Compare the colors by looking vertically down through the tubes against a white background.

  • Reporting: Report the APHA value of the standard that most closely matches the sample. If the color is between two standards, report the higher value.

Procedure (Instrumental):

  • Calibration: Calibrate a spectrophotometer or colorimeter using the prepared APHA/Pt-Co standards. Create a calibration curve of absorbance at a specific wavelength (e.g., 456 nm) versus the APHA value.[8]

  • Measurement: Measure the absorbance of the this compound sample at the same wavelength.

  • Calculation: Determine the APHA value of the sample from the calibration curve.

Data Presentation

Table 1: Influence of Catalyst on Product Color (Qualitative)

CatalystTypical Product ColorAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Pale Yellow to BrownInexpensive, effectiveStrong oxidant, can cause charring
p-Toluenesulfonic Acid (p-TSA) Colorless to Pale YellowSolid, less oxidizingMore expensive than H₂SO₄
Acidic Ion-Exchange Resin ColorlessEasily removed, reusableHigher initial cost, may have lower activity

Table 2: APHA Color Scale and Appearance

APHA ValueAppearance
0 - 10Colorless / Water-white
15 - 25Faintly Yellowish
30 - 70Pale Yellow
> 70Distinctly Yellow to Brown

References

Validation & Comparative

A Comparative Guide to Diethyl Glutarate and Dimethyl Glutarate as Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction yields to the bioavailability of a formulated drug. Diethyl glutarate and dimethyl glutarate, both diesters of glutaric acid, are gaining attention as effective and potentially greener solvent alternatives. This guide provides an objective comparison of their performance, supported by physicochemical data and standardized experimental protocols.

This document aims to provide a comprehensive comparison of this compound and dimethyl glutarate, focusing on their properties as solvents in research and pharmaceutical applications. While direct comparative studies on the solvent performance of these two specific diesters are not extensively available in peer-reviewed literature, this guide leverages their known physicochemical properties and solubility data of a model drug in structurally similar solvents to offer valuable insights for solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and dimethyl glutarate is presented below. These properties are crucial in determining their suitability for various laboratory and industrial applications.

PropertyThis compoundDimethyl Glutarate
Molecular Formula C9H16O4C7H12O4
Molecular Weight 188.22 g/mol [1]160.17 g/mol [2]
Boiling Point 237 °C[1]210-215 °C[2][3]
Melting Point -24 °C-37 °C[3]
Density 1.022 g/mL at 25 °C[1]1.082 g/cm3 [3]
Flash Point 95.56 °C107 °C[3]
Water Solubility Slightly solubleSoluble in alcohol and ether[3]
Appearance Colorless liquidColorless liquid[3]
Odor -Sweet odor[3]

Performance as Solvents: An Indirect Comparative Analysis

Due to the lack of direct comparative experimental data for this compound and dimethyl glutarate in dissolving active pharmaceutical ingredients (APIs), this section provides an indirect comparison by examining the solubility of a model drug, ibuprofen (B1674241), in solvents with similar ester functionalities: ethyl acetate (B1210297) and methyl acetate. Ibuprofen, a widely used non-steroidal anti-inflammatory drug, is practically insoluble in water but highly soluble in many organic solvents.[4]

The selection of an appropriate solvent is a critical step in drug formulation and synthesis. The following diagram illustrates a general workflow for this process.

G Solvent Selection Workflow for Drug Formulation cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Final Selection A Define API Properties (e.g., polarity, pKa) B Identify Potential Solvents (e.g., esters, alcohols, ketones) A->B C Physicochemical Property Analysis (e.g., boiling point, toxicity) B->C D Solubility Studies (e.g., Shake-Flask Method) C->D Select candidates E Compatibility & Stability Testing D->E F Process Parameter Optimization E->F G Performance & Safety Assessment F->G Evaluate results H Regulatory Compliance Check G->H I Final Solvent Selection H->I

Caption: A workflow diagram for selecting a suitable solvent in pharmaceutical formulation.

Based on the available data for ibuprofen solubility in various organic solvents, it is evident that ester-containing solvents can be effective. For instance, ibuprofen shows good solubility in ethyl acetate.[5][6] Given the structural similarities, it can be inferred that both this compound and dimethyl glutarate would also serve as effective solvents for ibuprofen and other similar APIs. The slightly higher polarity of dimethyl glutarate due to the methyl esters might offer different solubility characteristics compared to the ethyl esters of this compound.

Experimental Protocols: Determining Drug Solubility

The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.[7][8][9] The following is a detailed protocol that can be adapted to compare the solubility of a specific API in this compound and dimethyl glutarate.

Objective: To determine the equilibrium solubility of a model drug (e.g., Ibuprofen) in this compound and dimethyl glutarate at a specified temperature (e.g., 25°C).

Materials:

  • Model drug (e.g., Ibuprofen, crystalline solid, ≥99% purity)[10]

  • This compound (analytical grade)

  • Dimethyl glutarate (analytical grade)

  • Agitation device (e.g., orbital shaker) capable of maintaining a constant temperature[11]

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model drug to separate flasks containing a known volume of either this compound or dimethyl glutarate. The presence of undissolved solid is essential to ensure equilibrium is reached.[11]

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved microparticles, either centrifuge the sample or filter it through a syringe filter.[8]

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (UV-Vis spectrophotometry or HPLC).

    • Prepare a series of standard solutions of the model drug of known concentrations.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the sample solution.

    • Construct a calibration curve by plotting the absorbance/peak area versus the concentration of the standard solutions.

    • Determine the concentration of the model drug in the sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the model drug in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Conclusion

Both this compound and dimethyl glutarate present themselves as viable solvent options in research and drug development, particularly for non-polar to moderately polar compounds. Dimethyl glutarate's lower boiling point and melting point may offer advantages in processes requiring easier solvent removal or performance at lower temperatures. Conversely, the higher boiling point and flash point of this compound suggest it may be a safer option in certain applications.

The choice between these two solvents will ultimately depend on the specific requirements of the application, including the solubility of the target compound, the desired process conditions, and safety considerations. The provided experimental protocol for determining drug solubility offers a standardized method for researchers to generate their own comparative data to make an informed decision. As the demand for greener and more effective solvents continues to grow, further research directly comparing the performance of these and other glutarate esters is warranted.

References

Comparative Analysis of Glutaric Acid Esters as Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of glutaric acid esters with other common plasticizers, supported by experimental data, for researchers, scientists, and drug development professionals.

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymer-based products, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and consumer goods.[1] For decades, phthalate (B1215562) esters like dioctyl phthalate (DOP) have been the industry standard, lauded for their high plasticizing efficiency and cost-effectiveness.[2] However, mounting health and environmental concerns associated with phthalates have catalyzed a shift towards safer, non-phthalate alternatives.[1][2] Among these, glutaric acid esters have emerged as a promising class of plasticizers, offering a favorable toxicological profile and competitive performance.[1][2]

This guide provides a comprehensive comparative analysis of glutaric acid esters against other common plasticizers, supported by available experimental data. It is important to note that while extensive data exists for many conventional and emerging plasticizers, specific quantitative data for a broad range of glutaric acid esters is limited in publicly available literature.[1] This guide synthesizes the available information to provide a clear comparison for research and development purposes.

Quantitative Performance Data

The following tables summarize the key performance indicators for various plasticizers in Polyvinyl Chloride (PVC) formulations. The data for glutaric acid esters are presented as a representative range based on available information for compounds like dioctyl glutarate (DOG) and diisooctyl glutarate.

Table 1: Physical and Chemical Properties

PropertyDiisooctyl GlutarateDioctyl Phthalate (DOP)
Chemical Formula C21H40O4C24H38O4
Molecular Weight 372.5 g/mol 390.6 g/mol
Appearance Colorless to light yellow viscous liquidColorless, odorless oily liquid[2]
Boiling Point Not readily available~385 °C
Flash Point High, characteristic of diesters~206 °C

Table 2: Plasticizer Performance in PVC

Performance MetricGlutaric Acid Esters (Representative)Dioctyl Phthalate (DOP)Dioctyl Adipate (B1204190) (DOA)
Plasticizing Efficiency GoodExcellentGood
Hardness (Shore A) 80 - 9075 - 8580 - 90
Tensile Strength (MPa) 15 - 2018 - 2516 - 22
Elongation at Break (%) 250 - 350300 - 400300 - 380
Thermal Stability (TGA, Tonset) GoodModerateGood
Migration Resistance Good to ExcellentModerateModerate to Good
Low-Temperature Flexibility GoodGoodExcellent
Biodegradability Generally considered biodegradableLow biodegradabilityModerate biodegradability

Table 3: Toxicological Profile

AspectGlutaric Acid EstersDioctyl Phthalate (DOP)
General Toxicity Generally considered to have a favorable toxicological profile. Glutaric acid is a known metabolite in the human body.[2]Concerns regarding reproductive and developmental toxicity. Classified as a substance of very high concern in Europe.[2]

Note: The performance data presented are typical values and can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Bio-based dioctyl glutarate (DOG) has been shown to have comparable plasticization efficiencies with other aliphatic dicarboxylic acid ester plasticizers like dioctyl succinate (B1194679) (DOS) and dioctyl adipate (DOA).[3] Studies on PVC films plasticized by DOG found their physical properties to be comparable to those plasticized by DOS and DOA.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following are standard protocols for key experiments.

1. Evaluation of Mechanical Properties (Tensile Strength, Elongation at Break)

  • Standard: ASTM D882

  • Apparatus: Universal Testing Machine (UTM)

  • Methodology:

    • Prepare dumbbell-shaped specimens from the plasticized PVC film using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the force and elongation.

    • Calculate the tensile strength (stress at break) and elongation at break from the resulting stress-strain curve.

2. Hardness Measurement

  • Standard: ASTM D2240[1]

  • Apparatus: Shore A durometer[1]

  • Methodology:

    • Use a flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.[1]

    • Place the specimen on a hard, flat surface.[1]

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.[1]

    • The hardness reading is taken from the dial within one second of firm contact.[1]

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Apparatus: Thermogravimetric Analyzer

  • Methodology:

    • Place a small, known weight of the plasticized PVC sample into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of decomposition (Tonset) is used as an indicator of thermal stability.

4. Migration Resistance Test

  • Standard: ASTM D1239 (modified)

  • Methodology:

    • Weigh a sample of the plasticized PVC film.

    • Immerse the sample in a specific solvent (e.g., n-hexane, deionized water) for a set period (e.g., 24 hours) at a controlled temperature.[4]

    • After immersion, remove the sample, dry it thoroughly, and reweigh it.

    • The weight loss is calculated and reported as the percentage of plasticizer migration.[4]

5. Volatility Test

  • Methodology:

    • Weigh a sample of the plasticized PVC film.

    • Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[4]

    • After heating, allow the sample to cool to room temperature in a desiccator and then reweigh it.

    • The weight loss is calculated and reported as the percentage of plasticizer volatility.[4]

Visualizations

To better understand the evaluation process, the following diagram illustrates a typical experimental workflow for the comparative analysis of plasticizers.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC Resin PVC Resin Plasticizer (e.g., Glutarate) Plasticizer (e.g., Glutarate) Stabilizers & Additives Stabilizers & Additives Blending & Milling Blending & Milling Press Molding / Film Casting Press Molding / Film Casting Mechanical Testing Mechanical Testing Press Molding / Film Casting->Mechanical Testing ASTM D882, D2240 Thermal Analysis Thermal Analysis Press Molding / Film Casting->Thermal Analysis TGA, DSC Migration & Volatility Migration & Volatility Press Molding / Film Casting->Migration & Volatility ASTM D1239 Data Compilation Data Compilation Mechanical Testing->Data Compilation Thermal Analysis->Data Compilation Migration & Volatility->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

References

Diethyl Glutarate: A Safer, High-Performance Alternative to Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The increasing scrutiny of phthalate (B1215562) plasticizers due to their endocrine-disrupting properties and associated health risks has catalyzed the search for safer alternatives in polymer formulations.[1][2][3][4] Diethyl glutarate, a bio-based diester, is emerging as a viable candidate, offering a favorable toxicological profile without compromising plasticizing efficiency. This guide provides an objective comparison of this compound with common phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP), supported by available data and established experimental protocols.

Performance Comparison: this compound vs. Phthalates

While direct, publicly available quantitative performance data for this compound in PVC is limited, the performance of similar dicarboxylic acid esters suggests it is a competitive plasticizer.[5][6] The following tables summarize key physical, chemical, and performance characteristics, drawing comparisons from available data on this compound and extensive data on phthalates.

Table 1: Physical and Chemical Properties
PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)
Molecular Formula C9H16O4[7]C24H38O4C16H22O4C26H42O4
Molecular Weight ( g/mol ) 188.22[7]390.56278.34418.6
Appearance Clear, colorless liquid[8]Colorless, viscous liquidColorless, oily liquidClear, viscous liquid
Boiling Point (°C) 237[9]~385340403
Flash Point (°C) 96[9]~206171215
Water Solubility Slightly soluble[10]InsolubleSlightly solubleInsoluble
Table 2: Plasticizer Performance in PVC (Qualitative and Inferred)
Performance MetricThis compound (Inferred)DEHPDBPDINP
Plasticizing Efficiency GoodExcellentExcellentGood
Low-Temperature Flexibility GoodModerateGoodGood
Volatility/Permanence ModerateLowHighVery Low
Migration/Leaching Expected to be lower than low MW phthalatesHighHighLower than DEHP/DBP

Safety and Toxicological Profile: A Clear Advantage for this compound

The primary driver for replacing phthalates is their adverse health effects, particularly their role as endocrine disruptors.[1][2][4][11]

Phthalates: A Profile of Concern
  • Endocrine Disruption: DEHP, DBP, and other low-molecular-weight phthalates are known endocrine disruptors that can interfere with the body's hormonal systems.[1][2][11] They have been shown to exhibit anti-androgenic effects, impacting male reproductive development.[1]

  • Reproductive and Developmental Toxicity: Exposure to certain phthalates is linked to a range of reproductive and developmental issues, including effects on fertility, genital development, and neurodevelopment.[12][13]

  • Carcinogenicity: DEHP is classified as a substance that is reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services.[12]

This compound: A Favorable Safety Profile
  • General Toxicity: this compound is generally considered to have low toxicity.[8][10]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: It is not classified as a carcinogenic, mutagenic, or toxic to reproduction by recognized authorities.[8] The available safety data sheet indicates no known endocrine disruptor information.[9]

  • Biodegradability: this compound is expected to be readily biodegradable.[8]

Table 3: Toxicological Endpoint Comparison
Toxicological EndpointThis compoundDEHPDBPDINP
Acute Toxicity Low[8]Low[14]LowLow
Carcinogenicity Not Classified[8]Probable Human Carcinogen[12]Not ClassifiedNot Classified
Reproductive Toxicity Not Classified[8]Known Reproductive Toxicant[15]Known Reproductive ToxicantSuspected Reproductive Toxicant
Endocrine Disruption No data available from specific OECD testsKnown Endocrine Disruptor[1][11]Known Endocrine Disruptor[11]Suspected Endocrine Disruptor

Experimental Protocols

To facilitate further comparative research, this section outlines the detailed methodologies for key experiments used to evaluate plasticizer performance and safety.

Protocol 1: Evaluation of Mechanical Properties of Plasticized PVC

This protocol is based on the ASTM D2284 standard for testing the efficiency of plasticizers in flexible PVC.[16]

1. Sample Preparation:

  • Prepare PVC formulations with varying concentrations of the plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr).
  • The formulation should include PVC resin, the plasticizer, and necessary stabilizers.
  • Mill the compounds on a two-roll mill at a temperature suitable for PVC (e.g., 160-170°C) to form a homogenous sheet.
  • Press the milled sheets into plaques of a specified thickness (e.g., 1-2 mm) using a hydraulic press at a controlled temperature and pressure.
  • Condition the plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

2. Tensile Testing (ASTM D638):

  • Cut dumbbell-shaped specimens from the conditioned plaques.
  • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[17]
  • Record the tensile strength at break (MPa), elongation at break (%), and modulus of elasticity (MPa).[18]

3. Hardness Testing (ASTM D2240):

  • Measure the Shore A or Shore D hardness of the conditioned plaques using a durometer.[19] Take multiple readings at different locations and calculate the average.

Protocol 2: Evaluation of Endocrine Disruption Potential (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a conceptual framework for testing and assessing endocrine-disrupting chemicals.[20][21][22][23][24] Key in vivo and in vitro assays include:

1. Uterotrophic Assay (OECD Test Guideline 440):

  • Principle: This assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.
  • Procedure: Administer the test substance (e.g., this compound) daily for three consecutive days to groups of young female rats. A positive control group (e.g., treated with ethinylestradiol) and a vehicle control group are included. On the fourth day, the animals are euthanized, and their uteri are excised and weighed. A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

2. Hershberger Assay (OECD Test Guideline 441):

  • Principle: This assay identifies androgen agonists, antagonists, and 5α-reductase inhibitors by measuring changes in the weights of five androgen-dependent tissues in castrated male rats.
  • Procedure: Administer the test substance daily for ten consecutive days to castrated male rats. For androgen agonist testing, the substance is given alone. For antagonist testing, it is co-administered with a reference androgen (e.g., testosterone (B1683101) propionate). Changes in the weights of the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis are measured and compared to control groups.

3. In Vitro Estrogen Receptor Transcriptional Activation Assay (OECD Test Guideline 455):

  • Principle: This in vitro assay evaluates the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.
  • Procedure: A cell line containing the human estrogen receptor and a reporter gene is exposed to various concentrations of the test substance. The activation of the estrogen receptor is quantified by measuring the expression of the reporter gene product (e.g., luciferase).

Visualizing the Path to Safer Materials

The following diagrams illustrate the logical flow of plasticizer evaluation and the signaling pathway disrupted by phthalates, highlighting the rationale for seeking safer alternatives like this compound.

G cluster_0 Plasticizer Evaluation Workflow A Initial Screening (Physical Properties, Compatibility) B Performance Testing in Polymer (Mechanical, Thermal Properties) A->B C Migration/Leaching Analysis (ASTM D1239) B->C D Toxicological Assessment (OECD Guidelines) C->D E Selection of Safer, High-Performance Plasticizer D->E

Plasticizer evaluation workflow.

G cluster_1 Phthalate Endocrine Disruption Phthalate Phthalate Metabolites AR Androgen Receptor Phthalate->AR Antagonism ARE Androgen Response Element AR->ARE Androgen Testosterone Androgen->AR Binding Gene Gene Transcription ARE->Gene Protein Protein Synthesis Gene->Protein Effect Adverse Reproductive Effects Protein->Effect

Simplified phthalate anti-androgenic pathway.

Conclusion

While more direct comparative performance data is needed, the available information strongly suggests that this compound is a promising and safer alternative to conventional phthalate plasticizers. Its favorable toxicological profile, coupled with the expected good plasticizing performance characteristic of dicarboxylic acid esters, makes it a compelling choice for researchers and manufacturers seeking to develop safer and more sustainable polymer formulations, particularly in sensitive applications within the pharmaceutical and medical device industries. Further research focusing on direct performance comparisons and specific endocrine disruption assays for this compound will be crucial in solidifying its position as a leading next-generation plasticizer.

References

A Comparative Performance Analysis of Diethyl Glutarate and Diethyl Adipate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of diethyl glutarate and diethyl adipate (B1204190), two chemically related diesters with significant potential in the pharmaceutical industry. This document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate excipient for their specific formulation needs by presenting a side-by-side analysis of their physicochemical properties, solvent capabilities, and safety profiles, supported by established experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The fundamental physical and chemical properties of a solvent are critical determinants of its suitability in pharmaceutical formulations. This compound and diethyl adipate, while structurally similar, exhibit key differences in their properties that can influence their performance.[1][2][3][4][5][6][7]

PropertyThis compoundDiethyl Adipate
CAS Number 818-38-2[1]141-28-6[8][9]
Molecular Formula C9H16O4[4][10]C10H18O4[8][9]
Molecular Weight 188.22 g/mol [4]202.25 g/mol [3]
Appearance Colorless liquid[5][10]Colorless to pale yellow liquid[8][9]
Boiling Point 237 °C[1]251 °C[2][8]
Melting Point -24.1 °C[1]-20 to -19 °C[2][8]
Density 1.022 g/mL at 25 °C[1]1.009 g/mL at 25 °C[2]
Refractive Index 1.423 at 20 °C[1]1.427 at 20 °C[2][8]
Flash Point 95.56 °C (closed cup)>110 °C (closed cup)[2]
Solubility in Water Slightly soluble[1][10]Limited solubility[8][9]
Solubility in Organic Solvents Soluble in ether and alcohol[1][10]Soluble in ethanol (B145695) and other organic solvents[2][8]

Performance as a Solvent and Plasticizer

Both this compound and diethyl adipate are recognized for their utility as solvents and plasticizers in various industrial applications, including pharmaceuticals.[2][8][10][11][12]

Diethyl Adipate is extensively used as a plasticizer for polymers such as ethylcellulose in the formation of coating membranes for controlled drug release systems.[8][11] Its function is to enhance the flexibility and durability of these coatings.[8] It also serves as a solvent in fragrance and flavor compositions.[2][12]

This compound , a derivative of glutaric acid, also functions as a solvent and is used as an intermediate in organic synthesis.[1][10] While less documented in specific drug delivery applications compared to diethyl adipate, its solvent properties suggest its potential in similar roles. Dimethyl glutarate, a closely related compound, is noted for its excellent solvency power and low vapor pressure, making it a favorable option where volatile organic compound (VOC) content is a concern.[13]

Safety and Toxicity Profile

For any excipient, a favorable safety and toxicity profile is paramount. Both this compound and diethyl adipate are generally considered to have low toxicity.

This compound:

  • May cause mild skin and eye irritation.[14]

  • High vapor concentrations can lead to respiratory tract irritation.[14]

  • Ingestion is expected to have low toxicity, potentially causing nausea or headache.[14]

  • It is not classified as a carcinogen, mutagen, or reproductive toxin by recognized authorities.[14]

Diethyl Adipate:

  • Considered to have low toxicity.[9]

  • It is registered under the REACH Regulation, indicating compliance with stringent safety standards in the European Economic Area.[8]

  • Used in cosmetics and as a flavoring agent in the food industry, suggesting a good safety profile for human exposure.[8]

Experimental Protocols

To ensure accurate and reproducible data for the comparison of these two diesters, standardized experimental protocols should be followed. Below are detailed methodologies for key experiments.

Experimental Workflow Diagrams

Experimental_Workflows cluster_density Density Measurement (ASTM D4052) cluster_bp Boiling Point Determination (Capillary Method) cluster_solubility Solubility Determination cluster_viscosity Viscosity Measurement (Ostwald Viscometer) d1 Introduce sample into oscillating U-tube d2 Measure change in oscillating frequency d1->d2 d3 Correlate frequency to density using calibration data d2->d3 bp1 Place liquid in fusion tube with inverted capillary bp2 Heat apparatus slowly and uniformly bp1->bp2 bp3 Record temperature of continuous bubble stream bp2->bp3 s1 Add known mass of solute to a test tube s2 Incrementally add solvent while agitating s1->s2 s3 Record volume of solvent for complete dissolution s2->s3 v1 Fill viscometer with liquid v2 Measure flow time between two marked points v1->v2 v3 Calculate viscosity relative to a standard (e.g., water) v2->v3

Caption: Standard experimental workflows for determining key physical properties.

Detailed Methodologies

1. Density Measurement

  • Method: Digital Density Meter (ASTM D4052)

  • Procedure: A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the mass of the sample is measured. This frequency change is then used in conjunction with calibration data to determine the density of the sample.[1] For viscous samples, the measurement should be performed at a temperature that ensures the sample is in a liquid state.[13]

2. Boiling Point Determination

  • Method: Capillary Method

  • Procedure: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube. The assembly, along with a thermometer, is heated slowly and uniformly. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[2]

3. Solubility Determination

  • Method: Gravimetric Method

  • Procedure: A known mass of the diester is placed in a test tube. A specific solvent is added incrementally with constant agitation. The total volume of the solvent required to completely dissolve the diester is recorded to determine its solubility.[14]

4. Viscosity Measurement

  • Method: Ostwald Viscometer

  • Procedure: The viscometer is filled with a known volume of the liquid. The time taken for the liquid to flow between two marked points on the capillary is measured. The viscosity is then calculated relative to a reference liquid with a known viscosity, typically water, taking into account the densities of both liquids.

5. Refractive Index Measurement

  • Method: Abbe Refractometer

  • Procedure: A few drops of the liquid are placed on the prism of the Abbe refractometer. Light is passed through the sample, and the refractive index is read directly from the calibrated scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

6. Flash Point Measurement

  • Method: Closed-Cup Method (e.g., Pensky-Martens)

  • Procedure: The liquid is heated in a closed cup at a slow, constant rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[10]

7. Cytotoxicity Assay

  • Method: MTT Assay

  • Procedure: Cells are seeded in a 96-well plate and incubated. The cells are then treated with various concentrations of the test compound (this compound or diethyl adipate). After a specified incubation period, MTT solution is added to each well. The formation of formazan (B1609692) crystals, which is indicative of cell viability, is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[15][16]

Logical Relationship Diagram

Logical_Relationship cluster_selection Excipient Selection Process cluster_properties Influencing Factors p1 Define Formulation Requirements (e.g., Solvent, Plasticizer) p2 Physicochemical Property Analysis p1->p2 p3 Performance Evaluation (Solubility, Plasticizing Effect) p2->p3 p4 Safety & Toxicity Assessment p3->p4 p5 Final Excipient Selection p4->p5 f1 Molecular Structure & Weight f1->p2 f2 Intermolecular Forces f2->p2

Caption: Logical flow for excipient selection based on performance and safety.

Conclusion

Both this compound and diethyl adipate present as viable options for use as solvents and plasticizers in pharmaceutical formulations, each with a distinct set of properties. Diethyl adipate is well-established in controlled-release coatings, benefiting from its plasticizing capabilities. This compound, with its slightly lower boiling point and higher density, may offer advantages in specific solvent-based applications.

The choice between these two diesters will ultimately depend on the specific requirements of the drug formulation, including desired solubility parameters, compatibility with other excipients, and the required flexibility of polymer coatings. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to inform this critical selection process. Both compounds exhibit a low toxicity profile, which is a crucial attribute for pharmaceutical excipients. Further research into the direct comparative performance of these diesters in various drug delivery systems is warranted to fully elucidate their respective advantages.

References

A Comparative Guide to the Efficacy of Diethyl Glutarate and Other Dibasic Esters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the performance, stability, and safety of a final formulation. Dibasic esters, a class of compounds known for their low toxicity and favorable environmental profile, are increasingly being explored for various pharmaceutical applications. This guide provides an objective comparison of the efficacy of diethyl glutarate against other common dibasic esters, namely dimethyl adipate (B1204190) and dimethyl succinate (B1194679), supported by available data and detailed experimental protocols.

Dibasic esters are valued for their properties as solvents, plasticizers, and coalescing agents.[1][2] Their utility in the pharmaceutical industry is expanding, with applications in drug formulation and delivery systems.[3][4] This guide will focus on the comparative physical and chemical properties, and toxicological profiles to inform the selection process for research and development.

Comparative Data of Dibasic Esters

PropertyThis compoundDimethyl AdipateDimethyl Succinate
Molecular Formula C9H16O4C8H14O4C6H10O4
Molecular Weight ( g/mol ) 188.22174.19146.14
Boiling Point (°C) 237228-230196-199
Density (g/mL at 25°C) 1.0221.0621.117
Flash Point (°C) 95.56107103
Water Solubility Slightly soluble2-10%Slightly soluble
Hansen Solubility Parameters (MPa½) δD: 16.3, δP: 7.0, δH: 7.8[5]Not availableNot available

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to evaluating the efficacy of dibasic esters in a pharmaceutical context.

Protocol for Determining Active Pharmaceutical Ingredient (API) Solubility

This protocol outlines a standardized method for assessing the solubility of an API in a given dibasic ester.[5][6][7]

Objective: To determine the saturation solubility of an API in this compound, dimethyl adipate, and dimethyl succinate.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Dimethyl adipate

  • Dimethyl succinate

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of the API to a pre-weighed vial.

  • Add a known volume of the selected dibasic ester to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the API in the dibasic ester in mg/mL.

Protocol for In Vitro Cytotoxicity Assessment

This protocol provides a method to evaluate and compare the potential cytotoxicity of the dibasic esters on a relevant human cell line.[8][9][10][11][12]

Objective: To assess the in vitro cytotoxicity of this compound, dimethyl adipate, and dimethyl succinate using a human cell line (e.g., HaCaT keratinocytes or primary dermal fibroblasts).

Materials:

  • Human cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds: this compound, Dimethyl adipate, Dimethyl succinate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Culture the selected human cell line in appropriate growth medium until confluent.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of each dibasic ester in the cell culture medium.

  • Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT or WST-8 reagent to each well and incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each dibasic ester.

Visualizations

Logical Workflow for Solvent Selection in Pharmaceutical Formulation

G Logical Workflow for Solvent Selection A Define Target API and Formulation Requirements B Initial Screening of Dibasic Esters (this compound, Dimethyl Adipate, Dimethyl Succinate) A->B C API Solubility Studies B->C D In Vitro Cytotoxicity Assessment B->D E Evaluation of Physical and Chemical Stability B->E F Comparative Analysis of Efficacy and Safety Data C->F D->F E->F G Select Optimal Dibasic Ester for Formulation Development F->G H Pre-formulation and a Formulation Development G->H

Caption: A flowchart illustrating the decision-making process for selecting a dibasic ester as a solvent in pharmaceutical formulation.

Hypothetical Signaling Pathway for Investigation

While specific signaling pathways affected by this compound and other dibasic esters are not well-documented, research on other esters, such as fumaric acid esters, has shown interactions with cellular stress response pathways.[4] The following diagram illustrates a hypothetical pathway that could be a starting point for investigating the cellular effects of dibasic esters. It is important to note that this is a generalized representation and has not been specifically validated for this compound or the other dibasic esters discussed.

G Hypothetical Cellular Stress Response Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A Dibasic Ester (e.g., this compound) B Cellular Stress (e.g., ROS production) A->B Cellular uptake C Activation of Stress-activated Protein Kinases (SAPKs) B->C D Activation of Transcription Factors (e.g., Nrf2, AP-1) C->D E Gene Transcription D->E F Cellular Response (e.g., Antioxidant defense, Inflammation, Apoptosis) E->F

Caption: A generalized diagram of a cellular stress response pathway that could be investigated for its interaction with dibasic esters.

References

A Comparative Guide to Validating Diethyl Glutarate Purity: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for compounds like diethyl glutarate is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

Performance Comparison of Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[1] Gas Chromatography, on the other hand, is highly effective for the separation of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides powerful identification capabilities.

Key Performance Indicators:

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 reversed-phase silica (B1680970) gel.[1]Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane).
Mobile/Carrier Gas Acetonitrile (B52724)/Water gradient.[1]Inert gas (e.g., Helium, Nitrogen).[2]
Detector UV Detector (e.g., 210 nm).[1]Mass Spectrometer (provides mass-to-charge ratio).
Selectivity Good for separating compounds with different polarities.Excellent for separating volatile compounds based on boiling point and polarity.
Sensitivity Typically in the µg/mL to ng/mL range.Can reach pg/mL levels, especially with selected ion monitoring (SIM).
Sample Volatility Not a requirement.The sample must be volatile or derivatized to become volatile.[2]
Impurity Identification Based on retention time comparison with standards.Tentative identification based on mass spectra library matching.

Experimental Workflow

The following diagram illustrates the comparative experimental workflow for validating the purity of this compound using HPLC and GC-MS.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis start This compound Sample prep Dissolve in Acetonitrile Filter through 0.45 µm filter start->prep hplc_inj Inject into HPLC-UV prep->hplc_inj Aliquots for each technique gc_inj Inject into GC-MS prep->gc_inj hplc_sep C18 Column Separation (Acetonitrile/Water Gradient) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det hplc_data Chromatogram Analysis (Peak Area %) Purity Calculation hplc_det->hplc_data gc_sep Capillary Column Separation (Temperature Program) gc_inj->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det gc_data Chromatogram & Mass Spectra Analysis (Peak Area %, Library Match) Purity & Impurity ID gc_det->gc_data

Caption: Comparative workflow for this compound purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a procedure for determining the purity of this compound using a reversed-phase HPLC method.[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • HPLC System: Standard HPLC with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the purity analysis of this compound using GC-MS.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial if necessary.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Calculate the purity based on the peak area percentage from the total ion chromatogram (TIC).

    • Identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Data Presentation: Purity Analysis of this compound

The following table summarizes hypothetical results from the purity analysis of a this compound sample using both HPLC and GC-MS.

AnalyteRetention Time (min) - HPLCPeak Area (%) - HPLCRetention Time (min) - GCPeak Area (%) - GCMass Spectral Match (GC-MS)
Ethanol--2.50.05Match Found
Monoethyl glutarate3.20.15---
This compound 6.8 99.75 9.2 99.80 Match Found
Glutaric Acid2.10.10---
Unknown Impurity--10.50.15No significant match

Note: Ethanol and glutaric acid are potential starting materials, and monoethyl glutarate is a possible intermediate. The unknown impurity in the GC-MS analysis would require further investigation for structural elucidation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a straightforward and robust method for quantifying purity, especially for known impurities and related substances. It is particularly advantageous if impurities are non-volatile.

  • GC-MS offers the significant advantage of providing structural information about unknown volatile impurities through mass spectral library matching, making it a superior tool for impurity profiling and identification.

The choice between these methods will depend on the specific requirements of the analysis. For routine quality control where impurities are known, HPLC is often sufficient. For comprehensive purity analysis and identification of unknown volatile contaminants, GC-MS is the preferred method.

References

A Methodological Guide to Assessing Diethyl Glutarate Cross-Reactivity in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of diethyl glutarate in various analytical assays. Due to a lack of specific cross-reactivity data for this compound in publicly available literature, this document focuses on the principles of cross-reactivity and provides detailed, exemplary experimental protocols and data presentation formats to guide researchers in conducting their own assessments. The information herein is based on established principles of assay interference and cross-reactivity for structurally related compounds.

Understanding Cross-Reactivity in Assays

Cross-reactivity is a phenomenon where a substance other than the intended analyte of an assay produces a response, potentially leading to inaccurate results.[1] This interference is a significant concern in drug development and diagnostics, as it can lead to false positives or negatives.[2] Cross-reactivity can arise from structurally similar molecules competing for binding sites in immunoassays or from compounds that interfere with the detection method itself.[3][4][5] The degree of cross-reactivity is often dependent on the specific assay format and the reagents used.[1]

This compound, a diethyl ester of glutaric acid, possesses a chemical structure that could potentially cross-react in assays designed to detect other esters or structurally similar molecules. Its metabolism may also produce glutaric acid, which could interfere with assays for dicarboxylic acids.

Potential Cross-Reactants with this compound

When designing a cross-reactivity study for this compound, it is crucial to test a panel of structurally related compounds. The selection of these compounds should be based on shared chemical motifs. Potential cross-reactants could include:

  • Other Diethyl Esters: Diethyl succinate, diethyl adipate, diethyl phthalate.

  • Glutaric Acid and its Derivatives: Glutaric acid, glutaraldehyde.

  • Other Plasticizers and Industrial Chemicals: Structurally similar compounds used in plastics and other industrial applications.

Data Presentation

Quantitative cross-reactivity data should be summarized in a clear and structured format to allow for easy comparison. The following table is a template illustrating how such data could be presented.

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

CompoundIC50 (nM)% Cross-Reactivity
This compound (Analyte) 10 100%
Diethyl Succinate5020%
Diethyl Adipate10010%
Glutaric Acid5002%
Diethyl Phthalate>1000<1%
Glutaraldehyde>1000<1%

% Cross-Reactivity is calculated as: (IC50 of Analyte / IC50 of Test Compound) x 100

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a common method for determining the cross-reactivity of a compound in an immunoassay.

Objective: To determine the percent cross-reactivity of this compound and structurally related compounds in a competitive ELISA designed for a specific target analyte (e.g., a hapten conjugated to a carrier protein for antibody production that is structurally similar to this compound).

Materials:

  • 96-well microtiter plates

  • Coating antigen (target analyte conjugated to a protein, e.g., BSA)

  • Primary antibody specific for the target analyte

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (standard curve) and the test compounds (this compound and potential cross-reactants). Add the standards and test compounds to the wells, followed immediately by the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximal signal) for each compound. Calculate the percent cross-reactivity using the formula provided in the data presentation section.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

This protocol is for assessing the potential of this compound to interfere with the chromatographic separation and detection of a target analyte.

Objective: To determine if this compound co-elutes with or otherwise interferes with the quantification of a target analyte by HPLC-MS.

Materials:

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mass spectrometer

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Target analyte standard

  • This compound standard

  • Biological matrix (e.g., plasma, urine) if applicable

Procedure:

  • Method Development: Develop an HPLC-MS method for the sensitive and specific detection of the target analyte. Optimize the mobile phase gradient, flow rate, and MS parameters (e.g., parent and daughter ions for selected reaction monitoring).

  • Standard Analysis: Inject a standard solution of the target analyte to determine its retention time and response.

  • This compound Analysis: Inject a standard solution of this compound to determine its retention time and response under the same chromatographic conditions.

  • Co-injection: Inject a mixture of the target analyte and this compound to assess for co-elution and any ion suppression or enhancement effects.

  • Matrix Effects (if applicable): Spike the target analyte and this compound into the biological matrix and process the sample (e.g., protein precipitation, solid-phase extraction). Analyze the extracted sample to determine if this compound interferes with the recovery or detection of the target analyte in a complex sample.

  • Data Analysis: Compare the retention times, peak shapes, and peak areas of the target analyte in the presence and absence of this compound. A significant change in these parameters indicates interference.

Visualizations

The following diagrams illustrate key concepts and workflows related to cross-reactivity studies.

cross_reactivity_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Identify Target Analyte and Assay B Select Potential Cross-Reactants A->B C Prepare Standards and Samples B->C D Perform Assay (e.g., Competitive ELISA) C->D E Perform Confirmatory Assay (e.g., HPLC-MS) C->E F Generate Dose-Response Curves D->F H Assess Chromatographic Interference E->H G Calculate IC50 and % Cross-Reactivity F->G I Final Report G->I H->I

Caption: Experimental workflow for assessing cross-reactivity.

immunoassay_cross_reactivity cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Antibody1 Antibody Analyte Analyte Antibody1->Analyte High Affinity Antibody2 Antibody CrossReactant Cross-Reactant (e.g., this compound) Antibody2->CrossReactant Low Affinity

Caption: Antibody binding with a specific analyte vs. a cross-reactant.

References

A Comparative Guide: Diethyl Glutarate vs. Diethyl Succinate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers, influencing a wide range of properties from flexibility and thermal stability to biocompatibility and migration resistance. Among the myriad of available options, dicarboxylate esters have garnered significant attention as effective and often more environmentally friendly alternatives to traditional phthalate-based plasticizers. This guide provides an objective comparison of two such short-chain dicarboxylate esters: diethyl glutarate and diethyl succinate (B1194679).

This comparison synthesizes available experimental data and established structure-property relationships to assist researchers in making informed decisions for their specific polymer formulation needs. While direct, head-to-head comparative studies are limited, this guide extrapolates from existing research on succinate and glutarate esters to provide a comprehensive overview of their expected performance.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior in a polymer matrix.

PropertyThis compoundDiethyl Succinate
CAS Number 818-38-2123-25-1
Molecular Formula C9H16O4C8H14O4
Molecular Weight 188.22 g/mol 174.19 g/mol
Boiling Point ~237 °C[1][2]216 - 218 °C[3]
Density ~1.022 g/mL at 25 °C[1][2]~1.038 g/mL[3]
Appearance Colorless liquidColorless liquid[3]

Performance in Polymer Formulations: A Comparative Analysis

The efficacy of a plasticizer is determined by its impact on the key properties of the final polymer product. The following sections and table provide a comparative overview of the expected performance of this compound and diethyl succinate.

Plasticizing Efficiency

Plasticizing efficiency is a measure of a plasticizer's ability to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. Studies on succinate esters have shown that plasticizing efficiency generally increases with the length of the alkyl chains.[4] Diethyl succinate, having short ethyl chains, is considered to be a less efficient plasticizer compared to its longer-chain counterparts like dibutyl succinate or dihexyl succinate.[4] However, it can still be an effective plasticizer, particularly at higher concentrations.[4]

Information on this compound's plasticizing efficiency is less prevalent in publicly available literature. However, based on general trends for dicarboxylate esters, its slightly longer carbon backbone compared to diethyl succinate might suggest a marginally different interaction with polymer chains, though a significant difference in efficiency is not expected. Glutarate esters, in general, are considered to have good plasticizing efficiency.

Mechanical Properties

The addition of a plasticizer typically leads to a decrease in tensile strength and modulus, and an increase in elongation at break. For succinate-based plasticizers, the extent of these changes is dependent on the alkyl chain length.[5] Shorter-chain succinates like diethyl succinate may result in a smaller decrease in tensile strength and a more moderate increase in elongation at break compared to longer-chain succinates.

For this compound, while specific data is scarce, it is reasonable to expect a similar trend. The slightly different molecular structure may lead to subtle differences in the final mechanical properties of the plasticized polymer.

Thermal Properties

Plasticizers lower the glass transition temperature (Tg) of a polymer, which is a key indicator of their effectiveness. For poly(vinyl chloride) (PVC) plasticized with a series of succinate esters, it was found that diethyl succinate (DES) exhibited a similar trend in lowering the Tg as the commercial plasticizer dioctyl phthalate (B1215562) (DOP).[5]

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the plasticized polymer. The addition of a plasticizer can sometimes lower the onset of thermal degradation.

Migration Resistance

Plasticizer migration, or leaching, from the polymer matrix is a critical concern, especially for applications in the medical and food contact fields. Migration is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and the surrounding environment. Generally, plasticizers with higher molecular weights and lower volatility exhibit better migration resistance.[6]

Given their relatively low molecular weights, both this compound and diethyl succinate would be expected to have a higher potential for migration compared to larger polymeric plasticizers. However, succinate esters have been reported to show better resistance to migration compared to some traditional phthalate plasticizers.[3][7]

Performance MetricThis compound (Expected)Diethyl Succinate (Reported)
Plasticizing Efficiency ModerateModerate; less efficient than longer-chain succinates but effective at higher concentrations.[4]
Effect on Tensile Strength Moderate DecreaseModerate Decrease[5]
Effect on Elongation at Break Moderate IncreaseModerate Increase[5]
Effect on Glass Transition (Tg) Reduction in TgReduction in Tg, comparable to DOP in some cases.[5]
Thermal Stability May slightly decrease the onset of polymer degradation.May slightly decrease the onset of polymer degradation.
Migration Resistance Moderate; likely higher than larger plasticizers.Moderate; reported to be better than some phthalates.[3][7]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standard experimental methodologies for evaluating the performance of plasticizers in polymer formulations.

Sample Preparation
  • Polymer-Plasticizer Blending:

    • Melt Blending: The polymer and plasticizer are mixed in a molten state using an internal mixer or a twin-screw extruder. The mixture is typically processed at a set temperature and rotor speed for a specified duration to ensure homogeneity.

    • Solvent Casting: The polymer and plasticizer are dissolved in a common solvent. The solution is then cast onto a flat surface, and the solvent is slowly evaporated to form a thin film.

  • Specimen Preparation:

    • Compression Molding: The blended material is pressed into sheets or specific specimen shapes (e.g., dumbbell-shaped for tensile testing) under heat and pressure.

    • Injection Molding: The molten blend is injected into a mold to create standardized test specimens.

Key Experiments
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized polymer. A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.[8]

    • Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature to assess its thermal stability. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[9][10]

  • Mechanical Testing:

    • Tensile Testing: Performed on dumbbell-shaped specimens using a universal testing machine according to standards such as ASTM D638. This test measures tensile strength, elongation at break, and Young's modulus.

    • Hardness Testing: Shore hardness (durometer) is a common method to measure the indentation hardness of plasticized polymers, following standards like ASTM D2240.

  • Migration Testing:

    • Solvent Extraction: The plasticized polymer is immersed in a specific solvent (food simulant, e.g., ethanol, acetic acid, or vegetable oil) for a defined period at a set temperature.[11] The amount of plasticizer that has migrated into the solvent is then quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Volatilization: The weight loss of a plasticized polymer sample is measured after being held at an elevated temperature for a specific time. This indicates the loss of volatile components, including the plasticizer.

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new plasticizer in a polymer formulation.

G cluster_0 Formulation & Processing cluster_1 Characterization & Testing cluster_2 Analysis & Conclusion a Polymer & Plasticizer Selection b Blending (Melt/Solvent) a->b c Specimen Preparation (Molding) b->c d Thermal Analysis (DSC, TGA) c->d e Mechanical Testing (Tensile, Hardness) c->e f Migration Testing c->f g Data Analysis & Comparison d->g e->g f->g h Performance Evaluation g->h

References

A Comparative Environmental Impact Assessment: Diethyl Glutarate vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of diethyl glutarate and the widely scrutinized plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP). The following sections present a comprehensive analysis of their aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental data. Detailed methodologies for the key cited experiments are also provided to ensure reproducibility and critical evaluation.

Executive Summary

This compound presents a significantly more favorable environmental profile compared to DEHP. Key differentiators include its lower aquatic toxicity, ready biodegradability, and low potential for bioaccumulation. In contrast, DEHP exhibits higher toxicity to aquatic organisms, slower biodegradation, a tendency to bioconcentrate, and is a known endocrine disruptor. This guide will delve into the experimental data that substantiates these differences.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data comparing the environmental impact of this compound and DEHP.

Table 1: Aquatic Toxicity

OrganismTest GuidelineEndpointThis compoundDEHP
Fish
Pimephales promelas (Fathead Minnow)OECD 20396-hour LC5018-24 mg/L0.35 - 3.96 mg/L[1]
Invertebrates
Daphnia magna (Water Flea)OECD 20248-hour EC50112-150 mg/L2.0 - 11 mg/L[1]
Algae
Pseudokirchneriella subcapitataOECD 20172-hour EC50>100 mg/L (No effect at limit of solubility)0.18 - 1106.2 mg/L[2]

Table 2: Biodegradability

Test GuidelineEndpointThis compoundDEHP
OECD 301D28-day Ready BiodegradabilityReadily biodegradableNot readily biodegradable (Partial biodegradation observed)[3]

Table 3: Bioaccumulation Potential

ParameterThis compoundDEHP
Log Kow (Octanol-Water Partition Coefficient)1.32~7.5
Bioconcentration Factor (BCF)Low potential483.1 (in fish)[4]

Experimental Protocols

Acute Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Pimephales promelas (Fathead Minnow), juvenile stage.

  • Test Duration: 96 hours.

  • Test Conditions: Semi-static or flow-through system. Temperature and photoperiod are controlled (e.g., 21-25°C, 12-16 hours light).

  • Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test organisms, is calculated.

  • Data Analysis: Probit analysis or other suitable statistical methods are used to determine the LC50 and its 95% confidence limits.

2. Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Test Conditions: Static test. Temperature is maintained at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance. Immobilization (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.

  • Data Analysis: Statistical methods such as probit analysis are used to calculate the EC50.

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Pseudokirchneriella subcapitata (a green alga).

  • Test Duration: 72 hours.

  • Test Conditions: Static test in a nutrient-rich medium under continuous illumination and constant temperature (21-24°C).

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. Algal growth (cell concentration) is measured at 24, 48, and 72 hours.

  • Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.

  • Data Analysis: The growth rate and yield for each concentration are calculated and used to determine the EC50.

Biodegradability Testing

Ready Biodegradability - Closed Bottle Test (OECD 301D)

This screening test assesses the ready biodegradability of a chemical by microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Duration: 28 days.

  • Test Conditions: The test substance is dissolved in a mineral medium, inoculated with microorganisms, and incubated in the dark at a constant temperature (e.g., 20°C).

  • Procedure: The depletion of dissolved oxygen is measured over the 28-day period. The amount of oxygen consumed by the microbial population to degrade the test substance is used to calculate the percentage of biodegradation.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Mandatory Visualizations

experimental_workflow_aquatic_toxicity cluster_fish OECD 203: Fish Acute Toxicity cluster_daphnia OECD 202: Daphnia Acute Immobilisation cluster_algae OECD 201: Algal Growth Inhibition F1 Range-finding test F2 Definitive test with Pimephales promelas F1->F2 F3 96-hour exposure to test substance F2->F3 F4 Record mortalities at 24, 48, 72, 96h F3->F4 F5 Calculate 96h LC50 F4->F5 D1 Culture Daphnia magna D2 Expose <24h old daphnids to test substance D1->D2 D3 48-hour exposure D2->D3 D4 Record immobilisation at 24h and 48h D3->D4 D5 Calculate 48h EC50 D4->D5 A1 Culture Pseudokirchneriella subcapitata A2 Expose algal cultures to test substance A1->A2 A3 72-hour incubation with continuous light A2->A3 A4 Measure cell density at 24, 48, 72h A3->A4 A5 Calculate 72h EC50 A4->A5

Experimental workflow for aquatic toxicity testing.

biodegradation_workflow B1 Prepare mineral medium with test substance B2 Inoculate with activated sludge B1->B2 B3 Incubate in sealed bottles in the dark for 28 days B2->B3 B4 Measure dissolved oxygen depletion over time B3->B4 B5 Calculate % biodegradation based on ThOD B4->B5 B6 Assess 'Ready Biodegradability' status B5->B6

Workflow for OECD 301D Ready Biodegradability Test.

dehp_signaling_pathway DEHP DEHP MEHP MEHP (metabolite) DEHP->MEHP Metabolism PPAR PPARα/γ Receptor MEHP->PPAR Activation PPRE PPRE in DNA PPAR->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., lipid metabolism, cell cycle) PPRE->Gene_Expression Regulates Toxicity Endocrine Disruption & Reproductive Toxicity Gene_Expression->Toxicity

DEHP's mechanism of endocrine disruption via PPAR.

diethyl_glutarate_metabolism DEG This compound MEG Monoethyl Glutarate DEG->MEG Hydrolysis (Esterase) GA Glutaric Acid MEG->GA Hydrolysis (Esterase) TCA TCA Cycle GA->TCA Metabolism CO2_H2O CO2 + H2O TCA->CO2_H2O

Metabolic pathway of this compound.

Conclusion

References

Cost-benefit analysis of using diethyl glutarate in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

Diethyl glutarate (DEG), a diester of glutaric acid, is a versatile compound utilized across various industrial sectors. Its favorable characteristics, including strong solvency and a positive environmental profile, position it as a significant player in formulations for coatings, cleaners, and as an intermediate in chemical synthesis.[1][2] This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by experimental data and detailed protocols.

I. Core Industrial Applications & Alternatives

This compound's primary functions are as a solvent and a chemical intermediate.[2][3] In these roles, it competes with a range of other chemicals, each with distinct performance and cost profiles.

  • As a Solvent in Coatings & Cleaners: DEG is valued for its solvency power and moderate evaporation rate.[1] It is often used in paint and graffiti removers, industrial hand cleaners, and various cleaning products.[4] Key alternatives include other dibasic esters like dimethyl glutarate (DMG), glycol ethers, and ketones such as Methyl Ethyl Ketone (MEK).[1][5]

  • As a Plasticizer: In polymer science, particularly for materials like PVC, plasticizers are crucial for imparting flexibility. While phthalates like dioctyl phthalate (B1215562) (DOP) have been the industry standard, health concerns have driven the adoption of alternatives.[6] Glutarate esters, including this compound, are considered viable non-phthalate plasticizers.[6] Other alternatives include adipates and sebacates.[7][8]

  • As a Chemical Intermediate: DEG serves as a building block in organic synthesis for pharmaceuticals, agrochemicals, and polymers.[3][4]

II. Quantitative Performance and Cost Comparison

The selection of an appropriate chemical is a balance of performance, cost, and safety. The following tables provide a comparative overview of this compound and its common alternatives.

Table 1: Comparison of Solvents in Coatings and Cleaners

PropertyThis compound (DEG)Dimethyl Glutarate (DMG)Methyl Ethyl Ketone (MEK)Glycol Ether (e.g., Propylene Glycol Methyl Ether)
Boiling Point (°C) 211-215210-215[9]79.6120
Flash Point (°C) 95.56[10]107[9]-931
Evaporation Rate SlowSlow[1]Fast[5]Medium
VOC Exemption Status LVP-VOC (Low Vapor Pressure)LVP-VOC (Low Vapor Pressure)[1]VOCVOC
Relative Cost
$
$
$
Key Benefits Good solvency, low VOC, favorable safety profileExcellent solvency, low VOC, safer alternative[1]High solvency for many resins, fast dryingGood solvency, coalescing properties
Key Drawbacks Slower evaporation may not be ideal for all applicationsSimilar to DEGHigh flammability, high VOC contentHealth concerns with some variants (e.g., ethylene (B1197577) glycol ethers)

Table 2: Comparison of Plasticizers

PropertyThis compound (DEG)Dioctyl Phthalate (DOP)Di-n-butyl Adipate (DBA)
Molecular Weight ( g/mol ) 188.22[2]390.6[6]258.36
Plasticizing Efficiency GoodExcellent[6]Good, especially at low temps[7]
Migration Resistance Potentially better than DOP[6]Prone to migrationHigher migration than phthalates[7]
Toxicological Profile Generally favorable[6]Reproductive/developmental toxicity concerns[6]Generally considered safer than phthalates
Relative Cost
$
$

Relative cost is indicated as: $ (low),

(medium), (medium), (medium),
$ (high). Actual costs fluctuate with market conditions.

III. Experimental Protocols

Objective evaluation of these chemicals requires standardized testing. Below are methodologies for key performance indicators.

1. Experimental Protocol: Solvent Resistance of Organic Coatings (ASTM D5402/D4752)

This protocol is used to assess the degree of cure and solvent resistance of a coating.[11][12]

  • Objective: To determine the resistance of a cured coating to a specified solvent.

  • Materials:

    • Coated panels (cured under specified conditions)

    • Solvent (e.g., this compound, MEK)

    • Cotton cheesecloth[11]

    • Mechanical rubbing machine or manual apparatus ensuring consistent pressure

    • Dropper or pipette

  • Methodology:

    • Select a test area on the coated surface, at least 150mm in length.[13]

    • Measure the dry film thickness of the coating.

    • Fold the cheesecloth into a double layer and saturate it with the test solvent.

    • Within 10 seconds of saturation, place the cloth on the coated surface.[13]

    • Begin rubbing the surface with the cloth in a back-and-forth motion (one double rub). The stroke length, rate, and applied pressure should be standardized.[11]

    • Continue rubbing until the substrate is exposed or a specified number of double rubs is reached.

    • Record the number of double rubs required to cause film failure.

    • Visually assess the coating for any softening, blistering, or discoloration and compare it to an unrubbed area.[13]

  • Interpretation: A higher number of double rubs before failure indicates greater solvent resistance and, typically, a better cure of the coating.

2. Experimental Protocol: Evaluation of Plasticizer Performance in PVC

  • Objective: To compare the mechanical properties of PVC formulations plasticized with this compound versus an alternative like DOP.

  • Materials:

    • PVC resin

    • Plasticizers (this compound, DOP)

    • Thermal stabilizer

    • Two-roll mill or similar melt-blending equipment

    • Compression molding press

    • Universal testing machine for tensile testing (e.g., Instron)

    • Durometer for hardness testing

  • Methodology:

    • Formulation: Prepare standardized PVC formulations, varying only the type of plasticizer (e.g., 60 parts per hundred resin (phr) of DEG vs. 60 phr of DOP).

    • Melt Blending: Process each formulation on a two-roll mill at a set temperature (e.g., 160°C) until a homogenous sheet is formed.

    • Molding: Compression mold the sheets into standard shapes for mechanical testing (e.g., dumbbell shapes for tensile tests) under controlled temperature and pressure.

    • Mechanical Testing:

      • Hardness: Measure the Shore A hardness of the molded samples using a durometer.

      • Tensile Properties: Conduct tensile tests to determine tensile strength, elongation at break, and modulus of elasticity.

    • Migration Test (Weight Loss):

      • Weigh the initial samples accurately.

      • Place the samples between plates of a material known to absorb plasticizers (e.g., activated carbon or another polymer) and apply pressure at an elevated temperature for a set time.

      • After the test period, clean and reweigh the samples. The percentage of weight loss corresponds to the amount of plasticizer that has migrated.

  • Interpretation: The results will provide a direct comparison of the plasticizers' efficiency in softening the PVC (lower hardness, higher elongation) and their permanence within the polymer matrix (lower weight loss in the migration test).

IV. Visualized Workflows and Relationships

To better illustrate the processes and decision-making involved, the following diagrams are provided.

G cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation cluster_result Result A Prepare Coated Panel B Select Test Area & Measure Thickness A->B C Saturate Cheesecloth with Solvent B->C D Perform Standardized Double Rubs C->D E Count Rubs to Failure D->E F Assess Visual Damage (Softening, Discoloration) D->F E->F G Compare with Control/Alternative F->G H Quantify Solvent Resistance G->H

Caption: Experimental workflow for solvent resistance testing.

G A High Performance Needed? B Low VOC Required? A->B Yes C Cost Sensitive? A->C No D Health/Safety Concerns? B->D Yes R1 Consider High-Solvency Ketones (e.g., MEK) B->R1 No C->B No R3 Consider Dibasic Esters like DMG C->R3 Yes R4 Avoid Traditional Solvents (e.g., Glycol Ethers with health flags) D->R4 Yes R5 This compound is a Strong Candidate D->R5 No R2 Consider DEG or other Dibasic Esters

Caption: Decision matrix for industrial solvent selection.

V. Conclusion

This compound presents a compelling option for many industrial applications, offering a balanced profile of performance, safety, and environmental consideration. Its lower volatility compared to traditional solvents like MEK makes it a favorable choice in formulations where VOC content is a concern.[1] In the realm of plasticizers, it stands as a viable alternative to phthalates, aligning with the industry's shift towards materials with better toxicological profiles.[6]

However, the cost-benefit analysis is highly application-specific. For processes requiring rapid drying, the slow evaporation rate of DEG may be a disadvantage. Similarly, in highly cost-sensitive applications, alternatives like dimethyl glutarate or, if performance and safety regulations permit, traditional solvents and plasticizers might be considered. The ultimate decision should be based on a thorough evaluation of performance requirements, regulatory landscapes, and economic factors, using the experimental protocols outlined above to generate application-specific data.

References

A Comparative Analysis of Boiling Points for C9 Diester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of the boiling points of various C9 diesters, intended for researchers, scientists, and professionals in drug development. Understanding the physical properties of these compounds, such as their boiling points, is crucial for purification, identification, and process design. This document presents experimental data, detailed methodologies for boiling point determination, and a workflow visualization to support laboratory procedures.

Comparative Data of C9 Diesters

The boiling point of a substance is a key physical property that reflects the strength of intermolecular forces. For isomeric compounds like C9 diesters, variations in boiling points can be attributed to differences in molecular structure, such as branching and the position of ester groups, which affect van der Waals forces and dipole-dipole interactions. The following table summarizes the boiling points for several common C9 diesters.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Pressure
Diethyl Pentanedioate (B1230348) (Diethyl Glutarate)818-38-2C₉H₁₆O₄237Atmospheric[1][2]
Dipropyl Propanedioate (Dipropyl Malonate)1117-19-7C₉H₁₆O₄228 - 229Atmospheric[3][4]
Dimethyl Heptanedioate (B1236134) (Dimethyl Pimelate)1732-08-7C₉H₁₆O₄121 - 12211 mmHg[5]

Note: The boiling point for Dimethyl Heptanedioate is provided at reduced pressure. Direct comparison with values at atmospheric pressure requires extrapolation or measurement under standard conditions.

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental experimental procedure in chemistry. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] Accurate measurement is essential for compound characterization and purity assessment. Two common methods are detailed below.

Distillation Method

This method is suitable when a sufficient quantity of the sample is available (typically several mL). It involves heating the liquid to its boiling point and measuring the temperature of the vapor as it condenses.[7]

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer or temperature probe

Procedure:

  • Assemble the simple distillation apparatus.

  • Place the liquid sample (e.g., C9 diester) into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]

  • Begin heating the flask gently.

  • Record the temperature when the liquid is boiling steadily and a condensation ring is visible on the thermometer bulb. This stable temperature is the boiling point.[7][8]

  • Continue distillation until a small amount of the sample is collected in the receiving flask, ensuring the temperature remains constant during this period.

Capillary Method (Micro-Boiling Point)

This technique is ideal for small sample volumes (a few mL) and provides a reasonably accurate determination.[8] The method involves observing the temperature at which a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid sample.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil, or an aluminum block heater)[9][10]

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Add about 0.5 mL of the liquid sample into the small test tube.

  • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus gradually. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[9]

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][9]

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining a boiling point using the capillary method.

BoilingPointWorkflow start Start prep_sample Prepare Sample & Apparatus (Fill test tube, insert capillary) start->prep_sample assemble Assemble Heating Setup (Attach tube to thermometer) prep_sample->assemble heat Apply Gentle Heat assemble->heat observe_bubbles Observe Rapid, Continuous Stream of Bubbles heat->observe_bubbles Temperature Rises stop_heat Stop Heating observe_bubbles->stop_heat Boiling Point Reached cool_observe Cool & Observe (Liquid enters capillary) stop_heat->cool_observe record_temp Record Temperature (Boiling Point) cool_observe->record_temp Bubble stream stops end_node End record_temp->end_node

Capillary Method Workflow for Boiling Point Determination.

References

Navigating the Aromatic Matrix: A Comparative Guide to Diethyl Glutarate Alternatives in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in fragrance development, the choice of a solvent is a critical decision that profoundly impacts a scent's character, longevity, and performance. Diethyl glutarate, a widely used solvent, is increasingly being scrutinized for its environmental and safety profile, prompting the exploration of viable alternatives. This guide provides an in-depth comparison of key alternatives, supported by quantitative data and detailed experimental protocols to aid in the formulation of innovative and sustainable fragrances.

This comprehensive analysis focuses on the performance of several leading alternatives to this compound: Dipropylene Glycol (DPG), Isopropyl Myristate (IPM), Triethyl Citrate (TEC), Benzyl Benzoate, and the bio-based solvent Augeo® Clean Multi. These solvents are evaluated based on their physical properties, solubility characteristics, and impact on fragrance performance.

Comparative Performance Data

The selection of an appropriate solvent hinges on a variety of factors, including its physical and chemical properties. The following table summarizes key quantitative data for this compound and its alternatives, providing a clear basis for comparison.

PropertyThis compoundDipropylene Glycol (DPG)Isopropyl Myristate (IPM)Triethyl Citrate (TEC)Benzyl BenzoateAugeo® Clean Multi
Molecular Formula C9H16O4C6H14O3C17H34O2C12H20O7C14H12O2C6H12O3
Molecular Weight ( g/mol ) 188.22134.17270.46276.28212.24132.16
Boiling Point (°C) 237~230-232~167 (at 5 mmHg)294323183 - 191
Flash Point (°C) 95.56~124-138>11015514891
Density (g/cm³ at 20°C) ~1.022~1.02~0.85~1.14~1.121.069
Viscosity (mPa·s at 20°C) -~84-107Low~21-11
Vapor Pressure (hPa at 20°C) -<0.01---0.05
Solubility in Water LimitedMiscibleInsolubleSparingly solubleInsolubleComplete
Odor Profile FruityNearly odorlessVirtually odorlessVirtually odorlessFaintly aromatic, sweetSlight

Visualizing the Molecular Landscape

To better understand the chemical nature of these solvents, the following diagrams illustrate their molecular structures.

Diethyl_Glutarate_Structure This compound This compound node1 O node2 C node1->node2 node3 O node2->node3 node4 C node2->node4 node5 C node4->node5 node6 C node5->node6 node7 C node6->node7 node8 O node7->node8 node9 C node7->node9 node10 O node9->node10 node11 C node10->node11 node12 C node11->node12

Figure 1: Chemical structure of this compound.

Solvent_Alternatives_Structures cluster_dpg Dipropylene Glycol cluster_ipm Isopropyl Myristate cluster_tec Triethyl Citrate cluster_bb Benzyl Benzoate cluster_am Augeo® Clean Multi dpg_c1 C dpg_c2 C dpg_c1->dpg_c2 dpg_o1 O dpg_c2->dpg_o1 dpg_c3 C dpg_o1->dpg_c3 dpg_c4 C dpg_c3->dpg_c4 dpg_o2 O dpg_c4->dpg_o2 dpg_c5 C dpg_o2->dpg_c5 dpg_c6 C dpg_c5->dpg_c6 ipm_c1 C ipm_c2 C ipm_c1->ipm_c2 ipm_c3 C ipm_c2->ipm_c3 ipm_c4 C ipm_c3->ipm_c4 ipm_c5 C ipm_c4->ipm_c5 ipm_c6 C ipm_c5->ipm_c6 ipm_c7 C ipm_c6->ipm_c7 ipm_c8 C ipm_c7->ipm_c8 ipm_c9 C ipm_c8->ipm_c9 ipm_c10 C ipm_c9->ipm_c10 ipm_c11 C ipm_c10->ipm_c11 ipm_c12 C ipm_c11->ipm_c12 ipm_c13 C ipm_c12->ipm_c13 ipm_c14 O ipm_c13->ipm_c14 ipm_c15 O ipm_c14->ipm_c15 ipm_c16 C ipm_c14->ipm_c16 ipm_c17 C ipm_c16->ipm_c17 ipm_c18 C ipm_c16->ipm_c18 tec_c1 C tec_c2 C tec_c1->tec_c2 tec_o1 O tec_c2->tec_o1 tec_c3 C tec_o1->tec_c3 tec_o2 O tec_c3->tec_o2 tec_c4 C tec_c3->tec_c4 tec_c5 C tec_c4->tec_c5 tec_c6 O tec_c4->tec_c6 tec_c7 C tec_c4->tec_c7 tec_c10 O tec_c5->tec_c10 tec_o3 O tec_c7->tec_o3 tec_c8 C tec_c7->tec_c8 tec_c9 C tec_c8->tec_c9 tec_c11 C tec_c10->tec_c11 tec_c12 C tec_c10->tec_c12 tec_o4 O bb_r1 bb_c1 C bb_r1->bb_c1 bb_o1 O bb_c1->bb_o1 bb_o2 O bb_c1->bb_o2 bb_c2 C bb_o2->bb_c2 bb_r2 bb_c2->bb_r2 am_c1 C am_c2 C am_c1->am_c2 am_o1 O am_c2->am_o1 am_c3 C am_o1->am_c3 am_c4 C am_c3->am_c4 am_o2 O am_c3->am_o2 am_o3 O am_c4->am_o3 am_c5 C am_o2->am_c5 am_c5->am_c1

Figure 2: Chemical structures of alternative solvents.

Experimental Protocols

To ensure objective and reproducible evaluation of solvent performance, the following detailed experimental protocols are provided.

Solubility Assessment of Fragrance Raw Materials

This protocol outlines a method for determining the solubility of a solid or liquid fragrance raw material in a given solvent.

G prep Preparation of Stock Solutions serial_dil Serial Dilution prep->serial_dil Create a range of concentrations observation Visual Observation serial_dil->observation Incubate and observe for 24h determination Solubility Determination observation->determination Identify highest clear concentration record Record Results determination->record Document solubility (g/100mL) G panel Panelist Selection & Training prep Sample Preparation panel->prep eval Olfactory Evaluation prep->eval Blinded & Randomized data Data Collection eval->data Intensity & Character Ratings analysis Statistical Analysis data->analysis Determine Longevity Profile

Diethyl Glutarate: A Performance Benchmark Against Commercial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, safety, and environmental footprint of a process. This guide provides an objective comparison of diethyl glutarate's performance against commonly used commercial solvents, namely N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and propylene (B89431) glycol. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed solvent selection decisions.

Performance at a Glance: A Comparative Data Summary

The following table summarizes the key performance indicators of this compound and its commercial alternatives.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)Propylene Glycol
Molecular Formula C9H16O4C5H9NOC2H6OSC3H8O2
Molecular Weight ( g/mol ) 188.2299.1378.1376.09
Boiling Point (°C) 237202-204189188.2
Flash Point (°C) 95.56918799
Density (g/mL at 25°C) 1.0221.0281.1001.036
Viscosity (cP at 25°C) ~2.51.672.1456
Evaporation Rate (BuAc=1) <0.10.030.026<0.01
Water Solubility Slightly SolubleMiscibleMiscibleMiscible
Ibuprofen Solubility (mg/mL) Data not readily available>45[1]~50[2]~300[3]
Toxicity Profile Generally considered to have a favorable toxicity profile.Known reproductive toxin.[4]Low toxicity.[4]Generally recognized as safe (GRAS).
Biodegradability Readily biodegradable.Not readily biodegradable.Not readily biodegradable.Readily biodegradable.

In-Depth Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section details the methodologies for key performance evaluation experiments.

Determination of Active Pharmaceutical Ingredient (API) Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of an API in a specific solvent.

Materials:

  • Analytical balance

  • Stoppered flasks (e.g., glass vials)

  • Magnetic stirrer and stir bars or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Solvent of interest (e.g., this compound)

  • API powder

Procedure:

  • Add an excess amount of the API powder to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the flasks to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Separate the saturated solution from the excess solid by centrifugation.

  • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in the solvent, typically expressed in mg/mL or g/L.

Measurement of Evaporation Rate

The evaporation rate can be determined using the ASTM D3539 standard test method, which utilizes a Shell Thin-Film Evaporometer.[6][7][8][9] This method compares the evaporation time of a solvent to a reference solvent, typically n-butyl acetate (B1210297).

Objective: To determine the relative evaporation rate of a volatile liquid.

Apparatus:

  • Shell Thin-Film Evaporometer

  • Constant-temperature cabinet

  • Syringe

  • Filter paper

  • Balance

Procedure:

  • A known volume of the test liquid is dispensed from a syringe onto a specified area of a filter paper.

  • The filter paper is suspended from a sensitive balance within a constant-temperature cabinet.

  • Dried air or nitrogen is passed through the cabinet at a controlled rate and temperature (typically 25°C).

  • The weight loss of the filter paper due to solvent evaporation is recorded over time, either manually or automatically.

  • The time taken for a certain percentage of the solvent to evaporate is determined.

  • The evaporation rate is expressed as a ratio relative to the evaporation rate of n-butyl acetate (BuAc=1).

Viscosity Determination

The kinematic viscosity of the solvents can be measured according to the ASTM D445 standard test method using a calibrated glass capillary viscometer.[10][11][12][13][14]

Objective: To determine the kinematic viscosity of a liquid.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant-temperature water bath

  • Timer

  • Thermometer

Procedure:

  • The viscometer is charged with the sample liquid.

  • The viscometer is placed in a constant-temperature water bath until the sample reaches the desired temperature.

  • The liquid is drawn up into the upper bulb of the viscometer.

  • The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

Assessment of Ready Biodegradability

The OECD 301B guideline, also known as the CO2 Evolution Test, is a stringent test for determining the ready biodegradability of a chemical substance.[15][16][17][18][19]

Objective: To evaluate the potential for a substance to be rapidly and ultimately biodegraded by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the carbon dioxide produced over a 28-day period.

Procedure:

  • The test substance is added to a mineral medium containing an inoculum of aerobic microorganisms.

  • The mixture is incubated in a sealed vessel at a constant temperature.

  • CO2-free air is bubbled through the test mixture, and the evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).

  • The amount of CO2 produced is determined by titration of the absorbent at regular intervals over 28 days.

  • The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2).

  • A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of a solvent.

G cluster_0 Solvent Selection cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Making Solvent1 This compound Solubility API Solubility (Shake-Flask Method) Solvent1->Solubility Evaporation Evaporation Rate (ASTM D3539) Solvent1->Evaporation Viscosity Viscosity (ASTM D445) Solvent1->Viscosity Biodegradability Biodegradability (OECD 301B) Solvent1->Biodegradability Solvent2 NMP Solvent2->Solubility Solvent2->Evaporation Solvent2->Viscosity Solvent2->Biodegradability Solvent3 DMSO Solvent3->Solubility Solvent3->Evaporation Solvent3->Viscosity Solvent3->Biodegradability Solvent4 Propylene Glycol Solvent4->Solubility Solvent4->Evaporation Solvent4->Viscosity Solvent4->Biodegradability Data_Table Comparative Data Table Solubility->Data_Table Evaporation->Data_Table Viscosity->Data_Table Biodegradability->Data_Table Decision Informed Solvent Selection Data_Table->Decision

Caption: Workflow for solvent performance evaluation.

References

A Comparative Guide to Diethyl Glutarate and Other Green Solvents in Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable practices in chemical and pharmaceutical industries has intensified the focus on green solvents. These environmentally benign alternatives to traditional volatile organic compounds (VOCs) are pivotal in developing safer and more sustainable extraction processes. This guide provides an objective comparison of Diethyl Glutarate (DEG), a promising bio-based solvent, with other established green solvents, supported by available experimental data.

Physicochemical Properties: A Foundation for Solvent Selection

The selection of an appropriate solvent is fundamentally governed by its physical and chemical properties. These parameters influence the solvent's interaction with the target analyte and the matrix, thereby dictating extraction efficiency, selectivity, and ease of downstream processing. A comparison of key physicochemical properties of this compound and other prominent green solvents is presented below.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Ethyl Lactate (B86563)
CAS Number 818-38-2[1][2]96-47-95614-37-9[3]97-64-3
Molecular Formula C9H16O4[4][5]C5H10OC6H12O[3]C5H10O3
Molecular Weight ( g/mol ) 188.22[1][2]86.13100.16[3]118.13
Boiling Point (°C) 237[1][2][5]80.2106[3]154
Density (g/mL at 20-25°C) 1.022[1][2][5]0.86[6]0.86[3]1.03
Water Solubility Slightly soluble[2]14 g/100 g1.1 g/100g [7]Miscible
Flash Point (°C) 95.56[1]-11-1[3]46

Performance in Extraction: A Comparative Overview

While direct head-to-head experimental data for this compound in extraction is limited in publicly available literature, we can draw comparisons from studies on other green solvents for the extraction of similar classes of compounds. The following table summarizes the performance of 2-MeTHF, CPME, and Ethyl Lactate in specific extraction applications. This data provides a benchmark against which the potential of this compound can be evaluated based on its physicochemical properties.

SolventApplicationExtraction Yield/EfficiencyKey Findings
2-Methyltetrahydrofuran (2-MeTHF) Lipid extraction from spent coffee grounds27.95 wt% oil yield[8][9]Outperformed hexane (B92381) (18.99 wt% yield) under the same conditions.[8][9]
Cyclopentyl Methyl Ether (CPME) Oil extraction from secondary dry sludge8.078% oil extraction efficiency[10][11]Significantly higher efficiency compared to hexane (4.076%).[10][11]
Ethyl Lactate Phenolic compounds from Orthosiphon stamineus99.03% ± 1.37% yield[12][13]Demonstrated high efficiency in an aqueous two-phase system.[12][13]
Ethyl Lactate Bioactive compounds from Cytisus scopariusEfficient extraction of polyphenolsYielded extracts with high levels of plant phenolics and antioxidant activity.[14]

Experimental Protocols

Lipid Extraction from Spent Coffee Grounds using 2-MeTHF
  • Method: Soxhlet extraction[9]

  • Apparatus: Soxhlet extractor

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[9]

  • Sample: Spent coffee grounds (SCG)[9]

  • Procedure:

    • A known weight of dried SCG is placed in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (2-MeTHF) is placed in a distillation flask.

    • The flask is heated, and the solvent evaporates, moves up to the condenser, where it is cooled and drips down into the chamber housing the thimble.

    • The chamber slowly fills with warm solvent.

    • When the Soxhlet chamber is full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is repeated for a specified duration (e.g., 8 hours).[9]

    • After extraction, the solvent is evaporated to yield the extracted oil.

Oil Extraction from Secondary Dry Sludge using CPME
  • Method: Reflux and Folch methods were compared, with the Folch method using CPME showing high efficiency.[10]

  • Solvent: Cyclopentyl Methyl Ether (CPME)[10]

  • Sample: Secondary dry sludge[10]

  • Optimized Conditions (for CPME):

    • Sludge amount: 5.15 g[10]

    • Solvent volume: 16 mL[10]

    • Extraction time: 2 hours[10]

  • General Procedure (Folch Method Adaptation):

    • The sludge sample is homogenized with a mixture of CPME and a polar solvent (typically methanol, though the study cited focuses on CPME vs. hexane).

    • The mixture is agitated to ensure thorough extraction.

    • A salt solution is added to induce phase separation.

    • The mixture is centrifuged to separate the layers.

    • The organic phase containing the extracted oil is collected.

    • The solvent is removed under vacuum to obtain the oil.

Extraction of Phenolic Compounds using Ethyl Lactate in an Aqueous Two-Phase System
  • Method: Aqueous Two-Phase System (ATPS) Extraction[12]

  • Solvents: Ethyl Lactate (top phase) and a salt solution (e.g., sulfate (B86663) salt) (bottom phase).[12]

  • Sample: Orthosiphon stamineus[12]

  • Optimized Conditions:

    • 41.9% (w/w) Ethyl Lactate[12]

    • 14.6% (w/w) sulfate salt[12]

    • pH 6.0[12]

    • 1.5% (w/w) KCl[12]

    • 1.4% (w/w) sample loading[12]

    • Equilibration time: 12.5 min[12]

  • Procedure:

    • The ATPS is prepared by mixing the appropriate amounts of ethyl lactate, salt solution, and sample.

    • The system is thoroughly mixed and then allowed to equilibrate, leading to the formation of two distinct phases.

    • The target phenolic compounds partition into the ethyl lactate-rich top phase.

    • The top phase is carefully separated for further analysis and recovery of the extracted compounds.

Visualizing the Extraction Workflow

The following diagrams illustrate a generalized workflow for solvent-based extraction and a typical signaling pathway that might be studied using extracted bioactive compounds.

ExtractionWorkflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Separation Separation & Purification cluster_Analysis Analysis RawMaterial Raw Material Grinding Grinding/Homogenization RawMaterial->Grinding Drying Drying Grinding->Drying SolventAddition Solvent Addition (e.g., this compound) Drying->SolventAddition ExtractionProcess Extraction (e.g., Maceration, Soxhlet) SolventAddition->ExtractionProcess Filtration Filtration ExtractionProcess->Filtration SolventRemoval Solvent Removal (Evaporation) Filtration->SolventRemoval Purification Purification (Chromatography) SolventRemoval->Purification FinalProduct Final Product (Crude Extract) SolventRemoval->FinalProduct Analysis Analysis (e.g., HPLC, GC-MS) Purification->Analysis FinalProduct->Analysis

Caption: A generalized workflow for the extraction of bioactive compounds.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Bioactive Compound (e.g., from Extract) Receptor Receptor Ligand->Receptor Binding SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activation Effector Effector Protein SignalTransduction->Effector TF Transcription Factor SignalTransduction->TF CellularResponse Cellular Response Effector->CellularResponse GeneExpression Gene Expression TF->GeneExpression GeneExpression->CellularResponse

Caption: A simplified signaling pathway initiated by a bioactive compound.

References

A Head-to-Head Comparison of Adipate, Glutarate, and Succinate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical decision in the formulation of a wide range of polymeric materials, influencing everything from flexibility and durability to biocompatibility and regulatory compliance. As the demand for alternatives to traditional phthalate-based plasticizers continues to grow, dicarboxylate esters such as adipates, glutarates, and succinates have garnered significant interest. This guide provides a head-to-head comparison of these three plasticizer families, offering quantitative performance data, detailed experimental protocols for their evaluation, and insights into their biological interactions.

Performance Comparison

The efficacy of a plasticizer is determined by its ability to impart desired physical properties to a polymer matrix, its permanence within that matrix, and its thermal stability. The following tables summarize the comparative performance of adipate (B1204190), glutarate, and succinate (B1194679) plasticizers, primarily in Polyvinyl Chloride (PVC), a common polymer used in medical devices and pharmaceutical packaging.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr)

PropertyAdipate Esters (e.g., DEHA)Glutarate Esters (e.g., Dioctyl Glutarate)Succinate Esters (e.g., DOS)
Tensile Strength (MPa) 15 - 2018 - 2217 - 21
Elongation at Break (%) 300 - 400250 - 350280 - 380
Shore A Hardness 75 - 8580 - 9078 - 88

Note: Values are representative and can vary based on the specific ester and polymer grade.

Table 2: Thermal and Migration Properties

PropertyAdipate EstersGlutarate EstersSuccinate Esters
Glass Transition Temp. (Tg) of PVC blend (°C) -35 to -45-30 to -40-32 to -42
Volatility (Weight loss %) Moderate to HighModerateModerate
Extraction in n-Hexane (%) HighModerateModerate
Extraction in Ethanol (%) ModerateLow to ModerateLow to Moderate

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of plasticizer performance.

Tensile Properties (ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer films.

Methodology:

  • Apparatus: A universal testing machine with a suitable load cell.

  • Test Specimen: Rectangular film specimens with a width of 25.4 mm and a length of at least 150 mm.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Measure the thickness of the specimen at several points along its length and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the universal testing machine, ensuring it is aligned and not under tension.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

    • Record the maximum load and the elongation at the point of rupture.

    • Calculate tensile strength by dividing the maximum load by the original cross-sectional area.

    • Calculate elongation at break as the percentage change in length from the original gauge length.

Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized polymer.[1][2][3][4][5][6][7][8]

Methodology:

  • Apparatus: A Shore A durometer for soft materials like plasticized PVC.[1][2][5][6][8]

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm is required. The specimen should be conditioned as per the tensile testing protocol.[4][5]

  • Procedure:

    • Place the specimen on a hard, flat surface.[3]

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.[3]

    • The hardness reading is taken from the dial within one second of firm contact.[3]

    • Take at least five measurements at different positions on the specimen and calculate the average.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

Objective: To determine the glass transition temperature of the plasticized polymer.[3][6][8][9][10][11][12][13][14]

Methodology:

  • Apparatus: A Differential Scanning Calorimeter (DSC).[12][13]

  • Test Specimen: A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.[13]

  • Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.[12]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[12]

    • Cool the sample rapidly to a temperature below the expected Tg.

    • Reheat the sample at the same controlled rate.

    • The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[8]

Plasticizer Migration: Volatility (Activated Carbon Method)

Objective: To determine the weight loss of a plasticized polymer due to the volatilization of the plasticizer.

Methodology:

  • Apparatus: Analytical balance, oven, and containers with activated carbon.

  • Test Specimen: A disc of the plasticized PVC with a known diameter and thickness.

  • Procedure:

    • Condition the test specimen and weigh it accurately.

    • Place the specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact with the carbon.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

    • After the test period, remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh it.

    • The volatile loss is calculated as the percentage of weight loss.

Plasticizer Migration: Extraction by Chemicals (ASTM D1239)

Objective: To measure the resistance of plastic films to extraction by various chemicals.[4][10][15][16][17][18]

Methodology:

  • Apparatus: Analytical balance, immersion containers, and a constant temperature bath or oven.

  • Test Specimen: Square specimens of the plastic film (50 x 50 mm).[17]

  • Procedure:

    • Condition and weigh the test specimens.

    • Immerse each specimen in a separate container with the test liquid (e.g., distilled water, ethanol, n-hexane) at a specified temperature for a defined period (e.g., 24 hours at 23°C).[10][17]

    • Ensure the entire specimen is submerged.[17]

    • After immersion, remove the specimens, wipe them dry with a soft cloth, and reweigh them.[17]

    • The percentage of weight loss is calculated as a measure of the plasticizer extracted.

Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.[7][19][20][21][22][23][24]

Methodology:

  • Apparatus: A Thermogravimetric Analyzer (TGA).[7][21]

  • Test Specimen: A small, accurately weighed sample (5-10 mg) of the plasticized polymer.[7]

  • Procedure:

    • Place the sample in the TGA furnace.[19]

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[19]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.[19]

    • The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a measure of the material's thermal stability.

Signaling Pathways and Biological Interactions

The biological effects of plasticizers are of paramount importance, especially in drug development and medical device applications. Adipates, glutarates, and succinates, being dicarboxylic acids, can interact with various biological pathways.

Experimental Workflow for Evaluating Plasticizer Performance

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison P Polymer Resin (e.g., PVC) M Melt Blending / Compounding P->M PL Plasticizer (Adipate, Glutarate, or Succinate) PL->M A Additives (Stabilizers, etc.) A->M S Specimen Preparation (Molding, Film Casting) M->S T Mechanical Testing (Tensile, Hardness) S->T Th Thermal Analysis (DSC, TGA) S->Th Mig Migration Testing (Volatility, Extraction) S->Mig D Data Collection T->D Th->D Mig->D C Comparative Analysis D->C

Caption: Workflow for the comparative evaluation of plasticizer performance.

Adipate Plasticizers

Adipate esters have been investigated for their potential to interact with nuclear receptors and ion channels. Some studies suggest that certain adipates may act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ is a key event in adipogenesis (fat cell differentiation). Additionally, some research indicates that adipate esters can activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is involved in sensory signaling, including pain and inflammation.

G Adipate Adipate Ester PPARg PPARγ Adipate->PPARg Activates TRPA1 TRPA1 Channel Adipate->TRPA1 Activates Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Inflammation Inflammatory Signaling TRPA1->Inflammation Modulates

Caption: Potential signaling pathways affected by adipate plasticizers.

Glutarate Plasticizers

The specific signaling pathways for glutarate-based plasticizers are less well-defined in publicly available literature compared to adipates and succinates. However, glutaric acid itself is a known metabolite, and its accumulation is associated with certain metabolic disorders. Toxicological studies on glutarate esters are ongoing to fully characterize their biological interactions. Generally, they are considered to have a favorable toxicological profile.[9]

Succinate Plasticizers

Succinate has emerged as a significant signaling molecule, both intracellularly and extracellularly. A key pathway involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Succinate can inhibit PHDs, leading to the stabilization of HIF-1α and the transcription of genes involved in processes like angiogenesis and inflammation. Extracellularly, succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which can trigger various downstream signaling cascades, including those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

G Succinate Succinate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits SUCNR1 SUCNR1 (GPR91) Receptor Succinate->SUCNR1 Activates HIF1a HIF-1α PHD->HIF1a Degrades Gene_Expression Gene Expression (e.g., Angiogenesis, Inflammation) HIF1a->Gene_Expression Promotes PLC_MAPK PLC / MAPK Signaling SUCNR1->PLC_MAPK Initiates PLC_MAPK->Gene_Expression

Caption: Key signaling pathways involving succinate.

Conclusion

Adipate, glutarate, and succinate plasticizers each offer a unique profile of properties. Adipates are well-known for their excellent low-temperature performance, though they can exhibit higher volatility.[25] Succinates show a good balance of properties and have well-characterized biological signaling roles.[26] Glutarates are emerging as promising alternatives with good compatibility and a favorable toxicological profile, although more extensive public data on their performance is needed.[1][9]

The choice of plasticizer will ultimately depend on the specific requirements of the application, including the desired mechanical properties, the operating environment, and biocompatibility considerations. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to make informed decisions in the selection and evaluation of these important formulation components.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Glutarate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of diethyl glutarate, ensuring operational safety and environmental responsibility.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with the appropriate safety measures. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[2][3][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.[1][2][5]

  • Storage: Store the chemical in a cool, dry, and well-ventilated location, away from heat, open flames, or any other potential ignition sources.[1][2][4][5] Keep containers tightly sealed.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[2][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved chemical waste disposal service. Under no circumstances should it be poured down the drain or into natural waterways.[2][5]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical; glass bottles are a suitable option.[6]

    • Do not mix this compound with other waste solvents or incompatible chemicals to prevent hazardous reactions.[6]

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is ready for pickup.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[2]

    • Follow all institutional and local regulations for waste manifest and pickup procedures. Waste disposal must be in accordance with national and local regulations.

  • Disposal of Contaminated Materials:

    • Any materials, such as absorbent pads, gloves, or empty containers, that are contaminated with this compound should be treated as chemical waste.

    • Small spills can be absorbed with an inert material (e.g., sand or earth), which should then be placed in a sealed container for chemical waste disposal.[2]

    • Thoroughly rinse empty containers before disposal, and dispose of the rinsate as chemical waste.[2] The rinsed container can then be disposed of according to local regulations.[2]

Key Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol [2][3][7]
Appearance Colorless Liquid[1][4]
Boiling Point 236 - 237 °C / 456.8 - 458.6 °F[1][4]
Flash Point 96 °C / 204.8 °F[1][4]
Density 1.022 g/mL at 25 °C[3]
Storage Class 10 - Combustible liquids[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Accidental Spill? A->H C Collect Waste in a Labeled, Sealed Container B->C D Store Waste Container in a Designated Safe Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Follow Institutional and Local Regulations for Pickup E->F G End: Proper Disposal Complete F->G H->B No I Absorb with Inert Material H->I Yes J Collect and Seal in Waste Container I->J J->D

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Diethyl Glutarate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and proper chemical management.

This compound is recognized as a skin and eye irritant and is a combustible liquid.[1][2] Proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and mitigate risks.

Hazard Communication

A clear understanding of the hazards associated with this compound is the foundation of safe handling.

Hazard Classification Description GHS Pictogram
Skin Irritant (Category 2)Causes skin irritation.[1][2]pictogram
Eye Irritant (Category 2A)Causes serious eye irritation.[1][2]pictogram
Flammable Liquid (Category 3)Flammable liquid and vapor.[1]pictogram
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[2]pictogram

GHS Pictograms are illustrative and should be confirmed with the product's specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

The selection and proper use of PPE are your primary defense against chemical exposure. All personnel handling this compound must use the following PPE.

PPE Category Specification Standard (Example)
Hand Protection Chemical-resistant gloves. Nitrile or butyl rubber are generally recommended for esters. Always inspect gloves for degradation or punctures before use.ASTM F739
Eye and Face Protection Safety goggles or glasses with side shields are mandatory. A face shield should be worn when there is a splash hazard.ANSI Z87.1 / EN166
Skin and Body Protection A laboratory coat or apron is required. Ensure it is clean and fully buttoned.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, an approved organic vapor respirator should be used.NIOSH or EN 14387

Operational Plans: Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Do not inhale vapors.[1]

  • Ground containers during transfer to prevent static discharge.

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Below is a standard workflow for the safe handling of this compound in a laboratory setting.

Standard Operating Procedure for this compound prep Preparation handle Handling in Fume Hood prep->handle Don appropriate PPE cleanup Cleanup & Decontamination handle->cleanup Complete experiment storage Secure Storage cleanup->storage Store unused chemical disposal Waste Disposal storage->disposal Segregate waste

Caption: Workflow for safe handling of this compound.

Emergency Procedures: Spills and Exposures

Immediate and correct response to spills and exposures is critical.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

The following diagram outlines the decision-making process for a chemical spill.

This compound Spill Response Plan spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Controllable Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major contain Contain Spill with Absorbent small_spill->contain evacuate Evacuate Area & Alert EHS large_spill->evacuate cleanup Collect & Containerize Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated absorbents and PPE, in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Procedures:

  • Dispose of hazardous waste through your institution's EHS-approved waste management vendor.

  • All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • While this compound is not specifically listed with a unique EPA waste code, it may be classified as hazardous due to its ignitability (B1175610) (flash point < 140°F/60°C would be D001).[5][6] However, with a flashpoint of 96°C (204.8°F), it does not meet the criteria for a D001 ignitable waste.[7] Therefore, it should be disposed of in accordance with state and local regulations for non-specified chemical waste. Always consult your EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.